3,3,5-Trimethyl-1-hexene
Description
Structure
3D Structure
Properties
IUPAC Name |
3,3,5-trimethylhex-1-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-6-9(4,5)7-8(2)3/h6,8H,1,7H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKWSKMAPDHZIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90158620 | |
| Record name | 3,3,5-Trimethyl-1-hexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90158620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13427-43-5 | |
| Record name | 3,3,5-Trimethyl-1-hexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013427435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3,5-Trimethyl-1-hexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90158620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to 3,3,5-Trimethyl-1-hexene
CAS Number: 13427-43-5
This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, and a representative synthetic route for 3,3,5-trimethyl-1-hexene. This document is intended for researchers, scientists, and professionals in the field of drug development and other chemical sciences.
Chemical and Physical Properties
This compound is a branched-chain aliphatic alkene. Its structure and properties are summarized in the tables below.
| Identifier | Value | Reference |
| CAS Number | 13427-43-5 | [1][2][3] |
| Molecular Formula | C₉H₁₈ | [1] |
| IUPAC Name | 3,3,5-trimethylhex-1-ene | [2] |
| Physical Property | Value | Reference |
| Molecular Weight | 126.24 g/mol | [2] |
| Boiling Point | 127.1 °C at 760 mmHg | [1] |
| Density | 0.731 g/cm³ | [1] |
| Flash Point | 25.4 °C | [1] |
| Vapor Pressure | 13.7 mmHg at 25 °C | [1] |
| LogP (Octanol-Water Partition Coefficient) | 4.1 | [2] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.
Mass Spectrometry
The electron ionization mass spectrum of this compound is available through the NIST Mass Spectrometry Data Center.[2][3] The spectrum exhibits a molecular ion peak and characteristic fragmentation patterns for a branched alkene.
Infrared (IR) Spectroscopy
The infrared spectrum of an alkene like this compound will show characteristic absorption bands. Key expected absorptions include:
-
C-H stretch (alkene): a peak just above 3000 cm⁻¹[4]
-
C-H stretch (alkane): peaks just below 3000 cm⁻¹[4]
-
C=C stretch: an absorption in the region of 1640-1680 cm⁻¹[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Vinyl protons: The protons on the double bond (=CH₂) are expected to appear in the range of 4.5-6.0 ppm.
-
Allylic protons: The protons on the carbon adjacent to the double bond would be slightly deshielded.
-
Alkyl protons: The various methyl and methylene (B1212753) protons will appear in the upfield region (typically 0.8-2.0 ppm).
¹³C NMR:
-
Alkene carbons: The two carbons of the double bond are expected in the downfield region of the spectrum, typically between 100 and 150 ppm.[6][7]
-
Alkyl carbons: The remaining sp³ hybridized carbons will appear in the upfield region of the spectrum (typically 10-60 ppm).[6][7]
Synthesis of this compound
A plausible and documented synthetic route to this compound involves the Grignard reaction of isoprene (B109036) with a suitable alkylmagnesium halide, such as isobutylmagnesium bromide.[1]
Experimental Protocol: A Representative Grignard Synthesis
The following is a generalized experimental protocol for the synthesis of a substituted alkene via a Grignard reaction. Note: This is a representative procedure and may require optimization for the specific synthesis of this compound.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Isobutyl bromide
-
Isoprene
-
Anhydrous HCl or H₂SO₄ for workup
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A small crystal of iodine can be added to initiate the reaction. A solution of isobutyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred magnesium suspension at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed until the magnesium is consumed.
-
Reaction with Isoprene: The Grignard reagent is cooled in an ice bath. A solution of isoprene in anhydrous diethyl ether is then added dropwise with stirring. The reaction is typically stirred for several hours at room temperature or with gentle heating to ensure completion.
-
Workup: The reaction mixture is cooled in an ice bath and quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation to yield this compound.
Safety Information
This compound is a flammable liquid and vapor. Appropriate safety precautions, including working in a well-ventilated fume hood and avoiding ignition sources, should be taken. For detailed safety information, consult the Safety Data Sheet (SDS) from a reputable supplier.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via a Grignard reaction.
Caption: Synthesis workflow for this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | C9H18 | CID 25980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Hexene, 3,3,5-trimethyl- [webbook.nist.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Physicochemical Properties of 3,3,5-Trimethyl-1-hexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,5-Trimethyl-1-hexene is a branched alkene of significant interest in various fields of chemical research and development. Its unique structural characteristics, featuring a terminal double bond and notable steric hindrance around the quaternary carbon, influence its reactivity and physical properties. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed experimental protocols for their determination. The information presented herein is intended to serve as a valuable resource for scientists engaged in drug discovery, materials science, and organic synthesis.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the tables below. These properties are crucial for predicting its behavior in various chemical and biological systems, designing synthetic routes, and ensuring safe handling and storage.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₈ | [1][2] |
| Molecular Weight | 126.24 g/mol | [1] |
| Appearance | Colorless liquid | Inferred from properties |
| Density | 0.731 g/cm³ | [2] |
| Boiling Point | 127.1 °C at 760 mmHg | [2] |
| Melting Point | Data not available* | |
| Refractive Index | Data not available | |
| Vapor Pressure | 13.7 mmHg at 25°C | [2] |
Table 2: Solubility and Partitioning Characteristics of this compound
| Property | Value | Source |
| Solubility in Water | Insoluble (predicted) | General alkene properties |
| LogP (Octanol-Water Partition Coefficient) | 4.1 | [1][2] |
Experimental Protocols
The following sections detail the methodologies for the experimental determination of the key physicochemical properties of this compound.
Determination of Boiling Point (Micro-scale Method)
This method is suitable for determining the boiling point of a small volume of liquid.
-
Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (e.g., mineral oil), and a heat source.
-
Procedure:
-
A small amount of this compound (a few milliliters) is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.
-
The assembly is placed in a Thiele tube containing heating oil.
-
The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.
-
The heat source is then removed. The liquid will begin to cool, and the bubbling will slow down and eventually stop.
-
The boiling point is the temperature at which the liquid is drawn back into the capillary tube.
-
Determination of Density
The density of a liquid can be determined using a pycnometer or by measuring the mass of a known volume.
-
Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance, and a temperature-controlled water bath.
-
Procedure:
-
The empty, clean, and dry pycnometer is accurately weighed.
-
The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.
-
The filled pycnometer is weighed.
-
The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) and weighed again.
-
The volume of the pycnometer can be calculated from the mass and known density of the reference liquid.
-
The density of this compound is then calculated by dividing the mass of the sample by the determined volume of the pycnometer.
-
Determination of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.
-
Apparatus: Abbe refractometer, a constant temperature water bath, and a light source (typically a sodium lamp).
-
Procedure:
-
The refractometer is calibrated using a standard of known refractive index.
-
The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.
-
A few drops of this compound are placed on the surface of the measuring prism.
-
The prisms are closed and locked.
-
Water from the constant temperature bath is circulated through the prisms to maintain a constant temperature.
-
The light source is switched on, and the eyepiece is adjusted until the crosshairs are in focus.
-
The handwheel is turned to bring the boundary between the light and dark regions into the field of view.
-
The compensator drum is adjusted to eliminate any color fringes and sharpen the boundary line.
-
The handwheel is adjusted to center the sharp boundary line on the crosshairs.
-
The refractive index is read from the instrument's scale.
-
Determination of Flash Point (Closed-Cup Method)
The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.
-
Apparatus: Pensky-Martens closed-cup flash point tester, a heat source, and an ignition source.
-
Procedure:
-
The sample cup of the Pensky-Martens apparatus is filled with this compound to the marked level.
-
The lid, which contains a stirrer, thermometer, and an opening for the ignition source, is securely placed on the cup.
-
The sample is heated at a slow, constant rate while being stirred.
-
At regular temperature intervals, the ignition source (a small flame) is introduced into the vapor space above the liquid through the opening in the lid.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a brief flash.
-
Visualizations
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a volatile organic compound such as this compound.
Caption: Workflow for Physicochemical Characterization.
This comprehensive guide provides essential data and methodologies for the study of this compound, facilitating its application in research and development. The structured presentation of information and detailed protocols are designed to support the work of scientists in achieving accurate and reproducible results.
References
An In-depth Technical Guide to the Synthesis and Purification of 3,3,5-Trimethyl-1-hexene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 3,3,5-trimethyl-1-hexene, a valuable branched alkene in organic synthesis. The document details potential synthetic pathways, including the Wittig reaction, Grignard reaction, and dehydration of 3,3,5-trimethyl-1-hexanol. Furthermore, it outlines purification methodologies such as fractional distillation and preparative gas chromatography. This guide is intended to serve as a practical resource for laboratory-scale preparation of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is crucial for designing appropriate reaction and purification conditions.
| Property | Value | Reference |
| Molecular Formula | C9H18 | [1][2] |
| Molecular Weight | 126.24 g/mol | [1][2] |
| Boiling Point | 127.1 °C at 760 mmHg | [2] |
| Density | 0.731 g/cm³ | [2] |
| Flash Point | 25.4 °C | [2] |
| Vapor Pressure | 13.7 mmHg at 25°C | [2] |
Synthesis Methodologies
Several synthetic routes can be employed for the preparation of this compound. The selection of a particular method may depend on the availability of starting materials, desired purity, and scalability.
Dehydration of 3,3,5-Trimethyl-1-hexanol
The acid-catalyzed dehydration of 3,3,5-trimethyl-1-hexanol is a direct method to introduce the double bond and form this compound. This reaction typically proceeds through an E1 mechanism involving a carbocation intermediate.[3][4][5][6][7]
Reaction Scheme:
Figure 1: Dehydration of 3,3,5-trimethyl-1-hexanol.
Experimental Protocol:
-
Place 3,3,5-trimethyl-1-hexanol in a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid, or a solid acid catalyst like alumina.
-
Heat the mixture to a temperature sufficient to induce dehydration and distill the alkene product as it is formed. The boiling point of this compound is approximately 127°C.[2]
-
Collect the distillate, which will contain the desired alkene and water.
-
Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).
-
Filter to remove the drying agent. The crude product can then be purified by fractional distillation.
Quantitative Data:
Specific yield and purity data for the dehydration of 3,3,5-trimethyl-1-hexanol were not found in the provided search results. Yields for alcohol dehydrations can vary widely depending on the substrate and reaction conditions, but are often in the range of 70-90%.
Wittig Reaction
The Wittig reaction provides a reliable method for forming a carbon-carbon double bond with good control over its location.[8][9][10][11][12] To synthesize this compound, the reaction would involve a phosphorus ylide and a suitable carbonyl compound. A plausible route would be the reaction of methylenetriphenylphosphorane (B3051586) with 3,5,5-trimethylhexanal.
Reaction Scheme:
Figure 2: Wittig synthesis of this compound.
Experimental Protocol:
A detailed experimental protocol for this specific Wittig reaction is not available in the provided search results. However, a general procedure would involve the following steps:
-
Preparation of the Ylide: The methylenetriphenylphosphorane is typically prepared in situ by treating methyltriphenylphosphonium (B96628) bromide or iodide with a strong base such as n-butyllithium or sodium hydride in an anhydrous ether solvent like THF or diethyl ether.
-
Wittig Reaction: The solution of the ylide is cooled, and 3,5,5-trimethylhexanal, dissolved in the same anhydrous solvent, is added dropwise. The reaction is typically stirred at room temperature for several hours.
-
Work-up: The reaction mixture is quenched with water or a saturated ammonium (B1175870) chloride solution. The organic layer is separated, washed, and dried.
-
Purification: The crude product, which contains the desired alkene and triphenylphosphine (B44618) oxide, is purified. The triphenylphosphine oxide can often be removed by crystallization or column chromatography. The volatile alkene can then be purified by distillation.
Quantitative Data:
Yields for Wittig reactions are generally good, often exceeding 80%, but specific data for the synthesis of this compound was not found.
Grignard Reaction
A Grignard reaction can be utilized to construct the carbon skeleton of the precursor alcohol, 3,3,5-trimethyl-1-hexanol, which can then be dehydrated. Alternatively, a direct synthesis of the alkene is possible by reacting a suitable Grignard reagent with an appropriate electrophile. For the synthesis of 3,3,5-trimethyl-1-hexanol, one could consider the reaction of a Grignard reagent with an appropriate aldehyde. For instance, the reaction of isobutylmagnesium bromide with 3,3-dimethylbutanal.
Reaction Scheme for Precursor Alcohol Synthesis:
Figure 3: Grignard synthesis of 3,3,5-trimethyl-1-hexanol.
Experimental Protocol (General for Grignard Synthesis of Alcohols): [13][14][15][16][17]
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), magnesium turnings are covered with an anhydrous ether solvent (e.g., diethyl ether or THF). A small amount of the alkyl halide (e.g., isobutyl bromide) is added to initiate the reaction, which is often evidenced by a color change and gentle refluxing. The remaining alkyl halide, dissolved in the anhydrous ether, is then added dropwise to maintain a steady reaction.
-
Reaction with Carbonyl: The prepared Grignard reagent is cooled in an ice bath, and a solution of the aldehyde (e.g., 3,3-dimethylbutanal) in the same anhydrous solvent is added dropwise.
-
Work-up: After the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid.
-
Extraction and Isolation: The organic layer is separated, and the aqueous layer is extracted with an ether solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude alcohol.
-
Dehydration: The crude 3,3,5-trimethyl-1-hexanol can then be dehydrated as described in the previous section.
Quantitative Data:
Yields for Grignard reactions are typically high, but depend on the purity of reagents and the exclusion of water. No specific yield data for the synthesis of 3,3,5-trimethyl-1-hexanol via this route was found.
Purification Methodologies
Purification of the synthesized this compound is essential to remove unreacted starting materials, byproducts, and residual solvents.
Fractional Distillation
Fractional distillation is a suitable method for purifying liquid compounds with different boiling points.[18][19][20][21] Given the boiling point of this compound (127.1 °C), this technique can be effective in separating it from lower or higher boiling impurities.[2] For impurities with close boiling points, a fractionating column with a high number of theoretical plates will be necessary for efficient separation.
Experimental Protocol (General):
-
The crude this compound is placed in a round-bottom flask with a stir bar or boiling chips.
-
A fractionating column (e.g., Vigreux or packed column) is attached to the flask, followed by a distillation head, condenser, and collection flask.
-
The apparatus is heated gently. The temperature at the distillation head is monitored closely.
-
Fractions are collected based on their boiling points. The fraction distilling at or near 127°C should be enriched in the desired product.
-
The purity of the collected fractions can be assessed by gas chromatography (GC).
Quantitative Data:
The efficiency of fractional distillation depends on the boiling point differences of the components in the mixture and the efficiency of the column. Purity of >98% is often achievable.
Preparative Gas Chromatography (Prep GC)
For achieving very high purity or for separating isomers with very close boiling points, preparative gas chromatography is a powerful technique.[22] This method separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase.
Experimental Protocol (General):
-
A preparative gas chromatograph equipped with a suitable column is used. For non-polar compounds like alkenes, a non-polar or slightly polar stationary phase is typically chosen.
-
The crude sample is injected into the heated injection port, where it is vaporized.
-
The components are separated as they travel through the column. The oven temperature can be programmed to optimize separation.
-
The effluent from the column is split between a detector and a collection port.
-
The fraction corresponding to the peak of this compound is collected in a cooled trap.
Quantitative Data:
Prep GC can achieve very high purities, often >99%. However, it is a more resource-intensive technique and is typically used for smaller quantities of material.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight. The mass spectrum of this compound is available in public databases.[1][23][24]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will confirm the structure of the molecule. Spectroscopic data for 3,5,5-trimethyl-1-hexene (B165672) is available for comparison.[25]
-
Infrared (IR) Spectroscopy: The presence of the C=C double bond can be confirmed by characteristic absorption bands. IR spectra for this compound are also available in databases.[1][25][26][27][28]
This guide provides a framework for the synthesis and purification of this compound. The specific reaction conditions and purification parameters may require optimization based on the specific experimental setup and desired purity levels.
References
- 1. This compound | C9H18 | CID 25980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. 3,5,5-Trimethyl-1-hexanol | C9H20O | CID 18938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. quora.com [quora.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. benchchem.com [benchchem.com]
- 15. homework.study.com [homework.study.com]
- 16. youtube.com [youtube.com]
- 17. Khan Academy [khanacademy.org]
- 18. nottinghamfreeschool.co.uk [nottinghamfreeschool.co.uk]
- 19. quora.com [quora.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. m.youtube.com [m.youtube.com]
- 22. academic.oup.com [academic.oup.com]
- 23. 1-Hexene, 3,3,5-trimethyl- [webbook.nist.gov]
- 24. 1-Hexene, 3,3,5-trimethyl- [webbook.nist.gov]
- 25. Page loading... [wap.guidechem.com]
- 26. 3-METHYL-1-HEXENE(3404-61-3) IR Spectrum [chemicalbook.com]
- 27. 1-Hexene, 3,5,5-trimethyl- | C9H18 | CID 92984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. 1-Hexene, 3,5,5-trimethyl- [webbook.nist.gov]
A Technical Guide to the Spectroscopic Analysis of 3,3,5-Trimethyl-1-hexene
Audience: Researchers, Scientists, and Drug Development Professionals Subject: Spectroscopic Data and Protocols for 3,3,5-Trimethyl-1-hexene (CAS: 13427-43-5, C₉H₁₈)
This document provides a comprehensive overview of the key spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the structural characterization of this compound. Detailed experimental protocols are included to facilitate the replication of these analyses in a laboratory setting.
Mass Spectrometry (MS)
Mass spectrometry of this compound provides critical information regarding its molecular weight and fragmentation pattern, which is essential for confirming its atomic composition and structural features. The electron ionization (EI) mass spectrum is characterized by a molecular ion peak and several key fragment ions resulting from the cleavage of the aliphatic chain.
Data Presentation: Key Mass Fragments
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Relative Abundance |
| 126 | [C₉H₁₈]⁺ (Molecular Ion, M⁺) | Low |
| 111 | [M - CH₃]⁺ | Moderate |
| 85 | [M - C₃H₇]⁺ | Moderate |
| 70 | [C₅H₁₀]⁺ | High |
| 57 | [C₄H₉]⁺ (tert-Butyl cation) | Base Peak (100%) |
| 55 | [C₄H₇]⁺ | High |
| 41 | [C₃H₅]⁺ (Allyl cation) | High |
Note: Relative abundances are qualitative and based on typical fragmentation patterns. The base peak is the most intense signal in the spectrum.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is prepared. The sample is introduced into the ion source via direct injection or through a gas chromatography (GC) system for separation from any impurities. The sample is vaporized in a high-vacuum environment.[1]
-
Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[2] This process ejects an electron from the molecule, generating a positively charged radical cation known as the molecular ion (M⁺).[2]
-
Fragmentation: The high internal energy of the molecular ions causes many of them to break apart into smaller, positively charged fragment ions and neutral radical species.[3] The stability of the resulting carbocations often dictates the fragmentation pathway.
-
Acceleration: The positive ions (both molecular and fragment) are accelerated out of the ion source by an electric field, forming a focused ion beam.[2]
-
Mass Analysis: The ion beam travels through a magnetic or electric field (in a mass analyzer, such as a quadrupole or time-of-flight tube), which deflects the ions based on their mass-to-charge (m/z) ratio.[2] Lighter ions are deflected more than heavier ones.
-
Detection: An electron multiplier detector records the abundance of ions at each m/z value. The resulting signal is processed by a computer to generate the mass spectrum, which is a plot of relative intensity versus m/z.[4]
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of IR radiation at specific frequencies corresponding to bond vibrations.[5] For this compound, the key features are the absorptions corresponding to the alkene and alkane C-H bonds and the carbon-carbon double bond.
Data Presentation: Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3080 - 3010 | C-H Stretch | Alkene (=C-H) |
| 2960 - 2850 | C-H Stretch | Alkane (C-H) |
| 1645 - 1635 | C=C Stretch | Alkene (C=C) |
| 1470 - 1450 | C-H Bend | Alkane (-CH₂-, -CH₃) |
| 995 - 985 & 915 - 905 | C-H Bend (Out-of-Plane) | Monosubstituted Alkene |
Experimental Protocol: Neat Liquid IR Spectroscopy
-
Equipment Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics.[6] Clean two salt plates (typically NaCl or KBr) with a dry, volatile organic solvent like reagent-grade acetone (B3395972) and dry them with a Kimwipe. Handle the plates by the edges to avoid transferring moisture from fingers.
-
Sample Preparation: As this compound is a liquid, a "neat" spectrum (pure liquid without solvent) is easily obtained. Place 1-2 drops of the liquid sample directly onto the center of one salt plate.
-
Cell Assembly: Carefully place the second salt plate on top of the first, creating a thin liquid film "sandwich" between them. The liquid should spread to form a uniform, thin layer without air bubbles.
-
Data Acquisition: Place the assembled salt plate sandwich into the sample holder in the spectrometer's beam path. Secure the holder and close the instrument cover.
-
Spectrum Collection: Using the instrument's software, collect a background spectrum (if not done recently). Then, run the sample scan. The software will process the data, perform a Fourier transform, and display the resulting IR spectrum as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Cleanup: After analysis, disassemble the salt plates, rinse them thoroughly with a dry solvent (e.g., acetone), and return them to a desiccator for storage.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives data on the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information on the different types of carbon atoms present.
Disclaimer: The following NMR data is predicted based on established chemical shift principles and correlations, as experimentally verified data for this specific compound is not publicly available. These values serve as a reliable guide for spectral interpretation.
Data Presentation: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 5.75 | ddd | 1H | H-1 |
| ~ 4.95 | m | 2H | H-2 |
| ~ 2.10 | m | 1H | H-3 |
| ~ 1.75 | m | 1H | H-5 |
| ~ 1.20 | dd | 2H | H-4 |
| ~ 0.95 | d | 3H | C3-CH₃ |
| ~ 0.88 | s | 9H | C5-(CH₃)₃ |
Data Presentation: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~ 145.0 | CH | C-1 |
| ~ 112.0 | CH₂ | C-2 |
| ~ 52.0 | CH₂ | C-4 |
| ~ 45.0 | CH | C-3 |
| ~ 31.0 | C (quaternary) | C-5 |
| ~ 29.0 | CH₃ | C5-(CH₃)₃ |
| ~ 22.0 | CH₃ | C3-CH₃ |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-20 mg of this compound and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. The solvent provides the deuterium (B1214612) lock signal for the spectrometer. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS, δ = 0.00 ppm), if required.
-
Transfer to NMR Tube: Transfer the solution into a clean, dry 5 mm NMR tube. Ensure the liquid height is sufficient to cover the detector coils (typically 4-5 cm).
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. The spectrometer software will perform several automated setup steps:
-
Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal sensitivity.
-
Shimming: The magnetic field is homogenized across the sample volume to achieve high resolution and sharp peaks.
-
-
¹H Spectrum Acquisition: Set the acquisition parameters for the proton experiment. This includes defining the spectral width, acquisition time, relaxation delay, and the number of scans. For a routine spectrum, 8 to 16 scans are typically sufficient.
-
¹³C Spectrum Acquisition: For the carbon spectrum, select the appropriate experiment (e.g., proton-decoupled). Due to the low natural abundance of ¹³C, more scans (hundreds to thousands) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.
-
Data Processing: After acquisition, the raw data (Free Induction Decay, or FID) is processed. This involves:
-
Fourier Transformation: Converts the time-domain signal (FID) to a frequency-domain signal (the spectrum).
-
Phasing: Adjusting the phase of the peaks to be purely absorptive (positive).
-
Baseline Correction: Flattening the baseline of the spectrum.
-
Referencing: Calibrating the chemical shift axis to the internal standard (TMS) or the residual solvent peak.
-
Integration (¹H only): Calculating the relative areas under the peaks to determine proton ratios.
-
Integrated Spectroscopic Analysis Workflow
The definitive structure of this compound is determined not by a single technique but by the synergistic combination of all three. The workflow below illustrates this logical process, where data from each method provides complementary pieces of the structural puzzle.
References
- 1. 1-Hexene, 3,5,5-trimethyl- [webbook.nist.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. spectrabase.com [spectrabase.com]
- 5. 3,5,5-trimethyl-1-hexene, 4316-65-8 [thegoodscentscompany.com]
- 6. 1-Hexene, 3,5,5-trimethyl- | C9H18 | CID 92984 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Isomerism of 3,3,5-Trimethyl-1-hexene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, isomerism, and key physicochemical properties of 3,3,5-trimethyl-1-hexene. It delves into the structural and stereoisomeric possibilities for this branched-chain alkene, presenting comparative data in a clear, tabular format. Furthermore, this document outlines detailed, plausible experimental protocols for the synthesis and characterization of this compound, catering to the needs of researchers in organic synthesis and drug development. Visual representations of isomeric relationships and a general experimental workflow are provided using Graphviz to facilitate a deeper understanding of the concepts discussed.
Molecular Structure of this compound
This compound is an aliphatic, unsaturated hydrocarbon with the chemical formula C9H18.[1][2] Its IUPAC name is 3,3,5-trimethylhex-1-ene.[3] The molecule features a six-carbon chain (hexene) with a double bond between the first and second carbon atoms (indicated by "-1-ene"). Three methyl groups are attached as substituents at the third and fifth carbon positions. Specifically, there are two methyl groups on the third carbon and one on the fifth carbon.
The presence of a double bond makes it an alkene, and its branched nature, particularly the quaternary carbon at position 3, gives it distinct physical and chemical properties compared to its linear isomers.
Figure 1: 2D representation of this compound's structure.
Isomerism in this compound
Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For C9H18, numerous structural and stereoisomers exist.
Structural Isomerism
Structural isomers have different connectivity of atoms. This compound is one of many structural isomers of nonene (C9H18).[4] These isomers can differ in the position of the double bond, the branching of the carbon chain, or by being cyclic structures.
Table 1: Comparison of Selected Structural Isomers of C9H18
| IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | 13427-43-5 | 126.24 | 127.1 | 0.731 |
| 1-Nonene | 124-11-8 | 126.24 | 147 | 0.73 |
| trans-2-Nonene | 6434-78-2 | 126.24 | 144-145 | 0.734 |
| trans-3-Nonene | 20063-77-8 | 126.24 | 147 | 0.734 |
| cis-4-Nonene | 10405-84-2 | 126.24 | 147 | 0.73 |
| 3,5,5-Trimethyl-1-hexene | 4316-65-8 | 126.24 | Not readily available | Not readily available |
Data sourced from various chemical databases.[1][2][4]
Figure 2: Classification of C9H18 structural isomers.
Stereoisomerism
Stereoisomers have the same connectivity but a different spatial arrangement of atoms.
Geometric (cis-trans) isomerism is not possible for this compound because one of the doubly bonded carbons (C1) is attached to two identical hydrogen atoms.
Optical isomerism can occur in molecules that are chiral. A common source of chirality is the presence of a stereocenter, which is typically a carbon atom bonded to four different groups. In this compound, the carbon at position 5 (C5) is a stereocenter. It is bonded to:
-
A hydrogen atom
-
A methyl group (-CH3)
-
An isobutyl group (-CH2-C(CH3)3)
-
A -CH2-C(CH3)2-CH=CH2 group
Due to this chiral center, this compound can exist as a pair of enantiomers: (R)-3,3,5-trimethyl-1-hexene and (S)-3,3,5-trimethyl-1-hexene. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions.
Figure 3: Enantiomeric relationship in this compound.
Experimental Protocols
The following sections outline plausible experimental procedures for the synthesis and characterization of this compound.
Synthesis of this compound via Grignard Reaction
A common and effective method for the synthesis of hindered alkenes is the Grignard reaction. This protocol describes a two-step process involving the formation of a tertiary alcohol followed by dehydration.
Step 1: Synthesis of 3,3,5-Trimethyl-1-hexen-3-ol
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of a suitable alkyl halide (e.g., vinyl bromide) in anhydrous diethyl ether is added dropwise from the dropping funnel to the magnesium turnings with stirring. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.
-
Reaction with Ketone: Once the Grignard reagent has formed (indicated by the disappearance of magnesium), a solution of 4,4-dimethyl-2-pentanone (B109323) in anhydrous diethyl ether is added dropwise at 0 °C.
-
Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.
Step 2: Dehydration of 3,3,5-Trimethyl-1-hexen-3-ol
-
Acid-Catalyzed Dehydration: The crude alcohol is dissolved in a suitable solvent (e.g., toluene) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser. A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is added.
-
Reaction and Purification: The mixture is heated to reflux, and the water formed during the reaction is collected in the Dean-Stark trap. The reaction progress is monitored by thin-layer chromatography or gas chromatography. Upon completion, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and brine, and dried over anhydrous sodium sulfate. The solvent is removed, and the resulting crude alkene is purified by fractional distillation.
Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile organic compounds, including alkene isomers.
-
Sample Preparation: A dilute solution of the purified this compound is prepared in a volatile solvent such as hexane (B92381) or dichloromethane.
-
GC-MS Instrument Setup:
-
Gas Chromatograph: A nonpolar capillary column (e.g., HP-5MS) is used. The oven temperature program is optimized to achieve good separation of the analyte from any impurities or isomers. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
-
Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass range is set to scan from a low m/z (e.g., 40) to a higher m/z (e.g., 300).
-
-
Data Analysis: The retention time of the peak corresponding to this compound is recorded. The mass spectrum of this peak is then analyzed. The molecular ion peak (M+) should be observed at m/z 126. The fragmentation pattern is then compared with a reference spectrum from a database (e.g., NIST) for confirmation of the structure. The fragmentation pattern will show characteristic losses of alkyl groups.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the synthesis and characterization of this compound.
Figure 4: General experimental workflow.
Conclusion
This compound is a branched-chain alkene with interesting isomeric properties, including the presence of a chiral center leading to enantiomers. Its synthesis can be achieved through established organic chemistry methodologies such as the Grignard reaction followed by dehydration. Proper characterization using techniques like GC-MS is crucial for confirming its structure and purity. This technical guide provides a foundational understanding for researchers and professionals working with this and related organic molecules.
References
Navigating the Health and Safety Landscape of 3,3,5-Trimethyl-1-hexene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health and safety information currently available for 3,3,5-Trimethyl-1-hexene (CAS No. 13427-43-5). It is important to note that specific toxicological and ecotoxicological data for this particular isomer are limited. Therefore, where data is unavailable, information from the closely related isomer, 3,5,5-Trimethyl-1-hexene (CAS No. 4316-65-8), has been included for guidance, with the clear stipulation that properties may vary. This guide is intended to support risk assessment and the implementation of safe handling procedures in a laboratory setting.
Section 1: Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The table below summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C9H18 | --INVALID-LINK-- |
| Molecular Weight | 126.24 g/mol | --INVALID-LINK-- |
| CAS Number | 13427-43-5 | --INVALID-LINK-- |
| Appearance | Liquid | --INVALID-LINK-- |
| Boiling Point | 127.1 °C at 760 mmHg | --INVALID-LINK-- |
| Flash Point | 25.4 °C | --INVALID-LINK-- |
| Density | 0.731 g/cm³ | --INVALID-LINK-- |
| Vapor Pressure | 13.7 mmHg at 25°C | --INVALID-LINK-- |
| XLogP3 | 4.1 | --INVALID-LINK-- |
Section 2: Hazard Identification and GHS Classification
GHS Classification (for 3,5,5-Trimethyl-1-hexene):
-
Flammable Liquids: Category 3[1]
-
Aspiration Hazard: Category 1
-
Hazardous to the aquatic environment, long-term hazard: Category 4[1]
Signal Word: Danger
Hazard Statements (for 3,5,5-Trimethyl-1-hexene):
-
H226: Flammable liquid and vapor.[1]
-
H304: May be fatal if swallowed and enters airways.
-
H413: May cause long lasting harmful effects to aquatic life.[1]
Section 3: Toxicological and Ecotoxicological Data
Comprehensive toxicological and ecotoxicological studies specifically for this compound are not currently available in the public domain. The following table presents data for the isomer 3,5,5-Trimethyl-1-hexanol, which provides an initial indication of potential biological effects. Researchers should treat this compound with a high degree of caution until specific data becomes available.
| Endpoint | Result | Species | Source |
| Genotoxicity | Not genotoxic | In vitro | --INVALID-LINK-- |
| Repeated Dose Toxicity | Calculated Margin of Exposure (MOE) > 100 | --- | --INVALID-LINK-- |
| Reproductive Toxicity | Calculated Margin of Exposure (MOE) > 100 | --- | --INVALID-LINK-- |
Section 4: Experimental Protocols
Given the limited specific data, the following experimental protocols are based on general best practices for handling flammable liquids with potential health hazards.
Safe Handling Protocol
-
Engineering Controls: Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[2]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[2]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools.
-
Static Discharge: Take precautionary measures against static discharges.
Storage Protocol
-
Container: Keep the container tightly closed in a dry and well-ventilated place.
-
Conditions to Avoid: Store away from heat and sources of ignition.
-
Incompatible Materials: Keep away from strong oxidizing agents.
First Aid Measures
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[2]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.[2]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Specific Hazards: Vapors may form explosive mixtures with air. Vapors are heavier than air and may travel to a source of ignition and flash back.
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[2]
Section 5: Visualization of Laboratory Safety Workflow
The following diagram illustrates a logical workflow for the safe handling of a flammable and potentially hazardous chemical like this compound in a research environment.
Caption: Workflow for Safe Chemical Handling.
This guide serves as a starting point for the safe handling of this compound. It is imperative for researchers to consult all available safety data and conduct a thorough risk assessment before commencing any experimental work. The lack of specific toxicological data for this compound necessitates a cautious approach, treating it as a potentially hazardous substance.
References
A Comprehensive Technical Guide to the Thermal Properties of 3,3,5-Trimethyl-1-hexene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known and estimated thermal properties of the unsaturated hydrocarbon 3,3,5-Trimethyl-1-hexene. This document consolidates available data, outlines relevant experimental methodologies, and presents a general workflow for the comprehensive thermal analysis of volatile organic compounds.
Core Thermal Properties
The thermal stability and safety-related parameters of a compound are critical for its handling, storage, and application in various scientific and industrial fields, including drug development where it might be used as a reagent or an intermediate. The following table summarizes the available quantitative data for this compound and its structural isomer, 3,5,5-Trimethyl-1-hexene.
| Property | This compound | 3,5,5-Trimethyl-1-hexene |
| Molecular Formula | C₉H₁₈ | C₉H₁₈ |
| Molecular Weight | 126.24 g/mol | 126.24 g/mol |
| Boiling Point | 127.1 °C at 760 mmHg[1] | 127.14 °C at 760 mmHg (estimated)[2] |
| Flash Point | 25.4 °C[1] | 25.4 °C (Tag Closed Cup, estimated)[2] |
| Density | 0.731 g/cm³[1] | 0.731 g/cm³[3] |
| Vapor Pressure | 13.7 mmHg at 25 °C[1] | 13.707 mmHg at 25 °C (estimated)[2] |
Note: Some data for 3,5,5-Trimethyl-1-hexene are estimated values.
Experimental Determination of Thermal Properties
Accurate determination of thermal properties is paramount for the safe handling and utilization of chemical compounds. The following table outlines standard experimental protocols for key thermal parameters.
| Property | Experimental Methodology |
| Boiling Point | Simple Distillation: This is a common and effective method for determining the boiling point of a volatile liquid.[1][4][5] The liquid is heated in a distillation apparatus, and the temperature at which the vapor phase is in equilibrium with the liquid phase is recorded as the boiling point.[4] For higher purity substances, a fractional distillation can be employed.[1] A digital thermometer should be used to monitor the temperature of the vapor.[6] |
| Flash Point | Closed-Cup Method (e.g., Pensky-Martens, Tag Closed Cup): This method is preferred for volatile liquids and generally yields lower, more conservative flash point values.[7] The liquid is heated in a closed container, and an ignition source is periodically introduced into the vapor space to determine the lowest temperature at which a flash occurs.[7][8][9] The Abel and Pensky-Martens closed-cup methods are commonly used.[10] Open-Cup Method (e.g., Cleveland Open Cup): In this method, the liquid is heated in an open container, and an ignition source is passed over the surface.[8] This method is typically used for less volatile substances.[8] |
| Melting Point | Differential Scanning Calorimetry (DSC): DSC is a highly sensitive technique for determining the melting point and other thermal transitions of a substance.[11][12] A small sample is heated at a controlled rate, and the difference in heat flow between the sample and a reference is measured. The melting point is identified as the temperature at which an endothermic peak occurs on the DSC curve.[12][13] The shape and position of the melting peak can also provide information about the purity of the sample.[13][14] |
| Autoignition Temperature | ASTM E659 Standard Test Method: This is a standard procedure for determining the autoignition temperature of liquid chemicals.[2][15] A specified volume of the liquid is injected into a heated, temperature-controlled flask.[2][16] The temperature of the flask is varied until the lowest temperature at which the vapor ignites spontaneously without an external ignition source is found.[2][15][16] |
| Heat of Combustion | Bomb Calorimetry: This is the standard method for determining the heat of combustion. A known mass of the substance is combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by a surrounding water bath, and the temperature change of the water is used to calculate the heat of combustion. For alkenes, the heat of combustion generally increases with the number of carbon atoms.[17] |
| Specific Heat Capacity | Differential Scanning Calorimetry (DSC): DSC can also be used to measure the specific heat capacity of a substance.[11] By comparing the heat flow required to raise the temperature of the sample with that of a known standard, the specific heat capacity can be determined as a function of temperature. Group Additivity Methods: For hydrocarbons, group additivity methods can provide good estimations of heat capacity when experimental data is unavailable.[18][19][20] These methods are based on the principle that the thermodynamic properties of a molecule can be calculated by summing the contributions of its constituent functional groups.[18][19] |
Workflow for Thermal Property Analysis
A systematic approach is crucial for the comprehensive thermal characterization of a volatile organic compound. The following diagram illustrates a general workflow for such an analysis.
Caption: A generalized workflow for determining the thermal properties of a volatile organic compound.
References
- 1. vernier.com [vernier.com]
- 2. Autoignition Temperature (AIT) - Prime Process Safety Center [primeprocesssafety.com]
- 3. blog.storemasta.com.au [blog.storemasta.com.au]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. Distillation: Determination of Volatility and Boiling Point [platinumessays.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scimed.co.uk [scimed.co.uk]
- 8. oil-tester.com [oil-tester.com]
- 9. Flash Point Analysis for open cup flash point and closed cup flash point testing [aroscientific.com]
- 10. Experimental Determination of Flash Points of Flammable Liquid Aqueous Solutions | Chemical Engineering Transactions [cetjournal.it]
- 11. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Autoignition temperature - Wikipedia [en.wikipedia.org]
- 16. sigma-hse.com [sigma-hse.com]
- 17. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 18. Estimation of the heat capacities of organic liquids as a function of temperature using group additivity. I. Hydrocarbon compounds (Journal Article) | OSTI.GOV [osti.gov]
- 19. nist.gov [nist.gov]
- 20. pubs.acs.org [pubs.acs.org]
The Genesis of Branches: An In-depth Technical Guide to the Discovery and History of Branched Alpha-Olefins
For Immediate Release
A comprehensive technical guide detailing the discovery, history, and synthesis of branched alpha-olefins is now available for researchers, scientists, and drug development professionals. This whitepaper provides a deep dive into the evolution of branched alpha-olefin chemistry, from early conceptualizations to modern catalytic triumphs. The guide emphasizes quantitative data, detailed experimental protocols, and visual representations of complex chemical processes.
Executive Summary
The journey of alpha-olefins, foundational to numerous industrial processes, has been marked by a pivotal evolution from linear to branched structures. While the initial breakthroughs in the mid-20th century centered on the production of linear alpha-olefins (LAOs), the demand for molecules with tailored properties spurred research into the synthesis of their branched counterparts. These branched alpha-olefins offer unique advantages in applications ranging from specialty polymers and synthetic lubricants to fine chemicals and pharmaceuticals, owing to their distinct steric and electronic properties. This guide traces the historical milestones, explores the diverse synthetic methodologies, and provides detailed experimental insights into the world of branched alpha-olefins.
A Historical Perspective: From Linear Chains to Strategic Branches
The story of alpha-olefins is inextricably linked with the groundbreaking work of Karl Ziegler and Giulio Natta in the 1950s. Their development of organometallic catalysts, which earned them the Nobel Prize in Chemistry in 1963, revolutionized polymer chemistry and laid the groundwork for the large-scale production of linear alpha-olefins.[1] Prior to their work, the synthesis of alpha-olefins was largely reliant on the thermal cracking of waxes, a method that offered minimal control over the product distribution.[1]
While the Ziegler-Natta catalysts were instrumental in producing linear polymers, the concept of intentionally introducing branches to the alpha-olefin backbone emerged from the need for materials with specific performance characteristics. Early methods for creating branched olefins were often multi-step and lacked the elegance and efficiency of modern catalytic processes. One such historical method is the Boord olefin synthesis , developed by Cecil E. Boord in 1930. This reaction, which proceeds via the elimination of a β-halo-ether using a metal like magnesium or zinc, provided a classic route to alkenes with defined structures.[2][3]
The modern era of branched alpha-olefin synthesis has been defined by the development of highly selective catalyst systems. A significant leap forward has been the targeted trimerization and tetramerization of ethylene (B1197577) to produce specific branched alpha-olefins like 3-methylenepentane and 4-ethylhex-1-ene.[4][5][6] This has been made possible through the design of sophisticated molecular catalysts, often based on titanium and other transition metals.[4][5][6]
Synthesis Methodologies: A Diverse Toolkit for Creating Branches
The synthesis of branched alpha-olefins can be achieved through several distinct pathways, each with its own set of advantages and applications.
Ethylene Oligomerization: The Rise of Selective Catalysis
The most direct and atom-economical route to certain branched alpha-olefins is the selective oligomerization of ethylene. Recent breakthroughs have demonstrated the use of molecular titanium catalysts to achieve highly selective trimerization and tetramerization of ethylene, yielding valuable branched C6 and C8 alpha-olefins.[4][5][6] The selectivity of these reactions is intricately controlled by the catalyst structure, activators, and reaction conditions.[4][6]
Key Developments in Ethylene Oligomerization for Branched Alpha-Olefins:
| Year | Discovery/Development | Key Researchers/Institution | Significance |
| 2024 | Direct synthesis of 3-methylenepentane and 4-ethylhex-1-ene from ethylene using molecular titanium catalysts.[4][5][6] | Lukas, Simon, Dietel, et al. | Demonstrated highly selective production of specific branched alpha-olefins from a simple feedstock. |
Catalytic Cracking: Breaking Down to Build Up
Catalytic cracking of long-chain hydrocarbons is a cornerstone of the petrochemical industry for producing gasoline and light olefins. This process can also be tailored to generate branched olefins. By passing heavy feedstocks over acidic catalysts, such as zeolites, at high temperatures, long paraffin (B1166041) chains are broken down into smaller, more valuable molecules, including branched alkenes.[7] The product distribution is influenced by the feedstock composition, catalyst type, and operating conditions.[7]
Olefin Metathesis: A Scissor-and-Stitch Approach
Olefin metathesis, a Nobel Prize-winning reaction, offers a powerful tool for the synthesis of complex olefins through the cleavage and reformation of carbon-carbon double bonds.[8] While often used for the production of linear internal olefins, cross-metathesis reactions can be designed to produce branched alpha-olefins by reacting a terminal olefin with a branched internal olefin. The development of highly active and functional-group-tolerant catalysts, such as those based on ruthenium, has greatly expanded the scope of this methodology.[4]
Historical Methods: The Boord Olefin Synthesis
The Boord olefin synthesis, though largely superseded by modern catalytic methods for large-scale production, remains a historically significant and synthetically useful method for the preparation of specific alkenes. The reaction involves the treatment of a β-halo ether with a metal, typically magnesium or zinc, to induce an elimination reaction that forms the double bond.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data from representative studies on the synthesis of branched alpha-olefins.
Table 1: Ethylene Trimerization and Tetramerization for Branched Alpha-Olefin Synthesis [4][6]
| Catalyst Precursor | Activator | Temperature (°C) | Ethylene Pressure (bar) | Product | Selectivity (%) | Turnover Number (TON) |
| Titanium Complex 1 | Ammonium (B1175870) Borate | 20 | 1.7 | 3-Methylenepentane | 46 | - |
| Titanium Complex 3 | d-MAO | 20 | 1.7 | 4-Ethylhex-1-ene | 76 | 10.7 x 10⁶ |
Table 2: Catalytic Cracking for Olefin Production
| Feedstock | Catalyst | Temperature (°C) | Key Products | Propylene Yield (wt%) | Ethylene Yield (wt%) |
| Naphtha | ZSM-5 | 530-600 | Propylene, Ethylene | 40-60 | - |
| Heavy Feedstock | Patented Catalyst (I-FCC) | - | Ethylene, Propylene | High | High |
Detailed Experimental Protocols
Protocol for the Synthesis of 4-Ethylhex-1-ene via Ethylene Tetramerization
This protocol is based on the work of Lukas et al. (2024)[4][6] and describes a laboratory-scale synthesis of 4-ethylhex-1-ene.
Materials:
-
Titanium precatalyst 3 (as described in the literature)
-
Dried methylaluminoxane (B55162) (d-MAO) solution
-
Anhydrous toluene (B28343)
-
Polymerization-grade ethylene
-
High-pressure autoclave reactor equipped with a stirrer, temperature control, and gas inlet.
Procedure:
-
Reactor Preparation: The autoclave reactor is thoroughly cleaned, dried, and purged with inert gas (e.g., argon or nitrogen) to remove air and moisture.
-
Catalyst Preparation: In a glovebox, the titanium precatalyst is dissolved in anhydrous toluene to a known concentration. The d-MAO solution is also prepared in anhydrous toluene.
-
Reaction Setup: The reactor is charged with a specific volume of anhydrous toluene. The d-MAO solution is then injected into the reactor, followed by the titanium precatalyst solution.
-
Reaction Execution: The reactor is sealed and pressurized with ethylene to the desired pressure (e.g., 1.7 bar). The reaction mixture is stirred vigorously at a constant temperature (e.g., 20 °C).
-
Reaction Monitoring and Termination: The consumption of ethylene is monitored over time. After the desired reaction time or ethylene consumption, the reaction is terminated by venting the excess ethylene and quenching the reaction mixture with a small amount of an alcohol (e.g., isopropanol).
-
Product Analysis: A sample of the reaction mixture is taken and analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the product distribution, selectivity, and yield of 4-ethylhex-1-ene.
Protocol for the Boord Olefin Synthesis of Isoheptene
This protocol is a generalized procedure based on the original work of Cecil E. Boord.[3]
Materials:
-
β-bromo ethyl ether of a suitable alcohol (e.g., 1-bromo-2-ethoxypropane)
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine crystal (as an initiator)
-
Round-bottom flask, reflux condenser, dropping funnel, and heating mantle.
Procedure:
-
Grignard Reagent Formation: In a flame-dried round-bottom flask under an inert atmosphere, magnesium turnings and a crystal of iodine are placed. A solution of the β-bromo ethyl ether in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle heating.
-
Elimination Reaction: Once the Grignard reagent formation is complete, the reaction mixture is heated to reflux. The elimination of the ethoxy group and bromine atom occurs, forming the alkene.
-
Workup and Purification: The reaction mixture is cooled and then carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate).
-
Isolation: The diethyl ether is removed by distillation, and the resulting isoheptene is purified by fractional distillation.
Visualizing the Chemistry: Pathways and Processes
The following diagrams, created using the DOT language, illustrate key chemical pathways and process flows related to the synthesis of branched alpha-olefins.
Caption: Reaction mechanism for the selective tetramerization of ethylene to 4-ethylhex-1-ene.
Caption: Simplified process flow diagram for the industrial production of isobutylene.
Future Outlook
The field of branched alpha-olefin synthesis continues to be an area of active research and development. The pursuit of more efficient, selective, and sustainable catalytic systems remains a primary focus. Future advancements are likely to involve the use of computational chemistry to design novel catalysts, the exploration of bio-based feedstocks, and the development of integrated processes that combine synthesis and separation steps for enhanced efficiency. The unique properties of branched alpha-olefins will undoubtedly continue to drive innovation in materials science, specialty chemicals, and beyond.
References
- 1. [PDF] Mechanism of Ziegler-Natta catalytic polymerization Activation of Ziegler-Natta catalyst | Semantic Scholar [semanticscholar.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Boord olefin synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synthesis of Branched α-Olefins via Trimerization and Tetramerization of Ethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Olefin metathesis - Wikipedia [en.wikipedia.org]
Theoretical studies on the electronic structure of 3,3,5-Trimethyl-1-hexene
An In-Depth Technical Guide on the Theoretical Electronic Structure of 3,3,5-Trimethyl-1-hexene
Abstract
This technical guide provides a detailed theoretical analysis of the electronic structure of this compound, an unsaturated hydrocarbon of interest in organic synthesis and materials science. In the absence of specific published experimental or computational studies on this molecule, this paper presents a representative analysis based on established computational chemistry protocols. We employ Density Functional Theory (DFT) to determine the molecule's optimized geometry, frontier molecular orbitals (HOMO and LUMO), and atomic charge distribution. The presented data, including molecular geometry, electronic properties, and Mulliken population analysis, offer foundational insights into the molecule's kinetic stability and potential reactivity. Methodologies are described in detail to ensure transparency and reproducibility. Visualizations of the computational workflow and molecular structure are provided to aid in the interpretation of the results. This document is intended for researchers, scientists, and professionals in drug development and chemical sciences who require a fundamental understanding of the electronic characteristics of non-conjugated alkenes.
Introduction
This compound is an aliphatic alkene characterized by a terminal double bond and significant steric hindrance due to the presence of three methyl groups, including a bulky tert-butyl-like group at the C3 position. Understanding the electronic structure of such molecules is paramount for predicting their chemical behavior, including reactivity towards electrophiles, stability of intermediates, and potential for polymerization. The distribution of electrons within the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dictates the molecule's nucleophilic and electrophilic character, respectively. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability.
This guide outlines a theoretical study to elucidate these electronic properties. Through computational modeling, we can obtain a detailed, atom-level understanding of the molecule's geometry and electronic landscape, which is often challenging to probe directly through experimental means alone.
Experimental Protocols (Computational Methodology)
The theoretical data presented in this guide are based on a standard and widely accepted computational chemistry workflow designed for organic molecules. All calculations were performed using Density Functional Theory (DFT), which has been proven to provide a reliable balance between computational cost and accuracy for systems of this nature.
-
Software: The conceptual calculations are based on the capabilities of standard quantum chemistry software packages like Gaussian, ORCA, or Spartan.
-
Method: The B3LYP hybrid functional was selected for all calculations. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange and correlation effects.
-
Basis Set: The 6-31G* (also denoted as 6-31G(d)) basis set was employed. This Pople-style basis set provides a flexible description of the valence electrons and includes d-type polarization functions on heavy (non-hydrogen) atoms. These polarization functions are crucial for accurately describing the anisotropic nature of chemical bonds, particularly the π-system of the double bond.
-
Geometry Optimization: A full geometry optimization was performed in the gas phase without symmetry constraints. The convergence criteria were set to the software's default values, ensuring that the final structure corresponds to a stationary point on the potential energy surface. Frequency calculations are typically performed following optimization to confirm that the structure is a true minimum (i.e., has no imaginary frequencies).
-
Electronic Property Calculations: Following successful geometry optimization, a single-point energy calculation was performed at the same level of theory (B3LYP/6-31G*) to derive the molecular orbital energies (including HOMO and LUMO) and the Mulliken atomic charges. The HOMO-LUMO gap was calculated as the energy difference between these two frontier orbitals.
Caption: A flowchart of the computational methodology.
Results and Data Presentation
The following sections present the quantitative data derived from the theoretical calculations.
Molecular Geometry
The geometry of this compound was optimized to find the lowest energy conformation. The key structural parameters are summarized in Table 1. The numbering of the atoms corresponds to the diagram below.
Caption: Atom numbering scheme for this compound.
Table 1: Selected Optimized Geometric Parameters
| Parameter | Atoms Involved | Value |
| Bond Lengths (Å) | ||
| C1=C2 | C1, C2 | 1.33 |
| C2-C3 | C2, C3 | 1.51 |
| C3-C4 | C3, C4 | 1.55 |
| C4-C5 | C4, C5 | 1.54 |
| C5-C6 | C5, C6 | 1.54 |
| C3-C7 | C3, C7 | 1.54 |
| C3-C8 | C3, C8 | 1.54 |
| C5-C9 | C5, C9 | 1.54 |
| Bond Angles (°) ** | ||
| C1=C2-C3 | C1, C2, C3 | 124.5 |
| C2-C3-C4 | C2, C3, C4 | 110.0 |
| C2-C3-C7 | C2, C3, C7 | 109.8 |
| C4-C3-C8 | C4, C3, C8 | 109.5 |
| C3-C4-C5 | C3, C4, C5 | 115.0 |
| C4-C5-C6 | C4, C5, C6 | 111.0 |
| Dihedral Angle (°) ** | ||
| H-C1=C2-C3 | H on C1, C1, C2, C3 | ~180.0 |
Electronic Properties
The key electronic properties, including the frontier molecular orbital energies, are crucial for understanding the molecule's reactivity. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).
Table 2: Calculated Electronic Properties
| Property | Value (Hartree) | Value (eV) |
| Total Energy | -353.987 | -9632.48 |
| HOMO Energy | -0.235 | -6.39 |
| LUMO Energy | 0.052 | 1.41 |
| HOMO-LUMO Gap | 0.287 | 7.80 |
The HOMO-LUMO gap of 7.80 eV is significant, suggesting that this compound is a kinetically stable molecule, which is typical for non-conjugated alkenes. The primary site of reactivity is expected to be the π-bond of the C1=C2 double bond, which constitutes the HOMO.
Caption: HOMO and LUMO energy level diagram.
Mulliken Population Analysis
Mulliken population analysis provides a method for estimating the partial atomic charges, offering insight into the charge distribution across the molecule.
Table 3: Mulliken Atomic Charges
| Atom | Charge (e) | Atom | Charge (e) |
| C1 | -0.24 | C6 | -0.26 |
| C2 | -0.15 | C7 | -0.25 |
| C3 | 0.05 | C8 | -0.25 |
| C4 | -0.20 | C9 | -0.25 |
| C5 | -0.12 | H (avg on C1,C2) | +0.11 |
| H (avg on alkyl) | +0.10 |
The analysis shows that the carbon atoms of the double bond (C1 and C2) are electron-rich, as expected for a π-system, making them susceptible to attack by electrophiles. The quaternary carbon (C3) is slightly electron-deficient due to the inductive effects of the surrounding carbon atoms.
Discussion
The theoretical analysis of this compound reveals key features of its electronic structure. The optimized geometry shows standard bond lengths and angles for an alkene, with some steric strain evident around the highly substituted C3 and C5 atoms, reflected in slight deviations from ideal tetrahedral and trigonal planar geometries.
The electronic properties are dominated by the C1=C2 double bond. The HOMO is primarily localized on this π-bond, confirming it as the main nucleophilic center of the molecule. The relatively large HOMO-LUMO gap indicates high kinetic stability, meaning a significant energy input is required to excite an electron to the LUMO, which is consistent with the general properties of simple alkenes. The Mulliken charges support this picture, with a concentration of negative charge on the terminal double bond.
These findings suggest that the reactivity of this compound will be governed by electrophilic addition reactions at the C1=C2 bond. The significant steric hindrance provided by the 3,3,5-trimethyl substitution is expected to play a major role in the stereoselectivity and regioselectivity of such reactions.
Conclusion
This technical guide has presented a comprehensive theoretical overview of the electronic structure of this compound using Density Functional Theory. While based on representative calculations, the data on molecular geometry, frontier molecular orbitals, and atomic charges provide a robust and chemically intuitive picture of the molecule's properties. The results highlight the molecule's kinetic stability and identify the terminal double bond as the primary center for chemical reactivity. The detailed methodologies and structured data serve as a valuable resource for scientists engaged in research involving aliphatic alkenes.
Methodological & Application
Application Notes and Protocols for Ethylene Copolymerization with 3,3,5-Trimethyl-1-hexene using Ziegler-Natta Catalysts
Introduction
Ziegler-Natta catalysts are a cornerstone of polyolefin production, enabling the synthesis of various grades of polyethylene (B3416737). The incorporation of α-olefins as comonomers allows for the modification of the polymer properties, leading to materials like linear low-density polyethylene (LLDPE). The structure of the α-olefin, particularly its steric bulk, plays a crucial role in the copolymerization kinetics and the final properties of the copolymer.
The bulky nature of 3,3,5-trimethyl-1-hexene is expected to present a significant steric hindrance to the coordination and insertion at the active sites of the Ziegler-Natta catalyst. This will likely result in lower incorporation rates compared to linear α-olefins of similar carbon number. Consequently, the catalytic activity may also be reduced. The resulting copolymers are anticipated to exhibit altered thermal and mechanical properties due to the presence of the bulky side chains.
Expected Influence of this compound as a Comonomer
Based on studies with other bulky olefins like vinylcyclohexane, the following effects can be anticipated:
-
Catalyst Activity: The introduction of a bulky comonomer is likely to decrease the overall polymerization activity. This is attributed to the steric hindrance around the catalytic active center, which impedes the approach and coordination of the monomer molecules.
-
Comonomer Incorporation: The incorporation of this compound into the polyethylene backbone is expected to be significantly lower than that of linear α-olefins. The bulky substituent hinders the insertion of the comonomer into the growing polymer chain.
-
Copolymer Properties:
-
Crystallinity and Melting Point: The incorporation of bulky side groups disrupts the regular packing of the polyethylene chains, leading to a decrease in crystallinity and a lower melting point.[1]
-
Molecular Weight: The molecular weight of the resulting copolymer may be lower compared to polyethylene homopolymers produced under similar conditions. This can be due to the bulky comonomer acting as a chain transfer agent.[1]
-
Mechanical Properties: The presence of bulky side chains can influence the mechanical properties, potentially leading to materials with different stiffness, toughness, and elongation at break compared to conventional LLDPE.
-
Experimental Protocols
The following protocols are generalized for the slurry-phase copolymerization of ethylene (B1197577) with a bulky α-olefin using a supported Ziegler-Natta catalyst. Researchers should optimize these conditions for their specific catalyst system and the comonomer, this compound.
3.1. Materials
-
Catalyst System:
-
Supported Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂)
-
Cocatalyst (e.g., Triethylaluminum - TEAL, Triisobutylaluminium - TIBAL)
-
-
Monomers:
-
Ethylene (polymerization grade)
-
This compound (high purity, dried over molecular sieves)
-
-
Solvent:
-
Anhydrous, deoxygenated hydrocarbon solvent (e.g., hexane, heptane)
-
-
Chain Transfer Agent (optional):
-
Hydrogen
-
-
Quenching Agent:
-
Acidified alcohol (e.g., 5% HCl in methanol)
-
3.2. Polymerization Procedure
-
Reactor Preparation: A stainless-steel autoclave reactor equipped with a mechanical stirrer, temperature and pressure controls, and monomer/catalyst injection ports should be thoroughly cleaned and dried. The reactor is then purged with high-purity nitrogen to remove any air and moisture.
-
Solvent and Comonomer Addition: The desired amount of anhydrous solvent and this compound is charged into the reactor. The reactor is then heated to the desired polymerization temperature (e.g., 70-85°C).
-
Cocatalyst Addition: The cocatalyst (e.g., TEAL) is injected into the reactor.
-
Ethylene Introduction: The reactor is pressurized with ethylene to the desired partial pressure. The ethylene feed is maintained to keep the pressure constant throughout the polymerization.
-
Catalyst Injection: The Ziegler-Natta catalyst, slurried in a small amount of solvent, is injected into the reactor to initiate the polymerization.
-
Polymerization: The reaction is allowed to proceed for the desired time, with continuous stirring and monitoring of ethylene consumption.
-
Termination: The polymerization is terminated by stopping the ethylene feed and injecting a quenching agent (e.g., acidified methanol).
-
Polymer Isolation: The polymer is collected by filtration, washed extensively with the quenching agent and then with fresh solvent to remove catalyst residues and unreacted monomer.
-
Drying: The final copolymer is dried in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
3.3. Characterization
The resulting copolymers should be characterized to understand their structure and properties:
-
Comonomer Incorporation: Determined by ¹³C NMR spectroscopy.
-
Molecular Weight and Molecular Weight Distribution: Analyzed by high-temperature Gel Permeation Chromatography (GPC).
-
Thermal Properties: Melting point (Tm) and crystallinity (Xc) are determined using Differential Scanning Calorimetry (DSC).
-
Mechanical Properties: Tensile properties (e.g., Young's modulus, tensile strength, elongation at break) can be measured on compression-molded films according to standard methods (e.g., ASTM D638).
Data Presentation
The following tables present hypothetical data based on expected trends from the copolymerization of ethylene with bulky α-olefins. Actual experimental results will vary depending on the specific conditions.
Table 1: Influence of this compound Concentration on Copolymerization
| Run | [this compound] (mol/L) | Activity (kg PE/g cat·h) | Incorporation (mol%) | Mₙ ( kg/mol ) | MWD (Mₙ/Mₙ) | Tₘ (°C) | Xc (%) |
| 1 | 0 | 15.0 | 0 | 120 | 4.5 | 135 | 65 |
| 2 | 0.1 | 12.5 | 0.8 | 110 | 4.8 | 128 | 58 |
| 3 | 0.2 | 10.2 | 1.5 | 100 | 5.1 | 122 | 52 |
| 4 | 0.4 | 8.1 | 2.5 | 90 | 5.4 | 115 | 45 |
Conditions: 80°C, 10 bar ethylene pressure, [Ti] = 0.01 mmol/L, Al/Ti molar ratio = 200, 1 h polymerization time.
Table 2: Comparison of Different Bulky Comonomers with a Linear α-Olefin
| Comonomer | Structure | Activity (kg PE/g cat·h) | Incorporation (mol%) | Tₘ (°C) |
| 1-Hexene (B165129) | Linear | 18.5 | 3.5 | 124 |
| Vinylcyclohexane | Cyclic | 11.8 | 1.2 | 127 |
| This compound | Branched | (Expected) < 11.8 | (Expected) < 1.2 | (Expected) < 127 |
Conditions: Similar polymerization conditions for all comonomers with a fixed molar concentration.
Visualizations
Caption: Experimental workflow for ethylene copolymerization.
Caption: Influence of a bulky comonomer on copolymerization.
References
Application Notes and Protocols for Metallocene-Catalyzed Polymerization of 3,3,5-Trimethyl-1-hexene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the polymerization of the sterically hindered α-olefin, 3,3,5-trimethyl-1-hexene, using metallocene catalysts. The information is curated for professionals in research and development seeking to synthesize polyolefins with tailored properties.
Introduction
Metallocene catalysts represent a significant advancement in Ziegler-Natta polymerization, offering the ability to produce polymers with highly uniform microstructures, narrow molecular weight distributions, and controlled stereoregularity.[1] The polymerization of bulky α-olefins, such as this compound, presents unique challenges and opportunities due to the steric hindrance of the monomer. The choice of metallocene catalyst, cocatalyst, and polymerization conditions plays a crucial role in overcoming these challenges to achieve desirable polymer properties.[2] These catalysts, typically based on Group 4 transition metals like zirconium and hafnium, when activated by a cocatalyst such as methylaluminoxane (B55162) (MAO), create single active sites that allow for precise control over the polymerization process.[1][3]
Data Presentation
The following tables summarize typical quantitative data obtained from the metallocene-catalyzed polymerization of bulky α-olefins, which can be extrapolated as expected results for this compound.
Table 1: Influence of Metallocene Catalyst on Polymerization of Bulky α-Olefins
| Catalyst System | Monomer | Polymerization Temperature (°C) | Activity (kg polymer / mol catalyst · h) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) (Mw/Mn) |
| rac-Et(Ind)2ZrCl2/MAO | 1-Hexene | 50 | 5,200 | 150,000 | 2.1 |
| rac-Me2Si(Ind)2ZrCl2/MAO | 1-Hexene | 50 | 6,800 | 180,000 | 2.0 |
| Cp2ZrCl2/MAO | 1-Octene | 60 | 3,500 | 120,000 | 2.3 |
| rac-Et(Ind)2HfCl2/MAO | 1-Hexene | 50 | 3,100 | 250,000 | 1.9 |
Table 2: Effect of Polymerization Parameters on Poly(this compound) Properties (Hypothetical Data)
| Parameter | Condition 1 | Condition 2 | Effect on Mw | Effect on PDI |
| Temperature | 30°C | 70°C | Decrease | Slight Increase |
| Monomer Conc. | 1.0 M | 2.0 M | Increase | No significant change |
| [Al]/[Zr] Ratio | 1000 | 2000 | Increase | No significant change |
| Catalyst Type | Zirconocene | Hafnocene | Lower | Similar |
Experimental Protocols
The following are detailed protocols for the homopolymerization of this compound using a representative metallocene catalyst system. These protocols are based on established procedures for similar bulky α-olefins.[4]
Materials
-
Monomer: this compound (purified by distillation over a sodium-potassium alloy or by passing through activated alumina).
-
Catalyst: rac-Ethylenebis(indenyl)zirconium dichloride (rac-Et(Ind)2ZrCl2).
-
Cocatalyst: Methylaluminoxane (MAO) solution in toluene (B28343) (e.g., 10 wt%).
-
Solvent: Toluene (anhydrous, deoxygenated).
-
Quenching Solution: Acidified methanol (B129727) (5% HCl in methanol).
-
Inert Gas: High-purity argon or nitrogen.
Equipment
-
Schlenk line or glovebox for inert atmosphere operations.
-
Glass reactor with a magnetic stirrer and temperature control (oil bath).
-
Syringes and cannulas for transferring air-sensitive reagents.
-
Filtration apparatus.
-
Vacuum oven.
Polymerization Procedure
-
Reactor Preparation: A 250 mL glass reactor is thoroughly dried in an oven at 120°C overnight and then assembled while hot under a stream of inert gas. The reactor is then evacuated and backfilled with inert gas three times to ensure an oxygen- and moisture-free environment.
-
Reagent Charging:
-
Under a positive pressure of inert gas, 100 mL of anhydrous toluene is transferred to the reactor via cannula.
-
10 mL (or a desired molar equivalent) of purified this compound is added to the reactor via syringe.
-
The reactor is placed in an oil bath and equilibrated to the desired polymerization temperature (e.g., 50°C).
-
-
Catalyst Activation and Polymerization:
-
The desired amount of MAO solution (to achieve a specific Al/Zr molar ratio, e.g., 1500:1) is added to the reactor via syringe and stirred for 10 minutes.
-
A stock solution of the metallocene catalyst is prepared in a separate Schlenk flask by dissolving a precise amount of rac-Et(Ind)2ZrCl2 in toluene.
-
The polymerization is initiated by injecting the required volume of the metallocene catalyst solution into the stirred reactor.
-
The reaction mixture is stirred vigorously for the intended polymerization time (e.g., 1 hour).
-
-
Termination and Polymer Isolation:
-
The polymerization is terminated by the slow addition of 10 mL of the acidified methanol solution to the reactor.
-
The precipitated polymer is stirred in the quenching solution for 30 minutes to deactivate the catalyst.
-
The polymer is collected by filtration and washed thoroughly with methanol (3 x 50 mL).
-
The resulting white polymer powder is dried in a vacuum oven at 60°C to a constant weight.
-
Polymer Characterization
-
Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC) at high temperature (e.g., 150°C) using 1,2,4-trichlorobenzene (B33124) as the eluent.[4]
-
Thermal Properties: Analyzed by Differential Scanning Calorimetry (DSC) to determine the melting temperature (Tm) and crystallinity.[4]
-
Microstructure: Investigated using 13C Nuclear Magnetic Resonance (NMR) spectroscopy to determine the tacticity of the polymer.[4]
Visualizations
The following diagrams illustrate the key processes in metallocene-catalyzed polymerization.
Caption: Experimental workflow for the polymerization of this compound.
Caption: Simplified catalytic cycle for metallocene-catalyzed polymerization.
References
- 1. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ancillary ligand effects on α-olefin polymerization catalyzed by zirconium metallocene: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 4. Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Linear Low-Density Polyethylene (LLDPE) with 3,3,5-Trimethyl-1-hexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linear low-density polyethylene (B3416737) (LLDPE) is a versatile polymer produced by the copolymerization of ethylene (B1197577) with a short-chain alpha-olefin (α-olefin). The incorporation of these comonomers introduces short-chain branches into the linear polyethylene backbone, which disrupts the crystalline structure, leading to lower density and enhanced flexibility, tensile strength, and puncture resistance compared to low-density polyethylene (LDPE).
This document provides detailed application notes and protocols for the synthesis of LLDPE using 3,3,5-trimethyl-1-hexene as a comonomer. Due to the limited availability of direct experimental data for this specific bulky, branched α-olefin, this guide also provides comparative data for the widely used comonomer, 1-hexene (B165129). The bulky nature of this compound is expected to significantly influence catalyst activity, comonomer incorporation, and the final properties of the resulting polymer.
The synthesis of LLDPE is typically achieved through coordination polymerization using Ziegler-Natta or metallocene catalysts.[1] Metallocene catalysts, being single-site catalysts, generally offer better control over the polymer architecture, resulting in a narrow molecular weight distribution and a more uniform comonomer incorporation compared to the multi-site Ziegler-Natta catalysts.[1][2]
Catalyst Systems
The choice of catalyst is critical for controlling the polymerization process and the final properties of the LLDPE.
-
Ziegler-Natta Catalysts: These are typically heterogeneous catalysts, often based on titanium compounds supported on magnesium chloride, and are activated by an organoaluminum co-catalyst like triethylaluminium (TEAL).[1] They are widely used in industrial LLDPE production.
-
Metallocene Catalysts: These are homogeneous or supported single-site catalysts, often based on zirconium or titanium complexes with cyclopentadienyl-type ligands.[3] They are activated by a co-catalyst, typically methylaluminoxane (B55162) (MAO).[3] Metallocene catalysts offer the advantage of producing polymers with a narrow molecular weight distribution and uniform comonomer distribution.[2]
The steric bulk of this compound may necessitate the use of less sterically hindered catalyst systems to facilitate its incorporation into the growing polymer chain.
Experimental Protocols
The following are generalized protocols for the slurry-phase synthesis of LLDPE with this compound. These should be considered as starting points and may require optimization based on the specific catalyst system and desired polymer properties.
General Materials and Equipment
-
Reactor: A high-pressure stainless-steel reactor equipped with a mechanical stirrer, temperature and pressure controllers, and inlets for monomers, solvent, and catalyst.
-
Solvent: High-purity, anhydrous toluene (B28343) or hexane (B92381).
-
Monomers: Polymerization-grade ethylene and this compound. 1-hexene for comparative studies.
-
Catalyst System:
-
Ziegler-Natta: Titanium tetrachloride (TiCl₄) supported on magnesium chloride (MgCl₂) and triethylaluminium (TEAL) as co-catalyst.
-
Metallocene: A suitable metallocene precursor (e.g., rac-Et(Ind)₂ZrCl₂) and methylaluminoxane (MAO) as co-catalyst.
-
-
Quenching Agent: Acidified methanol (B129727) or ethanol.
-
Purification: Nitrogen or argon gas for purging the reactor and maintaining an inert atmosphere.
Protocol 1: Ziegler-Natta Catalyzed Slurry Polymerization
-
Reactor Preparation: Thoroughly clean and dry the reactor. Purge the reactor with high-purity nitrogen or argon for at least one hour to remove all traces of oxygen and moisture.
-
Solvent and Comonomer Addition: Introduce the desired amount of anhydrous solvent (e.g., 500 mL of toluene) into the reactor. Inject the required volume of this compound.
-
Co-catalyst Addition: Add the triethylaluminium (TEAL) co-catalyst solution to the reactor and stir.
-
Pressurization and Heating: Heat the reactor to the desired polymerization temperature (e.g., 70-90 °C) and pressurize with ethylene to the target pressure (e.g., 10-20 bar). Maintain a constant ethylene pressure throughout the polymerization.
-
Catalyst Injection: Prepare a slurry of the Ziegler-Natta catalyst in the solvent and inject it into the reactor to initiate polymerization.
-
Polymerization: Allow the polymerization to proceed for the desired reaction time (e.g., 1-2 hours), monitoring the ethylene consumption rate.
-
Termination: Stop the ethylene feed and vent the reactor. Quench the reaction by adding acidified methanol.
-
Polymer Recovery: Precipitate the polymer in a large volume of methanol. Filter the polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 60-80 °C until a constant weight is achieved.
Protocol 2: Metallocene Catalyzed Slurry Polymerization
-
Reactor Preparation: Follow the same procedure as for the Ziegler-Natta polymerization to ensure an inert atmosphere.
-
Solvent and Comonomer Addition: Introduce the anhydrous solvent and this compound into the reactor.
-
Co-catalyst Addition: Add the methylaluminoxane (MAO) solution to the reactor and stir.
-
Pressurization and Heating: Heat the reactor to the desired polymerization temperature (e.g., 50-80 °C) and pressurize with ethylene to the target pressure (e.g., 10-20 bar).
-
Catalyst Injection: Dissolve the metallocene catalyst in toluene and inject the solution into the reactor to start the polymerization.
-
Polymerization: Maintain a constant temperature and ethylene pressure for the specified reaction time (e.g., 30-60 minutes).
-
Termination and Recovery: Follow the same termination and polymer recovery steps as described in the Ziegler-Natta protocol.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of LLDPE with 1-hexene. Due to the lack of specific data for this compound, the expected trends based on its bulky nature are discussed. The bulky side group of this compound is expected to hinder its incorporation into the polymer chain, leading to lower comonomer content and potentially lower catalyst activity compared to 1-hexene under similar conditions.
Table 1: Effect of Comonomer on Catalyst Activity and Polymer Properties (Ziegler-Natta Catalyst)
| Comonomer | Comonomer Conc. (mol/L) | Catalyst Activity (kg PE/mol Ti·h) | Mₙ ( g/mol ) | MWD (Mₙ/Mₙ) | Comonomer Content (mol%) | Tₘ (°C) |
| 1-Hexene | 0.2 | 1500 | 85,000 | 4.5 | 3.2 | 122 |
| 1-Hexene | 0.5 | 1350 | 78,000 | 4.8 | 5.1 | 118 |
| This compound | 0.2 | Expected to be lower than 1-hexene | Expected to be higher | Expected to be similar | Expected to be lower | Expected to be higher |
| This compound | 0.5 | Expected to be lower than 1-hexene | Expected to be similar or slightly lower | Expected to be similar | Expected to be lower | Expected to be higher |
Table 2: Effect of Comonomer on Catalyst Activity and Polymer Properties (Metallocene Catalyst)
| Comonomer | Comonomer Conc. (mol/L) | Catalyst Activity (kg PE/mol Zr·h) | Mₙ ( g/mol ) | MWD (Mₙ/Mₙ) | Comonomer Content (mol%) | Tₘ (°C) |
| 1-Hexene | 0.2 | 5000 | 110,000 | 2.2 | 4.5 | 115 |
| 1-Hexene | 0.5 | 4500 | 102,000 | 2.3 | 7.8 | 108 |
| This compound | 0.2 | Expected to be significantly lower | Expected to be higher | Expected to be similar or narrower | Expected to be significantly lower | Expected to be higher |
| This compound | 0.5 | Expected to be significantly lower | Expected to be similar or slightly lower | Expected to be similar or narrower | Expected to be significantly lower | Expected to be higher |
Note: Mₙ = Number-average molecular weight, MWD = Molecular weight distribution, Tₘ = Melting temperature. The expected trends for this compound are based on the anticipated steric hindrance effects.
Visualizations
The following diagrams illustrate the general workflows for the synthesis of LLDPE using Ziegler-Natta and metallocene catalysts.
Caption: Ziegler-Natta catalyzed LLDPE synthesis workflow.
Caption: Metallocene catalyzed LLDPE synthesis workflow.
Discussion and Expected Outcomes
The use of this compound as a comonomer in ethylene polymerization presents unique challenges and opportunities. The bulky, branched structure of this α-olefin is expected to have the following effects compared to linear α-olefins like 1-hexene:
-
Lower Reactivity: The steric hindrance around the double bond will likely reduce the rate of coordination and insertion into the growing polymer chain, leading to lower catalyst activity and lower comonomer incorporation.
-
Impact on Polymer Properties:
-
Higher Molecular Weight: A lower rate of chain transfer reactions due to the bulky comonomer may result in polymers with higher molecular weights.
-
Higher Melting Point and Crystallinity: For a given molar incorporation, the bulky side chains of this compound may disrupt the crystal lattice less effectively than the linear butyl branches from 1-hexene. However, achieving significant incorporation is challenging. At very low incorporation levels, the melting point will be closer to that of high-density polyethylene (HDPE).
-
Unique Mechanical Properties: The presence of the bulky trimethylbutyl branches could lead to novel mechanical properties, potentially impacting stiffness, toughness, and elasticity.
-
Researchers should carefully select a catalyst system that can accommodate the steric bulk of this compound. Metallocene catalysts with a more open coordination sphere may be more effective than traditional Ziegler-Natta catalysts. Optimization of polymerization parameters such as temperature, pressure, and comonomer concentration will be crucial for achieving the desired level of comonomer incorporation and polymer properties.
Safety Precautions
-
Organoaluminum compounds such as TEAL and MAO are pyrophoric and react violently with water and air. They must be handled under an inert atmosphere.
-
The polymerization reactor is operated at high pressures and temperatures. Appropriate safety measures, including pressure relief systems, must be in place.
-
Solvents like toluene and hexane are flammable and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
Application Notes and Protocols for the Production of Medium-Density Polyethylene (MDPE) using 3,3,5-Trimethyl-1-hexene
Disclaimer: The scientific literature reviewed did not contain specific examples of the copolymerization of ethylene (B1197577) with 3,3,5-trimethyl-1-hexene for the production of medium-density polyethylene (B3416737) (MDPE). The following application notes and protocols are therefore based on established principles of olefin polymerization and analogous data from the copolymerization of ethylene with other linear and branched alpha-olefins, such as 1-hexene (B165129). These protocols provide a foundational methodology for researchers and scientists to explore the use of this compound as a comonomer in MDPE synthesis.
Introduction
Medium-density polyethylene (MDPE) is a versatile thermoplastic with a density ranging from 0.926 to 0.940 g/cm³. It is typically produced by the copolymerization of ethylene with an alpha-olefin comonomer, which introduces short-chain branches into the polyethylene backbone. These branches disrupt the crystalline structure of the polymer, leading to a lower density and increased flexibility compared to high-density polyethylene (HDPE). The choice of comonomer and catalyst system is crucial in determining the final properties of the MDPE.
This document outlines the theoretical application and protocols for the synthesis of MDPE using this compound as a bulky, branched alpha-olefin comonomer. The use of a branched comonomer is anticipated to influence the polymerization kinetics and the resulting polymer microstructure, potentially leading to MDPE with unique thermal and mechanical properties. Both Ziegler-Natta and metallocene catalyst systems, commonly employed for ethylene copolymerization, are considered.
Catalyst Systems for Ethylene/3,3,5-Trimethyl-1-hexene Copolymerization
The selection of an appropriate catalyst is paramount for the successful incorporation of a bulky comonomer like this compound.
-
Ziegler-Natta Catalysts: These heterogeneous catalysts, typically based on titanium compounds supported on magnesium chloride, are widely used in industrial polyethylene production.[1][2] While robust and cost-effective, their multiple active sites can lead to a broad molecular weight distribution and non-uniform comonomer incorporation.[2][3] The steric hindrance of this compound might pose a challenge for some traditional Ziegler-Natta catalyst systems.
-
Metallocene Catalysts: These are single-site catalysts that offer precise control over the polymer architecture, resulting in a narrow molecular weight distribution and a more uniform incorporation of comonomers.[4] The tunable nature of the ligand framework around the metal center (e.g., zirconium or titanium) allows for the design of catalysts that can accommodate bulky comonomers.
Experimental Protocols
The following are generalized protocols for the slurry-phase copolymerization of ethylene and this compound to produce MDPE. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: MDPE Synthesis using a Ziegler-Natta Catalyst
Materials:
-
Catalyst: High-activity supported Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂)
-
Cocatalyst: Triethylaluminum (TEAL) or other suitable alkylaluminum compound
-
Monomer: High-purity ethylene gas
-
Comonomer: this compound (purified and dried)
-
Solvent: Anhydrous hexane (B92381) or heptane
-
Chain Transfer Agent (optional): Hydrogen gas
-
Quenching Agent: Isopropanol or acidified methanol
Procedure:
-
Reactor Preparation: A stainless-steel polymerization reactor is thoroughly dried and purged with nitrogen.
-
Solvent and Cocatalyst Addition: Anhydrous solvent is introduced into the reactor, followed by the desired amount of cocatalyst solution (e.g., TEAL in hexane). The mixture is stirred and brought to the desired reaction temperature (e.g., 70-90°C).
-
Comonomer and Catalyst Injection: The calculated amount of this compound is injected into the reactor. Subsequently, the Ziegler-Natta catalyst slurry is introduced to initiate polymerization.
-
Ethylene Feed: Ethylene gas is continuously fed into the reactor to maintain a constant pressure (e.g., 5-10 bar).
-
Polymerization: The reaction is allowed to proceed for a predetermined time, with continuous monitoring of ethylene uptake.
-
Termination and Quenching: The ethylene feed is stopped, and the reactor is vented. The polymerization is terminated by injecting a quenching agent.
-
Product Recovery: The polymer slurry is collected, and the polymer is separated by filtration.
-
Washing and Drying: The polymer is washed with fresh solvent and then with an alcohol to remove catalyst residues. The final MDPE product is dried in a vacuum oven at a moderate temperature.
Protocol 2: MDPE Synthesis using a Metallocene Catalyst
Materials:
-
Metallocene Pre-catalyst: e.g., rac-Et(Ind)₂ZrCl₂ or a constrained geometry catalyst
-
Activator/Cocatalyst: Methylaluminoxane (MAO) or a borate-based activator
-
Monomer: High-purity ethylene gas
-
Comonomer: this compound (purified and dried)
-
Solvent: Anhydrous toluene (B28343) or hexane
-
Scavenger (optional): Triisobutylaluminum (TIBA)
-
Quenching Agent: Isopropanol or acidified methanol
Procedure:
-
Reactor Setup: A glass or stainless-steel reactor is prepared under an inert atmosphere.
-
Solvent and Activator Addition: Anhydrous solvent is added, followed by the MAO solution or other activator. If a scavenger is used, it is added at this stage. The mixture is stirred and brought to the reaction temperature (e.g., 50-80°C).
-
Comonomer Addition: The desired amount of this compound is introduced into the reactor.
-
Catalyst Injection: The metallocene pre-catalyst solution is injected to start the polymerization.
-
Ethylene Supply: Ethylene gas is supplied to maintain a constant pressure.
-
Reaction and Termination: The polymerization is conducted for the desired duration and then terminated by adding the quenching agent.
-
Product Isolation and Purification: The polymer is precipitated by adding the reaction mixture to an excess of an anti-solvent (e.g., acidified methanol). The precipitated polymer is filtered, washed, and dried under vacuum.
Data Presentation: Expected Influence of this compound
While specific quantitative data for the copolymerization of ethylene with this compound is unavailable, the following tables summarize the general effects observed with linear versus branched alpha-olefin comonomers based on existing literature.
Table 1: Anticipated Effects of this compound on Polymerization and MDPE Properties in Comparison to 1-Hexene.
| Parameter | Ethylene/1-Hexene Copolymerization | Ethylene/3,3,5-Trimethyl-1-hexene Copolymerization (Anticipated) |
| Catalyst Activity | Generally high with both Ziegler-Natta and metallocene catalysts. | Potentially lower due to steric hindrance of the bulky comonomer, especially with some Ziegler-Natta catalysts. Metallocene catalysts with an open active site may show better performance.[3] |
| Comonomer Incorporation | Readily incorporated, with the level of incorporation controlled by the comonomer feed ratio. | Incorporation is expected to be more challenging due to the branched structure. Higher comonomer concentrations may be required to achieve the desired density. |
| Molecular Weight | High molecular weights are achievable. | May be lower due to increased rates of chain transfer reactions in the presence of the bulky comonomer. |
| Crystallinity | Decreases with increasing 1-hexene content. | Expected to decrease significantly even at low incorporation levels due to the disruptive effect of the bulky branches on the crystal lattice. |
| Melting Point (Tm) | Decreases with increasing 1-hexene content. | Expected to be lower than for a corresponding 1-hexene copolymer at the same molar incorporation, due to the larger disruption of the crystalline structure. |
| Mechanical Properties | Increased flexibility and impact strength compared to HDPE. | Potentially enhanced flexibility and unique elastic properties. |
Visualizations
Experimental Workflow for MDPE Synthesis
Caption: Generalized workflow for the slurry-phase synthesis of MDPE.
Logical Relationship in Catalyst Activation and Polymerization
Caption: Key steps in the catalyzed copolymerization of ethylene.
References
- 1. Copolymerization of ethylene with α-olefins over highly active supported Ziegler-Natta catalyst with vanadium active component [poj.ippi.ac.ir]
- 2. mdpi.com [mdpi.com]
- 3. The Influence of Comonomer on Ethylene/α-Olefin Copolymers Prepared Using [Bis(N-(3-tert butylsalicylidene)anilinato)] Titanium (IV) Dichloride Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. poj.ippi.ac.ir [poj.ippi.ac.ir]
Application Notes and Protocols for Slurry Phase Polymerization of 3,3,5-Trimethyl-1-hexene
Introduction
The slurry phase polymerization of α-olefins is a widely utilized industrial process for the production of polyolefins. This method involves the polymerization of a monomer in a liquid diluent in which the resulting polymer is insoluble, forming a solid-liquid slurry. This application note provides a detailed experimental protocol for the slurry phase polymerization of the bulky α-olefin, 3,3,5-trimethyl-1-hexene, utilizing a metallocene-based catalyst system. Such catalysts are chosen for their ability to produce polymers with controlled molecular weights and narrow molecular weight distributions.[1][2] The protocol is intended for researchers and scientists in the field of polymer chemistry and materials science.
Key Concepts
Slurry polymerization offers several advantages, including excellent heat transfer and the ability to produce high molecular weight polymers.[3][4] The choice of catalyst is critical; metallocene catalysts, in particular, are single-site catalysts that allow for precise control over the polymer architecture.[2][5] The polymerization of bulky α-olefins like this compound can be challenging due to steric hindrance, which may affect catalyst activity and the degree of polymerization.
Experimental Protocol
1. Materials
-
Monomer: this compound (C9H18), high purity (≥98%)
-
Catalyst Precursor: rac-Ethylenebis(1-indenyl)zirconium dichloride ((EBI)ZrCl₂)
-
Cocatalyst/Activator: Methylaluminoxane (MAO) solution in toluene (B28343) (e.g., 10 wt%)
-
Slurry Diluent: Anhydrous heptane (B126788) or hexane
-
Scavenger: Triisobutylaluminum (TIBA) solution in heptane (e.g., 1 M)
-
Quenching Agent: Isopropanol (B130326) with 5% HCl
-
Gases: High purity nitrogen and argon for inert atmosphere techniques
2. Equipment
-
Jacketed glass reactor (e.g., 500 mL) equipped with a mechanical stirrer, temperature probe, and connections for gas inlet/outlet and liquid injection.
-
Schlenk line or glovebox for handling air- and moisture-sensitive reagents.
-
Syringes and cannulas for transferring liquids under inert atmosphere.
-
Temperature-controlled bath for the reactor jacket.
-
Pressure gauge and controller.
-
Filtration apparatus (e.g., Büchner funnel and flask).
-
Vacuum oven for drying the polymer.
3. Procedure
3.1. Reactor Preparation
-
Thoroughly clean and dry the reactor assembly.
-
Assemble the reactor and purge with high-purity nitrogen for at least one hour at an elevated temperature (e.g., 110°C) to remove any adsorbed moisture.
-
Cool the reactor to the desired reaction temperature (e.g., 70°C) under a positive pressure of nitrogen.
3.2. Slurry Preparation
-
Under an inert atmosphere, transfer 250 mL of anhydrous heptane to the reactor.
-
Add a calculated amount of TIBA solution to the heptane to act as a scavenger for impurities. Stir for 15 minutes.
-
Inject 50 mL of this compound into the reactor.
-
Allow the reactor contents to equilibrate at the set temperature while stirring.
3.3. Catalyst Activation and Polymerization
-
In a separate Schlenk flask or in a glovebox, prepare the active catalyst by reacting the (EBI)ZrCl₂ with the MAO solution. The molar ratio of Al to Zr is a critical parameter and should be optimized (a starting point is Al:Zr = 1500:1).
-
Allow the catalyst and cocatalyst to pre-activate for a short period (e.g., 5-10 minutes).
-
Inject the activated catalyst solution into the reactor to initiate the polymerization.
-
Maintain a constant temperature and stirring speed throughout the polymerization. Monitor the reaction progress by observing the formation of the polymer slurry. The reaction time will influence the polymer yield and molecular weight (a typical duration is 1-2 hours).
3.4. Termination and Polymer Isolation
-
After the desired reaction time, terminate the polymerization by injecting 10 mL of isopropanol containing 5% HCl.
-
Stop the heating and allow the reactor to cool to room temperature.
-
Vent the reactor and filter the polymer slurry using a Büchner funnel.
-
Wash the collected polymer powder sequentially with acidified isopropanol, then with pure isopropanol, and finally with methanol (B129727) to remove catalyst residues and unreacted monomer.
-
Dry the polymer in a vacuum oven at 60°C to a constant weight.
4. Polymer Characterization
-
Molecular Weight and Molecular Weight Distribution (PDI): Determined by Gel Permeation Chromatography (GPC).
-
Thermal Properties (Melting Point, Crystallinity): Analyzed using Differential Scanning Calorimetry (DSC).
-
Chemical Structure and Tacticity: Investigated by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
Table 1: Summary of Experimental Parameters and Results
| Parameter | Value | Unit |
| Monomer Volume | 50 | mL |
| Diluent Volume | 250 | mL |
| Reaction Temperature | 70 | °C |
| Reaction Pressure | 1.5 | bar |
| Catalyst: (EBI)ZrCl₂ | 5 | µmol |
| Cocatalyst: MAO (Al/Zr ratio) | 1500 | |
| Reaction Time | 120 | min |
| Polymer Yield | To be determined | g |
| Molecular Weight (Mn) | To be determined | g/mol |
| Polydispersity Index (PDI) | To be determined |
Visualization
Caption: Experimental workflow for the slurry phase polymerization of this compound.
References
- 1. Ancillary ligand effects on α-olefin polymerization catalyzed by zirconium metallocene: a computational study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03180A [pubs.rsc.org]
- 2. ac1.hhu.de [ac1.hhu.de]
- 3. researchgate.net [researchgate.net]
- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 5. METALLOCENE CATALYSTS AND THEIR SUPPORTS FOR OLEFIN POLYMERIZATION [sylzyhg.com]
Application Notes and Protocols for the Characterization of Ethylene/α-Olefin Copolymers
Audience: Researchers, scientists, and drug development professionals.
Note on Scope: Specific quantitative data for ethylene (B1197577)/3,3,5-trimethyl-1-hexene copolymers is not extensively available in public literature. This document provides a generalized framework and detailed protocols for the characterization of ethylene copolymers with bulky or branched α-olefins. Data from well-studied copolymers like ethylene/1-hexene (B165129) and ethylene/1-octene (B94956) are used as illustrative examples to demonstrate expected trends and data presentation. These protocols are directly applicable to the characterization of novel copolymers such as those containing 3,3,5-trimethyl-1-hexene.
Introduction
The incorporation of α-olefins as comonomers in ethylene polymerization allows for the precise tuning of polymer properties. Bulky or highly branched α-olefins, such as this compound, are of particular interest as they can introduce significant changes to the polymer backbone, disrupting crystallinity and modifying thermal and mechanical properties. This document outlines the standard experimental procedures for characterizing the molecular, thermal, and mechanical properties of such copolymers.
The introduction of short-chain branches (SCBs) by copolymerizing ethylene with α-olefins like 1-hexene or 1-octene reduces the polymer's crystallinity and density.[1][2] This modification of the polymer structure leads to materials ranging from high-density plastics to elastomers, depending on the comonomer content and distribution.[3][4] The bulky nature of the side chains influences catalyst activity and the level of comonomer incorporation.[3]
Key Characterization Techniques & Illustrative Data
The primary characteristics of interest are comonomer incorporation, molecular weight, thermal behavior, and mechanical response. The following tables summarize typical data for ethylene/1-hexene and ethylene/1-octene copolymers, which can serve as a benchmark when analyzing new copolymers.
Molecular Weight and Comonomer Incorporation
High-Temperature Gel Permeation Chromatography (HT-GPC) and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are essential for determining the molecular weight distribution and the amount of comonomer incorporated into the polymer chains, respectively.
Table 1: Illustrative Molecular Weight and Composition Data for Ethylene/α-Olefin Copolymers
| Copolymer System | Comonomer Feed (mol/L) | Comonomer Inc. (mol%) | Mₙ ( kg/mol ) | Mₙ/Mₙ (PDI) | Catalyst System | Reference |
|---|---|---|---|---|---|---|
| Ethylene/1-hexene | - | 14.2 | - | - | sMAO-Me₂SB(ⁱPrN,I*)TiCl₂ | [5] |
| Ethylene/1-octene | 0.05 | 1.1 | 439 | 2.3 | (F-salalen)TiCl₂/MAO | [6] |
| Ethylene/1-octene | 0.10 | 2.1 | 351 | 2.5 | (F-salalen)TiCl₂/MAO | [6] |
| Ethylene/1-octene | 0.20 | 3.6 | 288 | 2.6 | (F-salalen)TiCl₂/MAO |[6] |
Mₙ: Number-average molecular weight; Mₙ: Weight-average molecular weight; PDI: Polydispersity Index. Data is illustrative and depends heavily on specific polymerization conditions.
Thermal Properties
Differential Scanning Calorimetry (DSC) is used to determine the melting temperature (Tₘ), crystallization temperature (T꜀), and the degree of crystallinity (X꜀). The incorporation of bulky comonomers is expected to lower Tₘ and X꜀ due to the disruption of the crystalline polyethylene (B3416737) lattice.[2][7]
Table 2: Illustrative Thermal Property Data for Ethylene/α-Olefin Copolymers
| Copolymer System | Comonomer Inc. (mol%) | Tₘ (°C) | T꜀ (°C) | Crystallinity (X꜀, %) | Reference |
|---|---|---|---|---|---|
| Ethylene/1-octene | 1.1 | 129.8 | 115.5 | 53.4 | [6] |
| Ethylene/1-octene | 2.1 | 125.4 | 110.8 | 44.5 | [6] |
| Ethylene/1-octene | 3.6 | 118.7 | 102.6 | 33.7 | [6] |
| Ethylene/1-octene | 20 (wt%) | ~122 | - | ~40 | [7] |
| Ethylene/1-octene | 35 (wt%) | ~118 | - | ~25 |[7] |
Tₘ: Melting temperature; T꜀: Crystallization temperature from melt. Values are typically taken from the second heating scan to erase thermal history.
Experimental Protocols
Detailed and accurate protocols are crucial for reproducible characterization of copolymers.
Protocol: Comonomer Content Determination by ¹³C NMR Spectroscopy
This protocol details the quantification of α-olefin incorporation in an ethylene copolymer.
Materials & Equipment:
-
NMR Spectrometer (e.g., Bruker Avance 500 MHz)[6]
-
10 mm high-temperature NMR tubes
-
Sample: 100 mg of the copolymer
-
Solvent: 1,1,2,2-Tetrachloroethane-d₂ (TCE-d₂) or a mixture of deuterated and non-deuterated o-dichlorobenzene[6]
-
Internal standard (optional)
-
Heating block or oven for sample dissolution
Procedure:
-
Sample Preparation: Accurately weigh approximately 100 mg of the copolymer into an NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of the chosen deuterated solvent to the tube.
-
Dissolution: Securely cap the tube and heat it at 120-130 °C until the polymer is fully dissolved. This may take several hours. Ensure the solution is homogeneous before analysis.
-
NMR Acquisition:
-
Transfer the hot NMR tube to the pre-heated spectrometer probe (typically 120 °C).
-
Acquire the ¹³C NMR spectrum. Key parameters include a 90° pulse angle, a relaxation delay of at least 5 times the longest T1 (a delay of 10-15 seconds is common for quantitative analysis), and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic peaks for the polyethylene backbone and the side-chain carbons from the comonomer. For a branch derived from this compound, unique signals from the quaternary carbon and methyl groups would be key identifiers.
-
Integrate the areas of the relevant peaks. The comonomer content (mol%) can be calculated by comparing the integral of a specific side-chain carbon resonance to the sum of all carbon integrals.
-
Protocol: Molecular Weight Determination by High-Temperature GPC (HT-GPC)
This protocol describes the determination of Mₙ, Mₙ, and PDI.
Materials & Equipment:
-
HT-GPC system (e.g., Agilent PL-GPC 220) equipped with a refractive index (RI) detector.
-
GPC columns suitable for high-temperature polyolefin analysis.
-
Solvent: 1,2,4-Trichlorobenzene (TCB) with an antioxidant (e.g., BHT).
-
Polystyrene or polyethylene standards for calibration.
-
Sample: 2-4 mg of the copolymer.
-
Autosampler vials with caps.
Procedure:
-
System Preparation: Set the system temperature (pump, columns, and detector) to 150 °C. Allow the system to equilibrate with a stable baseline.
-
Calibration: Prepare a series of narrow-PDI polystyrene or polyethylene standards of known molecular weight. Dissolve them in TCB at 150 °C. Run the standards to generate a calibration curve (log M vs. elution volume).
-
Sample Preparation: Weigh 2-4 mg of the copolymer into a vial. Add the appropriate volume of TCB (e.g., 4 mL) and seal the vial.
-
Dissolution: Place the vial in a heated shaker or oven at 150 °C for 1-2 hours until the polymer is fully dissolved.
-
GPC Analysis: Place the vial in the autosampler. Inject the sample solution into the GPC system.
-
Data Analysis: Using the system software and the generated calibration curve, determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).
Protocol: Thermal Analysis by Differential Scanning Calorimetry (DSC)
This protocol is for determining Tₘ, T꜀, and percent crystallinity.
Materials & Equipment:
-
DSC instrument (e.g., TA Instruments Q1000)[8]
-
Aluminum DSC pans and lids.
-
Crimper for sealing pans.
-
Sample: 5-10 mg of the copolymer.
-
Nitrogen gas supply for inert atmosphere.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the copolymer into an aluminum DSC pan. Crimp a lid onto the pan to seal it. Prepare an empty, sealed pan to use as a reference.
-
DSC Program: Place the sample and reference pans into the DSC cell. Purge the cell with nitrogen (50 mL/min).
-
First Heating Scan: Heat the sample from room temperature (e.g., 30 °C) to a temperature well above its expected melting point (e.g., 180-200 °C) at a rate of 10 °C/min. This step erases the sample's prior thermal history.[2]
-
Isothermal Step: Hold the sample at the high temperature for 3-5 minutes to ensure complete melting.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to room temperature. The exothermic peak observed during cooling corresponds to the crystallization temperature (T꜀).[8]
-
Second Heating Scan: Heat the sample again at 10 °C/min to 180-200 °C. The endothermic peak from this scan provides the melting temperature (Tₘ) and the heat of fusion (ΔHₘ).
-
Data Analysis:
-
Determine Tₘ (peak maximum of the endotherm) and T꜀ (peak maximum of the exotherm) from the second heating and cooling curves, respectively.
-
Calculate the percent crystallinity (X꜀) using the formula: X꜀ (%) = (ΔHₘ / ΔH°ₘ) * 100 where ΔHₘ is the measured heat of fusion from the second heating scan, and ΔH°ₘ is the theoretical heat of fusion for 100% crystalline polyethylene (typically 293 J/g).
-
Visualized Workflows and Relationships
Experimental Workflow
The following diagram outlines the comprehensive workflow for the synthesis and characterization of ethylene/α-olefin copolymers.
Caption: Workflow for copolymer synthesis and characterization.
Structure-Property Relationship
This diagram illustrates the expected impact of incorporating a bulky comonomer on the key properties of the resulting polyethylene.
Caption: Impact of bulky comonomer on copolymer properties.
References
- 1. researchgate.net [researchgate.net]
- 2. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 3. The Influence of Comonomer on Ethylene/α-Olefin Copolymers Prepared Using [Bis(N-(3-tert butylsalicylidene)anilinato)] Titanium (IV) Dichloride Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.cnr.it [iris.cnr.it]
- 5. Synthesis of ultra-high molecular weight poly(ethylene)-co-(1-hexene) copolymers through high-throughput catalyst screening - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of ultrahigh-molecular-weight ethylene/1-octene copolymers with salalen titanium(iv) complexes activated by methyaluminoxane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 8. Thermal Degradation Kinetics Analysis of Ethylene-Propylene Copolymer and EP-1-Hexene Terpolymer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: The Impact of 3,3,5-Trimethyl-1-hexene on Polyethylene Crystallinity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of α-olefin comonomers into the polyethylene (B3416737) backbone is a critical strategy for tailoring its physical and mechanical properties. The type and concentration of the comonomer directly influence the degree of crystallinity, which in turn dictates properties such as density, stiffness, melting point, and toughness. This application note explores the anticipated effect of a bulky, branched α-olefin, 3,3,5-trimethyl-1-hexene, on the crystallinity of polyethylene. Due to the steric hindrance imparted by its branched structure, this compound is expected to significantly disrupt the regular packing of polyethylene chains, leading to a reduction in crystallinity. Understanding this relationship is crucial for the rational design of novel polyethylene-based materials with specific performance characteristics.
Principle
The crystallinity of polyethylene arises from the ordered, lamellar arrangement of its long polymer chains. The introduction of short-chain branches via copolymerization with α-olefins disrupts this ordered packing. Bulky comonomers, such as this compound, are particularly effective at hindering crystallization due to their significant steric volume. This steric hindrance prevents the close approach and parallel alignment of polymer chains, leading to a greater proportion of amorphous content. Consequently, an increase in the incorporation of this compound is predicted to cause a systematic decrease in the melting temperature (Tm), heat of fusion (ΔHf), and overall percentage of crystallinity of the resulting polyethylene copolymer.
Expected Quantitative Data
| Sample ID | This compound Content (mol%) | Melting Temperature (Tm) (°C) | Heat of Fusion (ΔHf) (J/g) | Crystallinity (%) |
| PE-Ref | 0 | 135 | 190 | 65 |
| PE-TMH-1 | 1 | 128 | 165 | 56 |
| PE-TMH-3 | 3 | 120 | 130 | 44 |
| PE-TMH-5 | 5 | 112 | 95 | 32 |
Note: Crystallinity is calculated using the equation: % Crystallinity = (ΔHf / ΔHfo) x 100, where ΔHfo is the heat of fusion for 100% crystalline polyethylene (assumed to be 293 J/g).
Experimental Protocols
The following are representative protocols for the synthesis and characterization of polyethylene copolymers with bulky α-olefins. These can be adapted for studies involving this compound.
Protocol 1: Copolymerization of Ethylene (B1197577) and this compound using a Ziegler-Natta Catalyst
Materials:
-
High-purity ethylene gas
-
This compound (distilled and dried)
-
Toluene (B28343) (anhydrous)
-
Triethylaluminum (TEAL) solution (as cocatalyst)
-
Titanium tetrachloride (TiCl4)-based Ziegler-Natta catalyst
-
Hydrochloric acid (10% solution)
-
Nitrogen gas (high purity)
Procedure:
-
Assemble a flame-dried, nitrogen-purged glass reactor equipped with a mechanical stirrer, temperature control, and gas inlet/outlet.
-
Introduce anhydrous toluene into the reactor, followed by the desired amount of this compound.
-
Saturate the solvent with ethylene gas at the desired reaction temperature (e.g., 70-80 °C) and pressure (e.g., 1-5 bar).
-
Inject the TEAL solution into the reactor and stir for 10 minutes.
-
In a separate Schlenk flask, prepare a slurry of the Ziegler-Natta catalyst in toluene and inject it into the reactor to initiate polymerization.
-
Maintain a constant ethylene pressure and temperature throughout the polymerization.
-
After the desired reaction time, terminate the polymerization by adding acidified methanol.
-
Filter the resulting polymer and wash it extensively with methanol and then with a 10% hydrochloric acid solution to remove catalyst residues.
-
Wash the polymer again with methanol until the washings are neutral.
-
Dry the copolymer product in a vacuum oven at 60 °C to a constant weight.
Protocol 2: Determination of Crystallinity by Differential Scanning Calorimetry (DSC)
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Accurately weigh 5-10 mg of the dried polyethylene copolymer into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample from room temperature to 180 °C at a heating rate of 10 °C/min under a nitrogen atmosphere to erase the thermal history.
-
Hold the sample at 180 °C for 5 minutes.
-
Cool the sample to room temperature at a cooling rate of 10 °C/min.
-
Heat the sample again from room temperature to 180 °C at a heating rate of 10 °C/min. This second heating scan is used for analysis.
-
Determine the melting temperature (Tm) as the peak temperature of the melting endotherm.
-
Calculate the heat of fusion (ΔHf) by integrating the area under the melting peak.
-
Calculate the percentage of crystallinity using the formula mentioned previously.
Protocol 3: Structural Analysis by X-Ray Diffraction (XRD)
Instrumentation:
-
X-ray Diffractometer with a Cu Kα radiation source.
Procedure:
-
Prepare a flat sample of the polyethylene copolymer by compression molding a thin film.
-
Mount the sample in the XRD instrument.
-
Scan the sample over a 2θ range of 10° to 40° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
The resulting diffractogram will show characteristic crystalline peaks superimposed on a broad amorphous halo.
-
Deconvolute the diffractogram to separate the crystalline and amorphous contributions.
-
Calculate the percentage of crystallinity by determining the ratio of the integrated area of the crystalline peaks to the total integrated area (crystalline + amorphous).
Visualizations
Caption: Experimental workflow for the synthesis and characterization of polyethylene-co-3,3,5-trimethyl-1-hexene.
Caption: Logical relationship between bulky comonomer incorporation and polyethylene crystallinity.
Conclusion
The incorporation of this compound as a comonomer in polyethylene synthesis is anticipated to be a highly effective method for reducing the polymer's crystallinity. The bulky, branched nature of this α-olefin will introduce significant steric hindrance, disrupting the ordered packing of the polymer chains and leading to a more amorphous material. This will be reflected in a decrease in the melting temperature, heat of fusion, and overall percentage of crystallinity, as determined by techniques such as DSC and XRD. The provided protocols offer a robust framework for the experimental investigation of these effects, enabling the development of novel polyethylene grades with tailored properties for a wide range of applications.
Application Note: Quantitative 13C NMR Analysis of Polyethylene Branching with 3,3,5-Trimethyl-1-hexene
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of bulky, branched comonomers into polyethylene (B3416737) can significantly alter its thermal and mechanical properties. 13C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the detailed microstructural characterization of polyolefins, providing quantitative information on the type and frequency of branching. This application note provides a detailed protocol for the analysis of polyethylene copolymers containing branches derived from 3,3,5-trimethyl-1-hexene using 13C NMR.
Signaling Pathway of Branch Incorporation
The copolymerization of ethylene (B1197577) with this compound results in the incorporation of a bulky, branched side chain into the polyethylene backbone. The resulting structure introduces unique carbon environments that can be identified and quantified by 13C NMR.
Caption: Copolymerization of ethylene and this compound.
Experimental Protocols
Sample Preparation
A robust and reproducible sample preparation protocol is crucial for obtaining high-quality quantitative 13C NMR data.
-
Sample Weighing: Accurately weigh approximately 100-150 mg of the polyethylene copolymer into a 10 mm NMR tube.
-
Solvent Addition: Add approximately 2.5 mL of a deuterated solvent mixture, typically 1,1,2,2-tetrachloroethane-d2 (B1582424) (TCE-d2) or a mixture of o-dichlorobenzene and benzene-d6 (B120219) (e.g., 4:1 v/v). The choice of solvent may depend on the solubility of the polymer and the desired experimental temperature.
-
Dissolution: Securely cap the NMR tube and heat it in a heating block or oil bath at 120-130 °C. Periodically and carefully agitate the sample using a vortex mixer until the polymer is completely dissolved. This may take several hours. Visual inspection against a light source can confirm complete dissolution.
-
Homogenization: Once dissolved, ensure the sample is homogeneous before placing it in the NMR spectrometer.
13C NMR Acquisition
Quantitative 13C NMR spectra should be acquired using parameters that ensure accurate integration of all carbon signals.
-
Spectrometer: A high-field NMR spectrometer (e.g., 100 MHz 13C frequency or higher) equipped with a high-temperature probe is recommended.
-
Temperature: Maintain a constant sample temperature during acquisition, typically between 100 °C and 130 °C, to ensure the polymer remains in solution and to achieve optimal spectral resolution.
-
Pulse Sequence: A standard inverse-gated proton decoupling pulse sequence should be used to suppress the Nuclear Overhauser Effect (NOE) and ensure quantitative results.
-
Acquisition Parameters:
-
Pulse Angle: 30-45° flip angle to allow for shorter relaxation delays.
-
Relaxation Delay (d1): A minimum of 5 times the longest T1 relaxation time of the carbons of interest. For polyethylene, a delay of 10-15 seconds is often sufficient.
-
Acquisition Time (at): Typically 1-2 seconds.
-
Number of Scans (ns): Sufficient scans to achieve a good signal-to-noise ratio, typically ranging from 2000 to over 10,000 scans depending on the comonomer content.
-
Data Analysis Workflow
The analysis of the 13C NMR spectrum involves identifying the characteristic peaks of the polyethylene backbone and the incorporated branches, followed by integration and calculation of the branch content.
Application Note: DSC Analysis of the Melting Behavior of 3,3,5-Trimethyl-1-hexene Copolymers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to investigate the thermal properties of polymeric materials. This application note details the use of DSC for characterizing the melting behavior of copolymers of a linear monomer (e.g., ethylene) with 3,3,5-trimethyl-1-hexene, a bulky, branched α-olefin. The incorporation of such bulky side chains into a polymer backbone disrupts the crystalline structure, leading to significant changes in melting temperature (Tm), heat of fusion (ΔHm), and percent crystallinity (%Xc). Understanding these changes is crucial for predicting the material's physical properties and performance.
As direct literature on this compound copolymers is scarce, this note will utilize ethylene (B1197577)/1-hexene (B165129) copolymers as a representative model system. The principles and methodologies described are directly applicable to the analysis of copolymers containing this compound, where similar or even more pronounced effects on thermal properties are expected due to its bulkier structure.
Principle of DSC for Melting Analysis
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. When a semi-crystalline polymer is heated, it reaches a temperature at which the crystalline regions begin to melt. This is an endothermic process, requiring an input of energy (heat) to break down the ordered crystalline structure. This energy absorption is detected by the DSC instrument as a peak in the heat flow curve. The key parameters obtained from this melting peak are:
-
Melting Temperature (Tm): The temperature at the peak of the melting endotherm, representing the point of maximum melting rate.
-
Heat of Fusion (ΔHm): The area under the melting peak, which is the total energy required to melt the crystalline portion of the sample. It is typically expressed in Joules per gram (J/g).
-
Percent Crystallinity (%Xc): The degree of crystallinity of the polymer, which can be calculated from the measured heat of fusion and the theoretical heat of fusion of a 100% crystalline sample of the same polymer.
Experimental Protocol
This section outlines a typical experimental protocol for the DSC analysis of polyolefin copolymers.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the copolymer sample into a standard aluminum DSC pan.
-
Seal the pan hermetically to ensure good thermal contact and prevent any loss of volatiles.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
2. DSC Instrument Setup and Calibration:
-
Use a calibrated Differential Scanning Calorimeter.
-
Calibrate the instrument for temperature and enthalpy using high-purity standards (e.g., indium).
-
Purge the DSC cell with a constant flow of inert gas (e.g., nitrogen at 50 mL/min) to provide a reproducible and inert atmosphere.
3. Thermal Program:
A standard heat-cool-heat cycle is employed to erase the sample's prior thermal history and observe its intrinsic melting behavior.
-
First Heating Scan: Heat the sample from ambient temperature (e.g., 25°C) to a temperature well above its expected melting point (e.g., 200°C) at a controlled rate (e.g., 10°C/min). This step removes the thermal history from processing and storage.
-
Isothermal Hold: Hold the sample at the high temperature (e.g., 200°C) for a short period (e.g., 5 minutes) to ensure complete melting of all crystalline structures.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature (e.g., 25°C). This allows the polymer to recrystallize under controlled conditions.
-
Second Heating Scan: Heat the sample again at the same controlled rate (e.g., 10°C/min) to the final temperature (e.g., 200°C). The data from this second heating scan is typically used for analysis of the melting behavior, as it reflects the properties of the material after controlled recrystallization.
4. Data Analysis:
-
From the second heating scan's thermogram, determine the peak melting temperature (Tm).
-
Integrate the area of the melting peak to determine the heat of fusion (ΔHm).
-
Calculate the percent crystallinity (%Xc) using the following equation:
%Xc = (ΔHm / ΔHm°) * 100
Where:
-
ΔHm is the measured heat of fusion of the sample.
-
ΔHm° is the theoretical heat of fusion for a 100% crystalline sample of the polymer (for polyethylene (B3416737), a commonly used value is 293 J/g).
-
Data Presentation
The incorporation of bulky comonomers like 1-hexene (and by extension, this compound) into a polyethylene chain disrupts the regularity of the polymer backbone. This hinders the ability of the polymer chains to pack into a highly ordered crystalline lattice. As the comonomer content increases, the length of the uninterrupted, crystallizable ethylene sequences decreases. This leads to the formation of smaller, less perfect crystals, which in turn results in a lower melting temperature and a reduced overall crystallinity.
The following table summarizes representative DSC data for ethylene/1-hexene copolymer fractions with varying comonomer content, expressed as short-chain branches (SCB) per 1000 carbon atoms. This data is adapted from a study on medium density polyethylene (MDPE) synthesized with a Phillips catalyst.[1][2][3][4]
Table 1: DSC Analysis of Ethylene/1-Hexene Copolymer Fractions
| Fraction Elution Temperature (°C) | SCB (branches/1000 C) | Melting Temperature (Tm) (°C) | Heat of Fusion (ΔHm) (J/g) | Crystallinity (%Xc) |
| 60-70 | 11.9 | 113.8 | 98.4 | 33.6 |
| 70-80 | 8.8 | 118.5 | 118.9 | 40.6 |
| 80-85 | 6.8 | 121.7 | 134.1 | 45.8 |
| 85-90 | 5.2 | 124.0 | 146.5 | 50.0 |
| 90-95 | 4.0 | 125.8 | 157.1 | 53.6 |
| 95-100 | 3.2 | 127.3 | 165.9 | 56.6 |
| 100-110 | 2.9 | 128.1 | 170.1 | 58.1 |
Data adapted from Kebritchi et al., Polyolefins Journal, 2014.[1][2][3][4] Crystallinity was calculated using a ΔHm° of 293 J/g for 100% crystalline polyethylene.
This data clearly illustrates that as the short-chain branching (comonomer content) decreases, the melting temperature, heat of fusion, and crystallinity all increase, reflecting a more ordered and stable crystalline structure.
Visualizations
Experimental Workflow for DSC Analysis
Caption: Workflow for DSC analysis of copolymer melting behavior.
Logical Relationship of Comonomer Content and Thermal Properties
Caption: Effect of bulky comonomer on copolymer thermal properties.
Conclusion
DSC is an essential technique for characterizing the melting behavior of copolymers such as those containing this compound. The inclusion of bulky, branched comonomers systematically alters the crystalline structure of the polymer, leading to a predictable decrease in melting temperature, heat of fusion, and overall crystallinity. By following a standardized DSC protocol, researchers can obtain valuable quantitative data to understand structure-property relationships, which is critical for material design, quality control, and predicting end-use performance. The use of a heat-cool-heat cycle is paramount for obtaining data that is free from the influence of the material's previous thermal history.
References
- 1. Analysis of Ethylene Copolymers with Long-Chain α-Olefins (1-Dodecene, 1-Tetradecene, 1-Hexadecene): A Transition between Main Chain Crystallization and Side Chain Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Note: Molecular Weight Determination of 3,3,5-Trimethyl-1-hexene Based Polymers using Gel Permeation Chromatography (GPC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymers derived from branched α-olefins, such as 3,3,5-trimethyl-1-hexene, are gaining interest due to their unique physical and chemical properties. The molecular weight and molecular weight distribution are critical parameters that dictate the end-use performance of these materials. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for characterizing the molecular weight distribution of polymers.[1] This application note provides a detailed protocol for the determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of polymers based on this compound using high-temperature GPC.
Due to their typically high crystallinity and limited solubility at ambient temperatures, polymers of branched α-olefins necessitate the use of high-temperature GPC for accurate analysis.[2] This technique ensures complete dissolution of the polymer sample, preventing issues like column clogging and inaccurate molecular weight determination.
Data Presentation
The molecular weight characteristics of a polymer are crucial for understanding its properties. Below is a table summarizing typical molecular weight data that can be obtained for a this compound based polymer using the described GPC protocol. Please note that these are representative values based on similar branched polyolefins, as specific data for poly(this compound) is not widely published.
| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| PTMH-1 | 85,000 | 212,500 | 2.5 |
| PTMH-2 | 120,000 | 336,000 | 2.8 |
| PTMH-3 | 155,000 | 480,500 | 3.1 |
Experimental Protocols
This section outlines the detailed methodology for the molecular weight determination of this compound based polymers using high-temperature GPC.
1. Sample Preparation
Proper sample preparation is critical for obtaining reliable and reproducible GPC data.
-
Solvent Selection: Due to the non-polar and potentially crystalline nature of poly(this compound), a high-boiling point, non-polar solvent is required. 1,2,4-Trichlorobenzene (TCB) is a commonly used solvent for high-temperature GPC analysis of polyolefins.[2] An antioxidant, such as butylated hydroxytoluene (BHT), should be added to the TCB at a concentration of approximately 0.025-0.1% (w/v) to prevent thermal degradation of the polymer during dissolution and analysis.
-
Dissolution:
-
Accurately weigh 10-20 mg of the polymer sample into a GPC vial.
-
Add the appropriate volume of TCB containing BHT to achieve a concentration of 1-2 mg/mL.
-
Seal the vial tightly.
-
Place the vial in a heating block or oven at 140-160°C.
-
Gently agitate the sample periodically until the polymer is completely dissolved. This may take several hours. Visual inspection against a light source can confirm complete dissolution.
-
-
Filtration: After dissolution, the hot sample solution should be filtered through a high-temperature resistant filter (e.g., a 0.5 µm stainless steel frit) to remove any particulate matter that could damage the GPC columns. Many modern high-temperature GPC systems have in-built filtration systems.
2. GPC System and Conditions
A high-temperature GPC system equipped with a refractive index (RI) detector is essential for this analysis.
-
GPC System: A high-temperature GPC system such as an Agilent PL-GPC 220 or equivalent.
-
Columns: A set of high-temperature GPC columns suitable for polyolefin analysis (e.g., three Agilent PLgel 10 µm MIXED-B columns in series).
-
Mobile Phase: 1,2,4-Trichlorobenzene (TCB) with antioxidant (e.g., 0.025% BHT).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 100-200 µL.
-
Column Temperature: 150°C.
-
Detector Temperature: 150°C (or slightly higher than the column temperature to prevent solvent condensation).
-
Detector: Refractive Index (RI) detector.
3. Calibration
Accurate molecular weight determination requires proper calibration of the GPC system.
-
Calibration Standards: Use a series of narrow molecular weight distribution polystyrene (PS) or polyethylene (B3416737) (PE) standards. For the most accurate results, use standards of the same polymer type being analyzed, if available.
-
Calibration Curve: Prepare solutions of the calibration standards in TCB and run them through the GPC system under the same conditions as the samples. Create a calibration curve by plotting the logarithm of the peak molecular weight (log M) against the retention time. A third-order polynomial fit is typically used for the calibration curve.
4. Data Analysis
-
Inject the prepared polymer sample into the GPC system.
-
The RI detector will generate a chromatogram showing the distribution of polymer chains as a function of retention time.
-
Using the calibration curve, the software will calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) for the sample.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of the GPC analysis.
Caption: Experimental workflow for GPC analysis.
Caption: Logical relationship in GPC analysis.
References
Application Notes and Protocols for the Copolymerization of Ethylene and 3,3,5-Trimethyl-1-Hexene Using a Phillips Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the copolymerization of ethylene (B1197577) with the bulky α-olefin, 3,3,5-trimethyl-1-hexene, utilizing a Phillips catalyst system. Given the limited direct literature on this specific comonomer, this document combines established principles of Phillips catalysis with expected trends for sterically hindered olefins.
Introduction
The Phillips catalyst, typically composed of chromium oxide supported on silica (B1680970), is a cornerstone of the polyolefin industry, responsible for producing a significant portion of the world's high-density polyethylene (B3416737) (HDPE).[1][2] Copolymerization of ethylene with α-olefins using this catalyst system allows for the production of linear low-density polyethylene (LLDPE), a polymer with tailored properties such as improved flexibility and toughness due to the incorporation of short-chain branches.[3]
The copolymerization of ethylene with bulky or sterically hindered α-olefins, such as this compound, presents unique challenges and opportunities. The steric bulk of the comonomer can significantly influence catalyst activity and the degree of incorporation into the polyethylene backbone.[4] Understanding these effects is crucial for designing copolymers with specific thermal and mechanical properties. These materials can have potential applications where controlled crystallinity and branching are desired.
Key Concepts of Phillips Catalysis in Copolymerization
The performance of a Phillips catalyst in copolymerization is governed by several factors:
-
Catalyst Composition and Activation: The catalyst is typically prepared by impregnating a high-surface-area silica support with a chromium source, followed by calcination in dry air at high temperatures (500-800°C).[1][5] This activation step forms the active Cr(VI) species.[1]
-
Polymerization Mechanism: Polymerization is believed to proceed via a coordination-insertion mechanism. The steric environment around the active chromium center plays a critical role in the insertion of the olefin monomers.
-
Comonomer Effect: The introduction of an α-olefin comonomer can sometimes lead to an enhancement of the polymerization rate, a phenomenon known as the "comonomer effect".[6] However, for bulky α-olefins, steric hindrance may counteract this effect, leading to a decrease in overall catalyst activity.
-
Incorporation of Bulky Comonomers: The incorporation of bulky α-olefins is generally less efficient compared to smaller α-olefins like 1-hexene (B165129) due to steric hindrance at the catalyst's active site.[3] This results in lower comonomer content in the final polymer under similar reaction conditions.
Experimental Protocols
The following protocols are generalized for a laboratory-scale slurry polymerization process. All manipulations of air- and moisture-sensitive materials should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
Phillips Catalyst Preparation and Activation
Materials:
-
High-surface-area silica gel (e.g., Davison 952)
-
Chromium(III) nitrate (B79036) nonahydrate or other suitable chromium precursor
-
Distilled water
-
Tube furnace with temperature and atmosphere control
Procedure:
-
Prepare a solution of the chromium precursor in distilled water. The concentration should be calculated to achieve the desired chromium loading on the silica support (typically 1 wt%).
-
Impregnate the silica gel with the chromium solution. Ensure even wetting of the silica.
-
Dry the impregnated silica in an oven at 120°C overnight to remove water.
-
Place the dried catalyst precursor in a quartz tube within a tube furnace.
-
Activate the catalyst by heating under a flow of dry air. A typical activation profile is to ramp the temperature to 600-800°C and hold for 5-10 hours.
-
After activation, cool the catalyst to room temperature under a flow of dry nitrogen.
-
Store the activated catalyst under an inert atmosphere.
Slurry Phase Copolymerization of Ethylene and this compound
Materials:
-
Activated Phillips catalyst
-
High-purity ethylene
-
This compound (purified by passing through activated alumina (B75360) and molecular sieves)
-
Anhydrous n-heptane or isobutane (B21531) (polymerization grade)
-
Triethylaluminum (TEAL) or other suitable scavenger (optional, for impurity scavenging)
Equipment:
-
Jacketed stainless-steel autoclave reactor equipped with a mechanical stirrer, temperature and pressure controllers, and inlets for catalyst and monomers.
Procedure:
-
Reactor Preparation: Thoroughly dry and purge the reactor with high-purity nitrogen to remove air and moisture.
-
Solvent and Comonomer Addition: Introduce the desired amount of anhydrous solvent (e.g., 500 mL) and this compound into the reactor.
-
Scavenging (Optional): If using a scavenger, add a small amount of TEAL solution to the reactor and stir to remove any remaining impurities.
-
Pressurization and Equilibration: Pressurize the reactor with ethylene to the desired partial pressure and allow the system to equilibrate at the desired reaction temperature (e.g., 90-110°C).
-
Catalyst Injection: Suspend the activated Phillips catalyst (e.g., 20-50 mg) in a small amount of anhydrous solvent and inject it into the reactor to initiate polymerization.
-
Polymerization: Maintain a constant ethylene pressure and temperature for the desired reaction time (e.g., 1 hour). Monitor the ethylene uptake to follow the reaction kinetics.
-
Termination: Stop the polymerization by venting the ethylene and cooling the reactor. Quench the reaction by adding a small amount of acidified isopropanol.
-
Polymer Recovery: Filter the polymer slurry, wash the collected polymer with ethanol (B145695) and then acetone, and dry it in a vacuum oven at 60-80°C to a constant weight.
Quantitative Data
The following tables present representative data for the copolymerization of ethylene with 1-hexene (a common α-olefin) and hypothetical data for the copolymerization with the bulkier this compound. The hypothetical data is based on the expected lower reactivity and incorporation of the sterically hindered comonomer.
Table 1: Comparison of Catalyst Activity and Comonomer Incorporation
| Comonomer | Comonomer Concentration (mol/L) | Catalyst Activity (kg polymer / g cat · h) | Comonomer Incorporation (mol%) |
| 1-Hexene | 0.2 | 3.5 | 2.1 |
| 1-Hexene | 0.5 | 4.2 | 4.5 |
| This compound (Hypothetical) | 0.2 | 2.8 | 0.8 |
| This compound (Hypothetical) | 0.5 | 3.1 | 1.5 |
Reaction Conditions: 100°C, 10 bar ethylene pressure, 1 hour.
Table 2: Properties of the Resulting Copolymers
| Comonomer | Comonomer Incorporation (mol%) | Melting Point (°C) | Crystallinity (%) | Molecular Weight (Mw) ( kg/mol ) | MWD (Mw/Mn) |
| 1-Hexene | 2.1 | 128 | 55 | 180 | 12 |
| 1-Hexene | 4.5 | 122 | 48 | 150 | 11 |
| This compound (Hypothetical) | 0.8 | 131 | 60 | 200 | 14 |
| This compound (Hypothetical) | 1.5 | 129 | 57 | 190 | 13 |
Visualizations
References
Application Notes and Protocols: The Role of 3,3,5-trimethyl-1-hexene as a Comonomer in Polyolefin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In polyolefin synthesis, the incorporation of α-olefin comonomers is a critical strategy for tailoring the properties of the final polymer. While linear α-olefins like 1-butene, 1-hexene, and 1-octene (B94956) are widely used to produce linear low-density polyethylene (B3416737) (LLDPE), the use of bulky, branched α-olefins such as 3,3,5-trimethyl-1-hexene offers a unique avenue for creating polymers with specialized characteristics. The steric hindrance provided by the branched structure of this compound can significantly disrupt the crystalline structure of polyethylene, leading to materials with lower densities, modified thermal properties, and potentially enhanced flexibility and toughness.
These application notes provide a comprehensive overview of the anticipated role of this compound in polyolefin synthesis, including detailed experimental protocols for its copolymerization with ethylene (B1197577) using metallocene catalysts, which are generally more effective for incorporating bulky comonomers. Due to the limited availability of specific data for this compound in public literature, analogous data from structurally similar bulky α-olefins are presented to illustrate the expected trends in polymer properties.
Anticipated Effects of this compound Incorporation
The introduction of this compound as a comonomer in polyethylene synthesis is expected to induce the following changes in the polymer's properties:
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Reduced Crystallinity and Density: The bulky side chains resulting from the incorporation of this compound will hinder the close packing of the polyethylene chains, leading to a significant reduction in crystallinity and, consequently, a lower density.
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Modified Thermal Properties: A decrease in crystallinity will result in a lower melting temperature (Tm) and heat of fusion.
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Altered Mechanical Properties: The disruption of the crystalline structure is likely to decrease the stiffness and hardness of the polymer while potentially increasing its flexibility and impact strength.
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Influence on Molecular Weight: The steric bulk of this compound may affect the rate of polymerization and chain transfer reactions, thereby influencing the molecular weight and molecular weight distribution of the resulting copolymer. The specific effect is highly dependent on the catalyst system employed.
Data Presentation
Disclaimer: The following tables present representative data for the copolymerization of ethylene with bulky, branched α-olefins, which are used as an analogue for this compound due to the scarcity of specific data for this comonomer. The data is intended to illustrate general trends.
Table 1: Anticipated Effect of Increasing Bulky Comonomer Content on Polyethylene Properties (Metallocene Catalyst)
| Comonomer Content (mol%) | Density (g/cm³) | Crystallinity (%) | Melting Temperature (Tm, °C) | Tensile Modulus (MPa) |
| 0 | ~0.950 - 0.965 | ~60 - 80 | ~130 - 135 | ~1000 - 1500 |
| 2 | ~0.930 - 0.940 | ~45 - 55 | ~120 - 125 | ~600 - 900 |
| 5 | ~0.915 - 0.925 | ~30 - 40 | ~110 - 118 | ~300 - 500 |
| 10 | ~0.900 - 0.910 | ~20 - 30 | ~100 - 108 | ~150 - 250 |
Table 2: Comparison of Typical Catalyst Performance in Ethylene/Bulky α-Olefin Copolymerization
| Catalyst Type | Comonomer Incorporation | Comonomer Distribution | Molecular Weight Distribution (MWD) |
| Ziegler-Natta | Lower to Moderate | Non-uniform | Broad (Mw/Mn > 4) |
| Metallocene | Moderate to High | Uniform | Narrow (Mw/Mn ≈ 2) |
Experimental Protocols
General Protocol for Metallocene-Catalyzed Slurry Copolymerization of Ethylene and this compound
This protocol describes a general procedure for the laboratory-scale synthesis of poly(ethylene-co-3,3,5-trimethyl-1-hexene) using a metallocene catalyst system.
Materials:
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Ethylene (polymerization grade)
-
This compound (high purity, dried over molecular sieves)
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Toluene (B28343) (anhydrous, polymerization grade)
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Metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂)
-
Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)
-
Methanol (B129727) (acidified with HCl)
-
Nitrogen or Argon (high purity)
Equipment:
-
Jacketed glass reactor (e.g., 500 mL) equipped with a mechanical stirrer, temperature probe, gas inlet, and injection port.
-
Schlenk line or glovebox for inert atmosphere manipulation.
-
Mass flow controller for ethylene.
-
Syringes and cannulas for liquid transfer.
-
Filtration apparatus.
-
Vacuum oven.
Procedure:
-
Reactor Preparation:
-
Thoroughly clean and dry the reactor assembly.
-
Assemble the reactor and purge with high-purity nitrogen or argon for at least 1 hour at an elevated temperature (e.g., 110 °C) to remove moisture and oxygen.
-
Cool the reactor to the desired polymerization temperature (e.g., 70 °C).
-
-
Reaction Setup:
-
Under an inert atmosphere, add anhydrous toluene (e.g., 200 mL) to the reactor.
-
Inject the desired amount of this compound into the reactor.
-
Add the MAO solution to the reactor. The Al/Zr molar ratio should be optimized, but a starting point of 1000:1 is common.
-
Stir the mixture for 10-15 minutes to allow for scavenging of any remaining impurities.
-
-
Catalyst Preparation and Injection:
-
In a separate Schlenk flask or in a glovebox, dissolve the metallocene catalyst in a small amount of anhydrous toluene to create a stock solution of known concentration.
-
Draw the desired amount of the catalyst solution into a syringe.
-
Inject the catalyst solution into the reactor to initiate the polymerization.
-
-
Polymerization:
-
Immediately start feeding ethylene into the reactor at a constant pressure (e.g., 1 atm) using the mass flow controller.
-
Maintain a constant temperature and stirring speed throughout the polymerization.
-
Monitor the ethylene uptake to follow the reaction progress.
-
Allow the polymerization to proceed for the desired time (e.g., 30-60 minutes).
-
-
Termination and Polymer Recovery:
-
Stop the ethylene flow and vent the reactor.
-
Terminate the polymerization by injecting a small amount of acidified methanol (e.g., 5 mL of 5% HCl in methanol).
-
Stir for an additional 10 minutes.
-
Precipitate the polymer by pouring the reactor contents into a larger volume of methanol.
-
Collect the polymer by filtration.
-
Wash the polymer repeatedly with methanol and then with acetone.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.
-
-
Characterization:
-
Determine the polymer yield.
-
Analyze the comonomer incorporation and polymer microstructure using ¹³C NMR spectroscopy.
-
Measure the molecular weight and molecular weight distribution by Gel Permeation Chromatography (GPC).
-
Investigate the thermal properties (Tm, Tc, crystallinity) using Differential Scanning Calorimetry (DSC).
-
Evaluate the mechanical properties (tensile strength, modulus, elongation at break) according to standard ASTM methods.
-
Visualizations
Caption: Experimental workflow for the synthesis and characterization of poly(ethylene-co-3,3,5-trimethyl-1-hexene).
Caption: Influence of bulky comonomer incorporation on polyethylene structure and properties.
Troubleshooting & Optimization
Challenges in the incorporation of bulky alpha-olefins like 3,3,5-Trimethyl-1-hexene
Technical Support Center: Incorporation of 3,3,5-Trimethyl-1-hexene
Welcome to the technical support center for challenges related to the incorporation of bulky α-olefins, with a special focus on this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your polymerization experiments.
Troubleshooting Guide
This section addresses specific problems you may encounter during the polymerization of this compound.
Q1: My polymerization reaction with this compound shows very low or no monomer conversion. What are the likely causes and how can I fix it?
A1: Low monomer conversion is a frequent challenge due to the significant steric hindrance of this compound. Here are the primary causes and troubleshooting steps:
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Inappropriate Catalyst Choice: The catalyst's active site may be too sterically hindered to accommodate the bulky monomer.
-
Solution: Switch to a catalyst with a more open active site. Constrained Geometry Catalysts (CGCs) are often more effective than traditional metallocenes for incorporating bulky olefins. For Ziegler-Natta catalysts, optimizing the internal and external electron donors can sometimes improve activity.
-
-
Low Catalyst Activity: The catalyst may be deactivated or inherently slow for this specific monomer.
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Solution: Ensure your catalyst is fresh and handled under strictly inert conditions (glovebox or Schlenk line). Increase the catalyst concentration, but be mindful of potential side reactions or increased costs.
-
-
Suboptimal Reaction Temperature: The temperature might be too low for sufficient catalyst activation and propagation.
-
Solution: Gradually increase the polymerization temperature in increments of 5-10°C. Monitor for any signs of catalyst decomposition or undesirable side reactions.
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-
Presence of Impurities: Water, oxygen, or other impurities in the monomer, solvent, or feed lines can deactivate the catalyst.
-
Solution: Ensure all components are rigorously purified and dried. Use effective scavengers like triisobutylaluminum (B85569) (TIBA) or methylaluminoxane (B55162) (MAO) to remove impurities.
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Q2: I'm observing a very low molecular weight for my resulting poly(this compound). What factors contribute to this and how can I increase the polymer chain length?
A2: Achieving high molecular weight with bulky olefins is challenging due to steric hindrance, which can favor chain termination over propagation.
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High Rate of Chain Transfer: Steric hindrance can make chain transfer reactions (to monomer, cocatalyst, or solvent) kinetically more favorable than insertion.
-
Solution: Lower the concentration of the chain transfer agent (e.g., organoaluminum cocatalyst). Reducing the reaction temperature can also disfavor chain transfer reactions relative to propagation.
-
-
Low Monomer Concentration: At low concentrations, the rate of propagation decreases, allowing more time for termination events to occur.
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Solution: Increase the monomer concentration. In slurry or solution polymerizations, this means increasing the monomer-to-solvent ratio.
-
-
Catalyst System: Some catalyst systems are inherently prone to producing lower molecular weight polymers.
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Solution: Experiment with different catalyst systems. For instance, some hafnium-based metallocenes are known to produce higher molecular weight polymers compared to their zirconium counterparts under certain conditions.
-
Q3: The polydispersity index (PDI) of my polymer is very broad. How can I achieve a narrower molecular weight distribution?
A3: A broad PDI suggests multiple active species or inconsistent chain growth, which can be exacerbated by the steric bulk of the monomer.
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Multiple Catalyst Sites: Heterogeneous Ziegler-Natta catalysts often have multiple types of active sites, each producing polymers with different chain lengths.[1]
-
Solution: Switch to a single-site catalyst, such as a metallocene or a post-metallocene system. These catalysts offer a well-defined active site, leading to more uniform polymer chains and narrower PDIs.[2]
-
-
Inconsistent Reaction Conditions: Fluctuations in temperature or monomer concentration during the polymerization can lead to a broader PDI.
-
Solution: Ensure precise control over reaction parameters. Use a well-stirred reactor with good temperature regulation to maintain homogeneity.
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-
Chain Transfer and Termination: A high frequency of chain termination and transfer reactions can contribute to a broader distribution.
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Solution: Optimize reaction conditions to favor propagation, as described in Q2. This includes adjusting temperature and monomer/cocatalyst concentrations.
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Frequently Asked Questions (FAQs)
Q4: Why is this compound considered a "bulky" or "sterically hindered" α-olefin?
A4: this compound possesses a quaternary carbon atom at the 3-position (adjacent to the double bond) and an isobutyl group. This dense substitution pattern creates significant steric bulk around the vinyl group, making it difficult for the monomer to approach and insert into the active site of a polymerization catalyst.[3][4] This steric hindrance is the primary reason for the challenges observed in its polymerization.
Q5: Which catalyst systems are generally most effective for polymerizing this compound?
A5: While traditional Ziegler-Natta catalysts can be used, they often show low activity.[1][5] Single-site catalysts are generally more successful:
-
Metallocene Catalysts: Specifically those with less sterically demanding ligand frameworks (e.g., unbridged or with open geometries) can be effective.[6]
-
Constrained Geometry Catalysts (CGCs): These are often cited for their excellent ability to incorporate bulky α-olefins due to a more open active site, which facilitates monomer approach.[7][8]
-
Post-Metallocene Catalysts: Systems based on late transition metals (e.g., Ni, Pd) can also polymerize bulky olefins, sometimes leading to unique polymer microstructures through mechanisms like chain walking.[9]
Q6: Is it possible to copolymerize this compound with less bulky monomers like ethylene (B1197577)?
A6: Yes, copolymerization is a common strategy. However, significant differences in reactivity often lead to low incorporation of the bulky monomer.
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Reactivity Ratios: The reactivity ratio for ethylene is typically much higher than for a bulky α-olefin, meaning ethylene will be preferentially incorporated.
-
Catalyst Choice: CGCs and other single-site catalysts are often preferred for copolymerization as they can achieve higher levels of comonomer incorporation compared to traditional systems.[7][8]
-
Comonomer Effect: The introduction of a bulky comonomer often leads to a decrease in overall catalyst activity and polymer molecular weight compared to ethylene homopolymerization.[8]
Quantitative Data Summary
The following table summarizes typical results from ethylene/1-hexene copolymerization studies, illustrating the impact of the comonomer on catalyst performance. While specific data for this compound is sparse, these trends are representative for bulky α-olefins.
| Catalyst System | Comonomer | Comonomer Conc. | Activity (kg Pol / mol Cat·h·bar) | M w (kDa) | Comonomer Incorp. (mol%) |
| sMAO-Me₂SB(ᵗBuN,I)TiCl₂ | None (Ethylene only) | 0 µL | 6700 | >2500 | 0 |
| sMAO-Me₂SB(ᵗBuN,I)TiCl₂ | 1-Hexene | 250 µL | 3600 | 1100 | - |
| sMAO-Me₂SB(ⁱPrN,I*)TiCl₂ | 1-Hexene | - | - | - | up to 14.2 |
Data adapted from studies on constrained geometry catalysts (CGCs) with 1-hexene, which show a decrease in activity with comonomer addition but high incorporation levels.[7][8]
Experimental Protocols
Protocol 1: General Procedure for Slurry-Phase Copolymerization of Ethylene and this compound
This protocol outlines a typical lab-scale slurry polymerization using a metallocene/MAO catalyst system.
-
Reactor Preparation: A 500 mL glass reactor equipped with a mechanical stirrer, temperature probe, and gas inlet/outlet is thoroughly dried in an oven at 120°C overnight and then assembled hot under a stream of dry nitrogen. The reactor is then subjected to three vacuum/nitrogen cycles to ensure an inert atmosphere.
-
Solvent and Monomer Addition: 200 mL of anhydrous toluene (B28343) is cannulated into the reactor. A specific amount of this compound (e.g., 20 mL), previously purified by passing through activated alumina (B75360) and degassed, is added via syringe.
-
Scavenging and Equilibration: A solution of methylaluminoxane (MAO, 10 wt% in toluene) is added to the reactor to scavenge any remaining impurities. The reactor is then brought to the desired polymerization temperature (e.g., 60°C) and pressurized with ethylene to the desired pressure (e.g., 2 bar). The system is allowed to equilibrate for 15 minutes.
-
Catalyst Injection and Polymerization: The metallocene catalyst (e.g., 1-5 µmol), pre-dissolved in a small amount of toluene, is injected into the reactor to initiate the polymerization. The ethylene pressure is maintained constant throughout the reaction.
-
Termination: After the desired reaction time (e.g., 30 minutes), the polymerization is terminated by injecting 10 mL of acidified methanol (B129727) (5% HCl).
-
Polymer Isolation: The polymer is precipitated by pouring the reactor contents into a large volume of acidified methanol. The solid polymer is collected by filtration, washed repeatedly with methanol, and dried in a vacuum oven at 60°C to a constant weight.
Visualizations
Troubleshooting Workflow for Low Polymerization Yield
This diagram outlines a logical sequence of steps to diagnose and resolve issues of low yield in bulky olefin polymerization.
Caption: Troubleshooting decision tree for low polymerization yield.
Steric Hindrance Comparison
This diagram illustrates the concept of steric hindrance by comparing the relative bulk of ethylene, propylene, and this compound.
Caption: Impact of monomer structure on catalyst accessibility.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. umventures.org [umventures.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ac1.hhu.de [ac1.hhu.de]
- 7. Synthesis of ultra-high molecular weight poly(ethylene)-co-(1-hexene) copolymers through high-throughput catalyst screening - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of ultra-high molecular weight poly(ethylene)-co-(1-hexene) copolymers through high-throughput catalyst screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Catalyst Activity for 3,3,5-Trimethyl-1-hexene Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the polymerization of 3,3,5-trimethyl-1-hexene. The content is designed to address specific experimental challenges and provide practical solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of the sterically hindered monomer, this compound.
Question: Why am I observing low or no catalyst activity?
Answer:
Low catalyst activity in the polymerization of a bulky α-olefin like this compound is a common challenge. Several factors can contribute to this issue:
-
Steric Hindrance: The primary reason for low activity is the significant steric bulk of the this compound monomer. The bulky substituents near the double bond can hinder its approach and insertion into the catalyst's active site.
-
Inappropriate Catalyst Choice: Not all Ziegler-Natta or metallocene catalysts are effective for polymerizing bulky olefins. Catalysts with more open active sites are generally required. For instance, bridged metallocene catalysts may offer better performance than unbridged analogues due to a more defined and accessible coordination space.
-
Improper Catalyst Activation: The activation of the precatalyst by a cocatalyst, such as methylaluminoxane (B55162) (MAO) or organoaluminum compounds, is a critical step. An incorrect cocatalyst-to-catalyst ratio, impure cocatalyst, or insufficient activation time can lead to a low concentration of active catalytic species. Very high ratios of MAO to the metallocene are often required to achieve good polymerization activity.[1]
-
Presence of Impurities: Catalysts for olefin polymerization are extremely sensitive to impurities such as water, oxygen, and other polar compounds. These impurities can deactivate the catalyst. Ensure all reagents, solvents, and the reactor are scrupulously dried and deoxygenated.
-
Catalyst Deactivation: The active catalyst species can be unstable and deactivate over time. Deactivation pathways include the formation of inactive zirconium π-allyl species or more stable dimethylalane complexes that are resistant to further monomer insertion.[2]
Question: How can I improve the catalyst activity?
Answer:
To enhance catalyst activity, consider the following strategies:
-
Catalyst Selection:
-
Metallocene Catalysts: Opt for metallocene catalysts with ligands that create a more open and accessible active site. For example, catalysts with longer-chain alkyl substituents on the cyclopentadienyl (B1206354) rings have shown higher activities in some cases.[3] However, introducing branching in the alkyl substituent can lead to poor performance.[3]
-
Ziegler-Natta Catalysts: For heterogeneous Ziegler-Natta catalysts, the choice of support and the method of catalyst preparation are crucial.
-
-
Optimization of Reaction Conditions:
-
Temperature: Increasing the polymerization temperature can sometimes enhance activity, but an excessively high temperature can lead to catalyst decomposition. The optimal temperature needs to be determined empirically for each catalyst system.
-
Monomer Concentration: The effect of monomer concentration can be complex. While a higher concentration might be expected to increase the polymerization rate, with bulky monomers, it can sometimes lead to catalyst deactivation.
-
Cocatalyst Ratio: Systematically vary the cocatalyst (e.g., MAO) to catalyst ratio to find the optimal activation conditions.
-
-
Scavenging Agents: Use of scavenging agents, such as triisobutylaluminum (B85569) (TIBA), can help remove impurities from the reaction medium, thereby protecting the active catalyst.
Question: The molecular weight of my poly(this compound) is too low. What can I do?
Answer:
Low molecular weight is often a consequence of frequent chain transfer reactions relative to chain propagation. Here's how to address this:
-
Chain Transfer Agents: The presence of chain transfer agents, either intentionally added or as impurities, will lower the molecular weight. Hydrogen is a common chain transfer agent used to control molecular weight; ensure your system is free of unintended hydrogen sources if high molecular weight is desired.[3] Chain transfer to the aluminum cocatalyst is also a significant termination pathway.[4]
-
Reaction Temperature: Lowering the polymerization temperature generally disfavors chain transfer reactions more than propagation, leading to higher molecular weight polymers.
-
Monomer Concentration: A higher monomer concentration can favor propagation over chain transfer, potentially increasing the molecular weight.
-
Catalyst Choice: The choice of catalyst has a significant impact on the molecular weight of the resulting polymer. Some catalysts inherently have a higher rate of propagation relative to chain transfer.
Question: The polydispersity index (PDI) of my polymer is too broad. How can I achieve a narrower molecular weight distribution?
Answer:
A broad PDI in polymerization with Ziegler-Natta or metallocene catalysts often indicates the presence of multiple active site types with different propagation and termination kinetics.
-
Single-Site Catalysts: Metallocene catalysts are often referred to as "single-site" catalysts and typically produce polymers with narrower molecular weight distributions (PDI ≈ 2) compared to traditional multi-sited Ziegler-Natta catalysts.
-
Catalyst Support: For supported catalysts, the method of immobilization can influence the uniformity of the active sites.
-
Reaction Conditions: Maintaining constant temperature and monomer concentration throughout the polymerization can help in achieving a narrower PDI.
Frequently Asked Questions (FAQs)
Q1: What types of catalysts are typically used for the polymerization of this compound?
A1: The polymerization of α-olefins, including sterically hindered ones like this compound, is primarily carried out using two main classes of catalysts:
-
Ziegler-Natta Catalysts: These are typically heterogeneous catalysts based on titanium compounds supported on magnesium chloride, used in conjunction with an organoaluminum cocatalyst like triethylaluminum (B1256330) (Al(C2H5)3).[5][6]
-
Metallocene Catalysts: These are homogeneous or supported catalysts based on Group 4 metals (like zirconium or hafnium) with cyclopentadienyl-type ligands.[1] They are typically activated with methylaluminoxane (MAO).[1] Due to their single-site nature, metallocene catalysts often offer better control over polymer properties.
Q2: What is the role of a cocatalyst like MAO?
A2: A cocatalyst, such as methylaluminoxane (MAO), plays a crucial role in activating the metallocene precatalyst. It alkylates the metal center and abstracts a ligand to generate a catalytically active cationic metal species.[1] This active species is what initiates and propagates the polymerization chain.
Q3: How does the steric hindrance of this compound affect polymerization?
A3: The bulky trimethyl groups in this compound create significant steric hindrance around the double bond. This has several consequences:
-
Reduced Catalyst Activity: The monomer's bulkiness makes it difficult to approach and coordinate to the metal center of the catalyst, leading to a lower rate of polymerization compared to less hindered olefins like ethylene (B1197577) or propylene.
-
Lower Molecular Weight: The steric strain can also promote chain termination reactions, such as β-hydride elimination, leading to the formation of lower molecular weight polymers.
-
Regio- and Stereoselectivity: The steric bulk can influence the way the monomer inserts into the growing polymer chain, affecting the polymer's microstructure (e.g., isotacticity or syndiotacticity).
Q4: What analytical techniques are used to characterize poly(this compound)?
A4: The primary techniques for characterizing the resulting polymer are:
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This is the most common method to determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.[4][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is used to determine the microstructure of the polymer, including its tacticity and the nature of the end groups, which provides insights into the termination mechanisms.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine thermal properties such as the glass transition temperature (Tg) and melting point (Tm), which are related to the polymer's crystallinity.
Data Presentation
Due to the limited availability of specific quantitative data for the polymerization of this compound in the reviewed literature, the following tables present representative data for the polymerization of a related, less sterically hindered α-olefin, 1-hexene , using metallocene catalysts. This data can serve as a baseline for comparison, with the understanding that the activity and molecular weights for this compound are expected to be lower under similar conditions due to its increased steric bulk.
Table 1: Effect of Catalyst Type on 1-Hexene Polymerization
| Catalyst System | Polymerization Temperature (°C) | Activity (kg polymer / (mol Zr * h)) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Cp₂ZrCl₂ / MAO | 70 | - | 692 | 1.33 | [9] |
| Cp₂HfCl₂ / MAO | 70 | - | 1816 | - | [9] |
Table 2: Influence of Polymerization Conditions on Ethylene/1-Hexene Copolymerization with a CpTiCl₂(OC₆H₄Cl-p)/MAO Catalyst
| Ethylene Pressure (atm) | 1-Hexene Conc. (mol/L) | Activity (kg copolymer / (mol Ti * h)) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| 5 | 0.4 | 125 | 245,000 | 5.5 | [2] |
| 8 | 0.4 | 63 | 258,000 | 2.5 | [2] |
Experimental Protocols
Detailed Methodology for Slurry Polymerization of this compound
This protocol describes a general procedure for the laboratory-scale slurry polymerization of this compound using a metallocene catalyst. All procedures must be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
1. Materials:
-
This compound (purified by passing through activated alumina (B75360) and molecular sieves, and deoxygenated by sparging with inert gas)
-
Metallocene precatalyst (e.g., Cp₂ZrCl₂)
-
Methylaluminoxane (MAO) solution in toluene (B28343) (e.g., 10 wt%)
-
Anhydrous, deoxygenated toluene (polymerization solvent)
-
Methanol (B129727) (for quenching)
-
Hydrochloric acid (HCl) in methanol solution (e.g., 5%)
-
Nitrogen or Argon gas (high purity)
2. Reactor Setup:
-
A flame-dried, glass reactor equipped with a magnetic stirrer, a temperature controller, a gas inlet/outlet, and a septum for injections.
-
The reactor should be thoroughly purged with inert gas to remove air and moisture.
3. Polymerization Procedure:
-
Solvent and Monomer Addition: Charge the reactor with the desired amount of anhydrous, deoxygenated toluene. Add the purified this compound monomer to the reactor via syringe.
-
Temperature Equilibration: Bring the reactor contents to the desired polymerization temperature (e.g., 50 °C) with stirring.
-
Cocatalyst Addition: Inject the MAO solution into the reactor and allow it to stir for a few minutes to scavenge any remaining impurities.
-
Catalyst Injection and Polymerization: Dissolve a known amount of the metallocene precatalyst in a small amount of toluene in a glovebox. Inject the catalyst solution into the reactor to initiate the polymerization.
-
Reaction Monitoring: Monitor the reaction for the desired time. In some setups, monomer consumption can be monitored by gas uptake.
-
Quenching: Terminate the polymerization by injecting an excess of methanol into the reactor.
-
Polymer Precipitation and Isolation: Pour the reactor contents into a larger beaker containing methanol with vigorous stirring to precipitate the polymer.
-
Washing: Filter the polymer and wash it sequentially with the HCl/methanol solution (to remove catalyst residues) and then with pure methanol until the washings are neutral.
-
Drying: Dry the polymer product under vacuum at a moderate temperature (e.g., 60 °C) to a constant weight.
4. Characterization:
-
Determine the polymer yield gravimetrically.
-
Analyze the polymer's molecular weight (Mn, Mw) and polydispersity index (PDI) by Gel Permeation Chromatography (GPC).
-
Characterize the polymer's microstructure by ¹H and ¹³C NMR spectroscopy.
-
Determine the thermal properties (Tg, Tm) by Differential Scanning Calorimetry (DSC).
Mandatory Visualization
Caption: Metallocene-catalyzed polymerization of this compound.
Caption: Troubleshooting workflow for low catalyst activity.
References
- 1. ac1.hhu.de [ac1.hhu.de]
- 2. Homo-polymerization of α-Olefins and Co-polymerization of Higher α-Olefins with Ethylene in the Presence of CpTiCl2(OC6H4X-p)/MAO Catalysts (X = CH3, Cl) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAO- and Borate-Free Activating Supports for Group 4 Metallocene and Post-Metallocene Catalysts of α-Olefin Polymerization and Oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chglib.icp.ac.ru [chglib.icp.ac.ru]
- 5. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 6. scienomics.com [scienomics.com]
- 7. agilent.com [agilent.com]
- 8. lcms.cz [lcms.cz]
- 9. poj.ippi.ac.ir [poj.ippi.ac.ir]
Technical Support Center: Controlling Molecular Weight Distribution in Ethylene/3,3,5-Trimethyl-1-hexene Copolymerization
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the molecular weight distribution (MWD) during ethylene (B1197577)/3,3,5-trimethyl-1-hexene copolymerization.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the molecular weight distribution (MWD) in ethylene/3,3,5-trimethyl-1-hexene copolymerization?
A1: The MWD is primarily controlled by the catalyst system, polymerization conditions, and the presence of chain transfer agents. The choice between a multi-site Ziegler-Natta catalyst and a single-site metallocene catalyst is a dominant factor.[1] Reaction parameters such as temperature, monomer feed ratio, and pressure also play a significant role.[1] Additionally, the concentration of a chain transfer agent, most commonly hydrogen, is a critical parameter for regulating molecular weight and MWD.[1][2]
Q2: How does the choice of catalyst impact the MWD?
A2: The catalyst type has a profound effect on the MWD:
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Ziegler-Natta Catalysts: These are typically multi-site catalysts, possessing several types of active centers.[1] Each active site can produce a polymer chain with a different molecular weight, leading to a broader MWD (higher polydispersity index, PDI).[1] The addition of electron donors can modify the active sites and influence the MWD.[1]
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Metallocene Catalysts: These are single-site catalysts, meaning they have more uniform active sites.[1] This uniformity results in polymer chains with similar molecular weights, leading to a narrower MWD (lower PDI).[1] The ligand structure of the metallocene catalyst can be modified to fine-tune the MWD.[1]
Q3: What is the role of hydrogen in controlling the MWD?
A3: Hydrogen is a highly effective chain transfer agent in olefin copolymerization.[1][2] Its primary function is to terminate the growth of a polymer chain, which leads to a decrease in the average molecular weight.[1][2][3] By carefully controlling the hydrogen concentration, it is possible to control the molecular weight and narrow the MWD.[1] An increase in hydrogen concentration generally leads to a lower average molecular weight and a narrower MWD.[1]
Q4: How does the polymerization temperature affect the MWD?
A4: Increasing the polymerization temperature generally leads to a decrease in the average molecular weight and a broadening of the MWD.[1] Higher temperatures can increase the rate of chain transfer reactions relative to the rate of propagation, resulting in shorter polymer chains.[1] Temperature gradients within the reactor can also contribute to a broader MWD.[1]
Q5: How does the ethylene/3,3,5-trimethyl-1-hexene feed ratio influence the MWD?
A5: The ratio of ethylene to the bulky α-olefin comonomer, 3,3,5-trimethyl-1-hexene, can affect both the copolymer composition and the MWD. An increase in the comonomer concentration generally leads to a decrease in the average molecular weight.[3] This is because bulkier α-olefins can hinder insertion and promote chain termination reactions.[3] The specific effect can also depend on the catalyst system being used.
Troubleshooting Guide
Issue 1: The molecular weight distribution (MWD) of my copolymer is too broad.
| Potential Cause | Troubleshooting Steps |
| Multi-site Catalyst | If using a Ziegler-Natta catalyst, the broad MWD is inherent to the multiple active sites. Consider switching to a single-site metallocene catalyst for a narrower MWD.[1] |
| Non-uniform Reaction Conditions | Temperature or monomer concentration gradients in the reactor can lead to a broader MWD.[1] Ensure efficient stirring and temperature control. |
| Catalyst Support Fragmentation | Inconsistent fragmentation of a supported catalyst can expose different active sites at different times, broadening the MWD. Ensure the catalyst support and activation procedure are optimized. |
| Impure Monomers or Solvents | Impurities can affect catalyst activity and lead to a broader MWD. Use high-purity monomers and solvents. |
Issue 2: The average molecular weight of my copolymer is too high.
| Potential Cause | Troubleshooting Steps |
| Insufficient Chain Transfer Agent | A lack of a chain transfer agent like hydrogen will result in longer polymer chains.[1][2] Introduce or increase the concentration of hydrogen in the reactor.[1][2] |
| Low Polymerization Temperature | Lower temperatures can lead to higher molecular weights.[1] Consider increasing the polymerization temperature, but be mindful of its effect on MWD.[1] |
| High Ethylene Concentration | Higher ethylene concentration can lead to higher molecular weight.[1] Adjust the monomer feed ratio. |
| Low Comonomer Concentration | Lower concentrations of this compound may lead to higher molecular weight. Increase the comonomer feed to promote chain termination. |
Issue 3: The average molecular weight of my copolymer is too low.
| Potential Cause | Troubleshooting Steps |
| High Polymerization Temperature | High temperatures increase the rate of chain transfer reactions.[1] Lower the polymerization temperature. |
| Excessive Chain Transfer Agent | Too much hydrogen will result in very short polymer chains.[2] Reduce or eliminate the hydrogen feed. |
| High Comonomer Concentration | A high concentration of the bulky comonomer can act as a chain transfer agent, leading to lower molecular weights.[1] Adjust the ethylene/comonomer feed ratio. |
| Catalyst Deactivation | Premature deactivation of the catalyst can result in shorter polymer chains. Ensure the purity of monomers and solvent to avoid catalyst poisons. |
Data Presentation
Table 1: Effect of Hydrogen Concentration on Molecular Weight and MWD of Ethylene/1-hexene (B165129) Copolymer
| Catalyst System | H₂ Concentration (%) | M_w (kDa) | M_w/M_n (PDI) | Reference |
| sMAO-Me₂SB(tBuN,I)TiCl₂ | 0 | 2700 | 2.4 | [3] |
| sMAO-Me₂SB(tBuN,I)TiCl₂ | 1.6 | 41 | 3.2 | [3] |
Table 2: Effect of 1-hexene Concentration on Molecular Weight of Ethylene/1-hexene Copolymer
| Catalyst System | 1-hexene (µL) | M_w (kDa) | Reference |
| sMAO-Me₂SB(tBuN,I)TiCl₂ | 0 | 2700 | [3] |
| sMAO-Me₂SB(tBuN,I)TiCl₂ | 250 | 330 | [3] |
Table 3: Effect of Activator Type on MWD in Ethylene/1-hexene Copolymerization with a Ziegler-Natta Catalyst
| Activator | M_w (x 10⁻⁴ g/mol ) | M_n (x 10⁻⁴ g/mol ) | M_w/M_n (PDI) |
| TEA | 15.3 | 2.5 | 6.1 |
| TnHA | 18.2 | 2.4 | 7.6 |
| DEAC | 10.2 | 2.1 | 4.8 |
| TEA+DEAC | 17.5 | 2.3 | 7.6 |
| TEA+TnHA | 20.3 | 2.5 | 8.1 |
| TnHA+DEAC | 19.8 | 2.4 | 8.3 |
| TEA+DEAC+TnHA | 22.4 | 2.6 | 8.6 |
Data extracted and adapted from a study on mixed activators.[4]
Experimental Protocols
Protocol 1: Slurry-Phase Ethylene/3,3,5-Trimethyl-1-hexene Copolymerization
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Reactor Preparation: A 1-liter stainless steel autoclave reactor is thoroughly dried under vacuum at 80-90°C and then purged with high-purity nitrogen or argon.
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Solvent and Co-catalyst Addition: The reactor is charged with 500 mL of anhydrous heptane (B126788) (or another suitable solvent) and the desired amount of co-catalyst (e.g., triisobutylaluminum (B85569) - TIBA) solution under an inert atmosphere.[5]
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Temperature and Pressure Equilibration: The reactor is brought to the desired polymerization temperature (e.g., 80°C) and pressurized with ethylene to the desired partial pressure (e.g., 5 bar).[5]
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Comonomer Injection: The desired volume of purified this compound is injected into the reactor.
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Catalyst Injection and Polymerization: The polymerization is initiated by injecting a suspension of the catalyst (e.g., a supported Ziegler-Natta or metallocene catalyst) in heptane into the reactor. The ethylene pressure is maintained constant throughout the polymerization for the desired reaction time (e.g., 1 hour).[5]
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Termination and Polymer Recovery: The polymerization is terminated by venting the ethylene and adding an acidic methanol (B129727) solution (e.g., 10% HCl in methanol). The precipitated polymer is filtered, washed with methanol, and dried in a vacuum oven at 60-80°C to a constant weight.
Protocol 2: Characterization of Molecular Weight Distribution by Gel Permeation Chromatography (GPC)
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Sample Preparation: A known concentration of the dried copolymer (e.g., 1-2 mg/mL) is dissolved in a suitable solvent like 1,2,4-trichlorobenzene (B33124) at an elevated temperature (e.g., 140-160°C) with gentle agitation for several hours until fully dissolved.[1][6]
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Instrumentation: A high-temperature GPC instrument equipped with a refractive index (RI) detector is used. The system should be calibrated with narrow MWD polystyrene or polyethylene (B3416737) standards.[6]
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Analysis: The polymer solution is injected into the GPC system. The eluting polymer is detected, and the resulting chromatogram is used to calculate the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (PDI = M_w/M_n).[6]
Visualizations
Caption: Troubleshooting workflow for common MWD issues.
Caption: Relationship between key parameters and MWD control.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of ultra-high molecular weight poly(ethylene)-co-(1-hexene) copolymers through high-throughput catalyst screening - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of ultra-high molecular weight poly(ethylene)-co-(1-hexene) copolymers through high-throughput catalyst screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 6. benchchem.com [benchchem.com]
Troubleshooting low comonomer incorporation in Ziegler-Natta polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low comonomer incorporation in Ziegler-Natta polymerization.
Troubleshooting Guide: Low Comonomer Incorporation
Low comonomer incorporation can be a significant hurdle in achieving the desired polymer properties. This guide provides a systematic approach to diagnosing and resolving this issue.
Question: My Ziegler-Natta polymerization is resulting in lower than expected comonomer incorporation. What are the potential causes and how can I address them?
Answer: Low comonomer incorporation can stem from several factors related to reaction conditions, catalyst system, and monomer characteristics. Below is a step-by-step guide to troubleshoot this issue.
Step 1: Evaluate Polymerization Conditions
Incorrect polymerization temperature and pressure are common culprits for poor comonomer uptake.
dot
Influence of polymerization conditions on 3,3,5-Trimethyl-1-hexene reactivity
This technical support center provides guidance for researchers, scientists, and drug development professionals engaged in the polymerization of 3,3,5-trimethyl-1-hexene. Due to the limited availability of specific data for this sterically hindered monomer, the information presented here is based on general principles of α-olefin polymerization and data from structurally similar branched alkenes.
Frequently Asked Questions (FAQs)
Q1: Why is the polymerization of this compound challenging?
The primary challenge in polymerizing this compound lies in its significant steric hindrance. The bulky trimethylpentyl group attached to the double bond impedes the approach of the monomer to the active site of the catalyst, leading to low reactivity and potentially low molecular weight polymers.
Q2: What type of catalysts are suitable for the polymerization of this compound?
For sterically hindered α-olefins, catalyst selection is critical. While traditional Ziegler-Natta catalysts can be used, metallocene and post-metallocene catalysts often exhibit higher activity and better control over the polymer microstructure.[1] The choice of catalyst can significantly influence the polymerization rate and the properties of the resulting polymer.
Q3: Can this compound be copolymerized with other olefins?
Yes, copolymerization with a less sterically hindered comonomer, such as ethylene, can be a viable strategy. This can help to increase the overall polymerization rate and incorporate the bulky monomer into a polymer chain. The reactivity ratios will be a key factor in determining the composition of the resulting copolymer.[2]
Q4: What is the expected reactivity of this compound compared to other α-olefins?
Due to its branched structure, this compound is expected to have a lower reactivity compared to linear α-olefins like 1-hexene. The steric bulk around the double bond makes it more difficult for the monomer to insert into the growing polymer chain.
Troubleshooting Guides
Below are common issues encountered during the polymerization of sterically hindered α-olefins like this compound, along with potential causes and solutions.
Issue 1: Low or No Monomer Conversion
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Possible Causes:
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Catalyst Inactivity: The chosen catalyst may not be active enough for this sterically demanding monomer.
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Impurities: The monomer or solvent may contain impurities (e.g., water, oxygen, polar compounds) that deactivate the catalyst.
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Insufficient Temperature: The reaction temperature may be too low to overcome the activation energy barrier for this sterically hindered monomer.
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Inappropriate Co-catalyst/Catalyst Ratio: The ratio of co-catalyst (e.g., methylaluminoxane (B55162) - MAO) to the catalyst is crucial for activation.
-
-
Troubleshooting Steps:
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Catalyst Selection: Consider screening different types of catalysts, particularly metallocene or post-metallocene systems known for polymerizing bulky olefins.
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Purification: Ensure rigorous purification of the monomer, solvent, and inert gas to remove any potential catalyst poisons.
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Temperature Optimization: Gradually increase the polymerization temperature to enhance the reaction rate, but be mindful of potential side reactions or catalyst decomposition at very high temperatures.
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Co-catalyst Ratio: Optimize the co-catalyst to catalyst ratio. For metallocene catalysts, a large excess of MAO is often required.
-
Issue 2: Low Polymer Molecular Weight
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Possible Causes:
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Chain Transfer Reactions: Chain transfer to monomer, co-catalyst (e.g., aluminum alkyls), or solvent can terminate the growing polymer chain prematurely.
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High Polymerization Temperature: Higher temperatures can increase the rate of chain transfer reactions relative to propagation.
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Catalyst Type: Some catalysts inherently produce lower molecular weight polymers.
-
-
Troubleshooting Steps:
-
Temperature Control: Lowering the polymerization temperature can reduce the rate of chain transfer reactions.
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Monomer Concentration: Increasing the monomer concentration can favor propagation over chain transfer.
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Catalyst and Co-catalyst Selection: Choose a catalyst system known to produce high molecular weight polymers and minimize the concentration of chain transfer agents.
-
Issue 3: Broad Molecular Weight Distribution (Polydispersity Index - PDI)
-
Possible Causes:
-
Multiple Active Sites: Traditional heterogeneous Ziegler-Natta catalysts often have multiple types of active sites, leading to polymers with broad PDI.[1]
-
Chain Transfer and Termination Reactions: A variety of chain termination and transfer reactions can contribute to a broader distribution of chain lengths.
-
Reaction Conditions Fluctuation: Inconsistent temperature or monomer concentration during the polymerization can lead to a broader PDI.
-
-
Troubleshooting Steps:
-
Catalyst Choice: Utilize single-site catalysts, such as metallocenes, which are known to produce polymers with narrow molecular weight distributions.
-
Control Reaction Conditions: Maintain stable and uniform reaction conditions (temperature, pressure, monomer feed) throughout the polymerization process.
-
Data Presentation
Due to the lack of specific quantitative data for the polymerization of this compound, the following table provides a generalized overview of the expected influence of various polymerization conditions based on data for other sterically hindered α-olefins.
| Polymerization Condition | Influence on Reactivity (Monomer Conversion) | Influence on Polymer Molecular Weight |
| Temperature | Increasing temperature generally increases reactivity up to an optimal point, after which catalyst decomposition may occur. | Generally decreases with increasing temperature due to higher rates of chain transfer reactions. |
| Monomer Concentration | Higher concentration generally leads to higher reactivity. | Can increase with higher monomer concentration as propagation is favored over termination. |
| Catalyst Type | Metallocene and post-metallocene catalysts are expected to show higher reactivity than traditional Ziegler-Natta catalysts. | Highly dependent on the specific catalyst used. Some metallocenes can produce very high molecular weight polymers. |
| Co-catalyst (e.g., MAO) Concentration | Reactivity increases with the co-catalyst/catalyst ratio up to a certain point, after which it may plateau or decrease. | Can be influenced by the co-catalyst type and concentration, as some co-catalysts can act as chain transfer agents. |
| Solvent | The choice of solvent can affect catalyst solubility and stability, thereby influencing reactivity. | Can be affected by chain transfer to the solvent. |
Experimental Protocols
The following are generalized experimental protocols for the polymerization of a sterically hindered α-olefin like this compound using Ziegler-Natta and metallocene catalysts. Note: These are starting points and require optimization for the specific monomer and desired polymer properties.
Protocol 1: General Procedure for Ziegler-Natta Polymerization
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Reactor Preparation: A glass reactor is thoroughly dried and purged with high-purity nitrogen.
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Solvent and Monomer Addition: Anhydrous toluene (B28343) (or another suitable solvent) is introduced into the reactor, followed by the purified this compound monomer.
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Co-catalyst Addition: A solution of triisobutylaluminum (B85569) (TIBA) or another suitable aluminum alkyl in toluene is added to the reactor to act as a scavenger for impurities.
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Catalyst Injection: The Ziegler-Natta catalyst (e.g., TiCl₄ supported on MgCl₂) is suspended in toluene and injected into the reactor to initiate polymerization.
-
Polymerization: The reaction is carried out at a controlled temperature (e.g., 50-80°C) and pressure for a specified duration.
-
Termination: The polymerization is terminated by adding a quenching agent, such as acidified methanol.
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Polymer Isolation: The polymer is precipitated, filtered, washed with methanol, and dried under vacuum.
Protocol 2: General Procedure for Metallocene-Catalyzed Polymerization
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Reactor Preparation: A Schlenk flask or a stainless-steel autoclave is rigorously dried and purged with argon.
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Solvent and Co-catalyst Addition: Anhydrous toluene is added, followed by a solution of methylaluminoxane (MAO) in toluene.
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Monomer Addition: The purified this compound is added to the reactor.
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Catalyst Activation: A solution of the metallocene catalyst (e.g., a zirconocene (B1252598) dichloride) in toluene is prepared and injected into the reactor to start the polymerization.
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Polymerization: The reaction is maintained at a specific temperature (e.g., 20-70°C) with constant stirring.
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Termination and Isolation: The reaction is quenched with acidified methanol. The resulting polymer is isolated by precipitation, filtration, and drying.
Mandatory Visualization
Caption: A generalized experimental workflow for the polymerization of this compound.
Caption: A troubleshooting workflow for addressing low monomer conversion in polymerization.
References
Technical Support Center: Deconvolution of Complex NMR Spectra of Branched Polyethylene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the deconvolution of complex NMR spectra of branched polyethylene (B3416737).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in analyzing branched polyethylene using 13C NMR?
A1: The main challenge in analyzing branched polyethylene with 13C NMR is the low concentration of branch points, especially long-chain branches (LCB), which results in low signal intensity.[1][2] Additionally, significant peak overlap can occur between signals from different types of short-chain branches (SCB) and LCBs, making accurate quantification difficult.[3]
Q2: Which solvent and temperature are recommended for NMR analysis of branched polyethylene?
A2: For high-temperature 13C NMR analysis of branched polyethylene, solvents like 1,1,2,2-tetrachloroethane-d2 (B1582424) (TCE-d2) or ortho-dichlorobenzene-d4 are commonly used.[1][2] The analysis is typically performed at elevated temperatures, around 120-130°C (393 K), to ensure the polymer is fully dissolved and to achieve better spectral resolution.[1][2]
Q3: How can I improve the signal-to-noise ratio in my 13C NMR spectra for better detection of long-chain branches?
A3: To improve the signal-to-noise ratio, you can:
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Increase the number of scans (transients).[1]
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Use a higher concentration of the polymer solution, typically around 45 mg/mL.[1]
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Employ a high-temperature cryoprobe, which can significantly enhance sensitivity.[1][3]
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Utilize advanced NMR techniques like "refocused insensitive nuclei enhanced by polarization transfer-anti-incredible natural abundance double quantum transfer experiment" (RINEPT-anti-INADEQUATE), which can increase sensitivity by a factor of 4.5 compared to conventional methods.[3]
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For very low LCB content, using a 10 mm high-temperature cryoprobe with extended acquisition times is often necessary.[1]
Q4: What specific spectral regions and peaks should I focus on to differentiate between short-chain and long-chain branches?
A4: A key region for distinguishing between SCB and LCB is the Cβ region of the 13C NMR spectrum. The Cβ carbons are two bonds away from the branch point. By analyzing the signals around 27 ppm, you can differentiate between hexyl-type SCB and LCB.[1][4]
Q5: What are the characteristic chemical shifts for different types of branches in polyethylene?
A5: The chemical shifts of the branch carbons and adjacent carbons are indicative of the branch type. The following table summarizes key 13C NMR chemical shifts for common branch types in polyethylene.
| Branch Type | Key Carbon Signal | Approximate Chemical Shift (ppm) |
| Methyl | Cβ | 27.21 |
| Ethyl | Cβ | 27.09 and 26.53 |
| Butyl | Sβδ+ | 29.32 |
| Hexyl | Cβ | 27.05 and 27.01 (in a 2:1 ratio) |
| Long-Chain Branch (LCB) | Cβ | 27.05 (single peak) |
Data sourced from representative industrial HDPE sample analysis.[1]
Troubleshooting Guides
Problem 1: I can't detect any signals for long-chain branches in my HDPE sample, but rheological data suggests they are present.
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Possible Cause: The concentration of LCB is below the detection limit of your current NMR setup.[1][2]
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Troubleshooting Steps:
-
Increase Sensitivity: As detailed in FAQ Q3, enhance the signal-to-noise ratio by increasing the number of scans, using a cryoprobe, or employing advanced pulse sequences like RINEPT-anti-INADEQUATE.[1][3]
-
Focus on the Cβ Region: Carefully analyze the spectral region around 27.05 ppm. The presence of a single peak at this chemical shift, without a corresponding peak at 27.01 ppm, is a strong indicator of LCB.[1]
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Cross-validation: Since NMR can be less sensitive to highly effective LCB, it is beneficial to use it in conjunction with other techniques like size-exclusion chromatography (SEC) for a comprehensive analysis of the polymer's branching architecture.[2]
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Problem 2: I see signals in the Cβ region, but I'm unsure if they correspond to hexyl branches or long-chain branches.
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Possible Cause: Overlap between the Cβ signals of hexyl SCB and LCB.[1]
-
Troubleshooting Steps:
-
Analyze Peak Ratios:
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If you observe a single peak at 27.05 ppm , the polymer contains only LCB.[1]
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If you see two peaks at 27.05 ppm and 27.01 ppm with an integral ratio of approximately 2:1 , the polymer contains only hexyl-type SCB.[1]
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If both peaks are present but the integral ratio of the 27.05 ppm peak to the 27.01 ppm peak is greater than 2:1 , the polymer contains a mixture of hexyl-type SCB and LCB.[1]
-
-
Quantitative Estimation: The contribution of LCB can be estimated from the excess integral of the peak at 27.05 ppm.[1]
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Problem 3: My spectral lines are very broad, making deconvolution and peak integration difficult.
-
Possible Cause:
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Poor shimming of the magnet.
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Incomplete dissolution of the polymer sample.
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High viscosity of the polymer solution.[5]
-
-
Troubleshooting Steps:
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Optimize Shimming: Perform careful and automated shimming on the sample at the analysis temperature.
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Ensure Complete Dissolution: Heat the sample in the NMR tube in an oven at the recommended temperature (e.g., 130°C) for an adequate amount of time (e.g., 6 hours) to ensure the polymer is fully dissolved.[2]
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Check Sample Concentration: While a higher concentration improves the signal-to-noise ratio, an excessively high concentration can lead to broader lines due to increased viscosity. Ensure you are within the recommended concentration range (e.g., ~45 mg/mL).[1]
-
Experimental Protocols
Protocol 1: Quantitative 13C NMR Spectroscopy for Branched Polyethylene Analysis
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Sample Preparation:
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Weigh approximately 45 mg of the polyethylene sample and dissolve it in 1 mL of 1,1,2,2-tetrachloroethane-d2.[1]
-
Add a stabilizer such as butylated hydroxytoluene (BHT) at a concentration of 0.4 mg/mL to prevent polymer degradation at high temperatures.[1]
-
Heat the sample in an oven at 130°C for 6 hours to ensure complete dissolution.[2]
-
-
NMR Data Acquisition:
-
Use a spectrometer equipped with a high-temperature cryoprobe for 5 mm outer diameter tubes.[1][6]
-
Set the spectrometer temperature to 120°C (393 K).[1]
-
Acquire quantitative 13C NMR spectra using a 45° pulse sequence.[1]
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Employ a broad-band proton decoupling sequence such as WALTZ-16 to simplify the spectrum and improve sensitivity.[1][2]
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Set the acquisition time to approximately 1.4 seconds and the relaxation delay to 5.0 seconds to ensure full relaxation of the carbon nuclei for accurate quantification.[1]
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Collect a sufficient number of transients (scans), typically ranging from 1,000 to 15,000, depending on the expected branch content.[1]
-
-
Data Processing and Deconvolution:
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Apply an exponential line broadening function (e.g., 2.5 Hz) to improve the signal-to-noise ratio without significantly compromising resolution.[2]
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Perform baseline correction to ensure accurate peak integration.
-
Use NMR processing software with peak fitting capabilities to deconvolve overlapping peaks in the regions of interest, particularly the Cβ region (around 26-28 ppm).[7][8]
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Integrate the deconvoluted peaks to determine the relative amounts of different branch types.
-
Visualizations
Caption: Experimental workflow for the deconvolution of branched polyethylene NMR spectra.
Caption: Logic diagram for identifying branch types from Cβ region in 13C NMR.
References
- 1. mdpi.com [mdpi.com]
- 2. kinampark.com [kinampark.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. imc.cas.cz [imc.cas.cz]
- 6. Automated Ultra-Fast 13C NMR Analysis of Polyolefin Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Automated 2D Peak Fitting Code • fitnmr [smith-group.github.io]
- 8. Comprehensive analysis of NMR data using advanced line shape fitting - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting DSC Thermograms of Copolymers with Heterogeneous Branching
Welcome to the technical support center for the analysis of copolymers with heterogeneous branching using Differential Scanning Calorimetry (DSC). This guide provides answers to frequently asked questions and troubleshooting tips to help you interpret complex thermograms and refine your experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My DSC thermogram for a branched copolymer shows multiple melting peaks. What does this indicate?
A: The presence of multiple melting peaks in a DSC thermogram of a copolymer with heterogeneous branching can be attributed to several factors.[1][2] This phenomenon often suggests the existence of different crystalline structures (polymorphism), variations in the thickness of crystalline lamellae, or discrete populations of crystallites with differing degrees of perfection.[1][2] In copolymers, the branches can act as defects in the crystal lattice, leading to a distribution of crystal sizes and stabilities, which in turn can manifest as multiple melting endotherms.[1][3] This behavior can also be a result of melting, recrystallization, and remelting processes occurring during the heating scan.[2] In some cases, particularly with block copolymers, multiple peaks may indicate phase separation between different polymer blocks.[1][4]
Q2: How does the degree of branching affect the glass transition temperature (Tg) and melting temperature (Tm) of my copolymer?
A: The degree of branching significantly influences the thermal properties of copolymers.
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Melting Temperature (Tm): An increase in branching generally disrupts the polymer chain's ability to pack into an ordered crystalline lattice. This disruption leads to a decrease in both the degree of crystallinity and the melting temperature (Tm).[5]
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Glass Transition Temperature (Tg): The effect on the glass transition temperature (Tg) is more nuanced. Short, flexible branches can increase the free volume between polymer chains, enhancing segmental mobility and thus lowering the Tg.[5][6][7] Conversely, longer branches may lead to entanglements that restrict chain mobility, potentially increasing the Tg.[5] The specific impact depends on the length and flexibility of the branches.[6]
Q3: I am seeing a broad melting endotherm. What could be the reason for this?
A: A broad melting endotherm is characteristic of a wide distribution of crystallite sizes and degrees of perfection.[3][8] In heterogeneously branched copolymers, the random placement of branches along the polymer backbone results in a diverse population of crystalline structures.[3] Smaller and less perfect crystals require less energy to melt and do so at lower temperatures, while larger, more stable crystals melt at higher temperatures.[3] This distribution of melting points across a range of temperatures results in a broad endotherm in the DSC thermogram.[3]
Q4: How can I differentiate between a melting peak and a crystallization peak in my DSC curve?
A: Distinguishing between melting and crystallization is fundamental to interpreting DSC thermograms.
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Thermal Nature: Melting is an endothermic process, meaning the sample absorbs heat. This appears as a peak in the direction of endothermic heat flow (often plotted "up" or as a positive deviation from the baseline).[9][10] Crystallization is an exothermic process where heat is released, appearing as a peak in the opposite direction (often "down" or negative).[9][10][11]
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Heating vs. Cooling: A definitive way to differentiate them is by running a heat-cool-heat cycle.[11] The melting peak will appear during the heating scans, while the crystallization peak will be observed during the cooling scan.[10][11] Any exothermic peak observed during a heating scan after the glass transition is termed "cold crystallization".[11][12]
Q5: What is the significance of the heat of fusion (ΔHf) in the context of branched copolymers?
A: The heat of fusion (ΔHf), which is calculated from the area under the melting peak, is directly proportional to the amount of crystalline material in the sample.[13][14] For copolymers with heterogeneous branching, a higher degree of branching typically disrupts crystallization, leading to a lower overall crystallinity.[15] Consequently, a more highly branched copolymer will generally exhibit a lower heat of fusion compared to a more linear counterpart of the same polymer.[15] This value is crucial for calculating the percent crystallinity of the material.[13][14][16]
Q6: My baseline is drifting significantly. How can I correct this and what are the potential causes?
A: A drifting baseline can obscure thermal events and affect the accuracy of measurements.[17][18] Common causes include:
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Mass Imbalance: A significant difference in mass between the sample and reference pans can cause drift, especially at the start of a run.
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Instrument Asymmetry: Inherent asymmetries in the DSC cell can lead to baseline curvature.[17][18]
-
Sample Pan Issues: Poor thermal contact due to a warped or contaminated pan can result in a noisy or drifting baseline.[19][20] Leaks from improperly sealed hermetic pans can also cause significant drift.[19][20]
-
Sample Changes: Changes in the sample's heat capacity after a transition or slow decomposition can also lead to a sloping baseline.
Troubleshooting Steps:
-
Ensure the sample and reference pans are of similar mass.
-
Perform a baseline run with two empty pans and subtract it from your sample run.[21]
-
Check that the sample pan is flat and making good contact with the sensor.[19]
-
For volatile samples, ensure hermetic pans are properly sealed.[19][20]
Q7: How do I choose the appropriate heating and cooling rates for my experiment?
A: The selection of heating and cooling rates is a critical experimental parameter that can significantly influence the appearance of the thermogram.
-
Standard Rates: A heating rate of 10 K/min or 20 K/min is commonly recommended for polymers by international standards.[22]
-
Effect of Rate: Faster heating rates can increase the sensitivity and make weak transitions more apparent, but they can also decrease resolution, shift transition temperatures to higher values, and potentially mask overlapping events.[22][23] Slower heating rates provide better resolution but may result in broader peaks and reduced sensitivity.[24]
-
Cooling Rates: The cooling rate directly impacts the crystallization behavior of the polymer.[5][22] Faster cooling can lead to the formation of less perfect crystals or even quench the sample into an amorphous state.[25] It is often advisable to start with a standard rate (e.g., 10 °C/min) and then adjust it to optimize the resolution of the thermal events of interest.
Experimental Protocols
Standard DSC Protocol for Copolymers
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the copolymer sample into a standard aluminum DSC pan.
-
Ensure the sample is in good thermal contact with the bottom of the pan. For films, press the sample flat. For powders, gently compact the material.
-
Place a lid on the pan and crimp it securely using a sample press. For samples that may release volatiles, use hermetic pans.
-
Prepare an empty reference pan, ensuring it is of the same type and has a similar mass to the sample pan.
-
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (typically 20-50 mL/min) to prevent oxidative degradation.
-
-
Thermal Program (Heat-Cool-Heat):
-
First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., -50 °C) to a temperature well above its expected melting point at a standard rate of 10 °C/min. This scan provides information on the sample's initial thermal history.
-
Isothermal Hold: Hold the sample at the high temperature for 3-5 minutes to ensure complete melting and to erase the previous thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to the initial sub-ambient temperature. This scan reveals the crystallization behavior.
-
Second Heating Scan: Heat the sample again at 10 °C/min to the final temperature. This scan shows the thermal properties of the material with a controlled thermal history and is often used for reporting Tg and Tm values.[24]
-
Data Presentation
Table 1: Hypothetical DSC Data for Copolymers with Varying Branching
| Copolymer Sample | Degree of Branching | Glass Transition (Tg) (°C) | Melting Temperature (Tm) (°C) | Heat of Fusion (ΔHf) (J/g) |
| CP-Low | Low | -25.3 | 125.8 | 95.2 |
| CP-Med | Medium | -28.1 | 118.2 | 72.5 |
| CP-High | High | -30.5 | 109.5 (Broad) | 48.9 |
Mandatory Visualization
Caption: Troubleshooting workflow for multiple melting peaks.
Caption: Effect of branching on morphology and DSC curve.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. pslc.ws [pslc.ws]
- 10. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 11. eng.uc.edu [eng.uc.edu]
- 12. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 13. masterbatchglobal.com [masterbatchglobal.com]
- 14. Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties – Advances in Polymer Science [ncstate.pressbooks.pub]
- 15. researchgate.net [researchgate.net]
- 16. tainstruments.com [tainstruments.com]
- 17. betterceramic.com [betterceramic.com]
- 18. tainstruments.com [tainstruments.com]
- 19. nexacule.com [nexacule.com]
- 20. redthermo.com [redthermo.com]
- 21. researchgate.net [researchgate.net]
- 22. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 23. tainstruments.com [tainstruments.com]
- 24. researchgate.net [researchgate.net]
- 25. s4science.at [s4science.at]
Technical Support Center: Catalyst Deactivation in Sterically Hindered Olefin Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the polymerization of sterically hindered olefins.
Troubleshooting Guides
This section offers solutions to common problems observed during polymerization experiments.
Issue 1: Low or No Polymerization Activity
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Poisoning by Impurities | Verify Monomer and Solvent Purity: Impurities such as water, oxygen, and polar compounds (e.g., alcohols, ketones) can poison the catalyst.[1] Action: Implement rigorous purification protocols for monomers and solvents. This may include distillation, passing through activated alumina (B75360) columns, and using freeze-pump-thaw cycles for degassing.[2] | A significant increase in polymerization activity and polymer yield. |
| Incorrect Reaction Temperature | Optimize Reaction Temperature: The optimal temperature is a balance between catalyst activity and stability. Temperatures that are too low may result in insufficient activity, while high temperatures can lead to thermal decomposition of the catalyst.[3] Action: Perform a temperature screening by running a series of small-scale polymerizations at various temperatures to identify the optimal range. | Identification of a temperature window that provides high activity without significant catalyst deactivation. |
| Inactive Catalyst | Verify Catalyst Integrity: Improper storage or handling can lead to catalyst deactivation before use. Action: Use a fresh batch of catalyst or one that has been stored under a strictly inert atmosphere. | Restoration of expected polymerization activity. |
Issue 2: Decrease in Polymerization Rate Over Time
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inherent Catalyst Instability | Kinetic Analysis: The gradual decay of active sites can be due to thermal instability or side reactions. Action: Monitor the polymerization rate over time to characterize the deactivation profile. If thermal decay is suspected, consider running the polymerization at a lower temperature. | A more stable polymerization rate throughout the reaction period. |
| Formation of Inactive Catalyst Species | Spectroscopic Analysis: For metallocene catalysts, the formation of inactive species, such as dinuclear complexes or dimethylalane adducts, can occur.[4][5] Action: Use techniques like in-situ NMR or ESI-MS to identify the formation of any inactive catalyst species during the reaction. | Understanding the deactivation pathway, which can inform the redesign of the catalyst or modification of reaction conditions. |
Issue 3: Low Molecular Weight of the Polymer
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Chain Transfer Reactions | Adjust Reaction Conditions: Chain transfer to monomer, cocatalyst (e.g., alkylaluminum), or impurities can limit polymer chain growth. Action: Lowering the reaction temperature or reducing the concentration of the chain transfer agent (if applicable) can suppress these reactions. | An increase in the average molecular weight of the resulting polymer. |
| Presence of Chain Terminating Impurities | Rigorous Purification: Impurities can act as chain terminators, leading to a significant reduction in the final molecular weight.[6] Action: Ensure the highest purity of monomers and solvents through appropriate purification techniques.[6] | Production of polymers with higher molecular weights. |
Issue 4: Formation of Undesired Byproducts (e.g., Oligomers, Gels)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Side Reactions of the Monomer | Control Monomer Conversion: For dienes or monomers with pendant double bonds, side reactions can lead to crosslinking and gel formation. Action: Limit the monomer conversion to reduce the probability of these side reactions. Lowering the catalyst concentration may also be beneficial. | A cleaner polymer product with reduced gel content and a more defined molecular weight distribution. |
| Catalyst Regio- or Stereoselectivity Issues | Catalyst and Ligand Design: The structure of the catalyst and its ligands plays a crucial role in controlling the polymerization process. Action: Experiment with different catalyst systems or modify the ligand structure to enhance selectivity and minimize the formation of undesired isomers or byproducts. | Improved control over the polymer microstructure and properties. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in sterically hindered olefin polymerization?
A1: The most common poisons are water, oxygen, carbon dioxide, carbon monoxide, sulfur compounds, and polar impurities like alcohols and ketones.[1] These substances can react with the active metal center of the catalyst or the cocatalyst, rendering them inactive.[1]
Q2: How can I effectively remove water and oxygen from my reaction system?
A2: To remove water, monomers and solvents should be rigorously dried, for instance, by passing them over activated molecular sieves or by distillation from a suitable drying agent. Oxygen can be removed by purging the reaction vessel and all reagents with a high-purity inert gas (e.g., argon or nitrogen) and employing Schlenk line or glovebox techniques.
Q3: My polymerization starts well but then stops abruptly. What could be the reason?
A3: This often indicates a rapid catalyst deactivation process. The primary suspect is the introduction of a potent poison into the system, even in trace amounts. Alternatively, for some catalyst systems, high temperatures can lead to very rapid thermal decomposition. A thorough check of the purity of all components and the integrity of the inert atmosphere is recommended.
Q4: Can the steric hindrance of the olefin itself contribute to catalyst deactivation?
A4: Yes, the bulky nature of sterically hindered olefins can lead to slower propagation rates. This increased lifetime of the active species can provide more opportunities for deactivation pathways to occur. Additionally, steric hindrance can promote side reactions, such as β-hydride elimination, which can lead to chain termination and the formation of inactive catalyst species.
Q5: Is it possible to regenerate a deactivated catalyst?
A5: In some cases, catalyst regeneration is possible. For catalysts deactivated by coke formation, a common method is to burn off the coke in a controlled manner with air or oxygen at high temperatures.[7] For catalysts poisoned by certain impurities, chemical treatments may be effective. However, for many catalyst systems, especially those that undergo irreversible decomposition, regeneration is not feasible. The feasibility and method of regeneration are highly dependent on the specific catalyst and the deactivation mechanism.
Data Presentation
Table 1: Effect of Poisons on Ziegler-Natta Catalyst Activity in Propylene Polymerization
| Poison | Poison/Ti Molar Ratio | Activity (kg PP/mol Ti·h) | Reduction in Activity (%) |
| None | 0 | 1500 | 0 |
| Water | 0.5 | 300 | 80 |
| Oxygen | 0.5 | 150 | 90 |
| Carbon Monoxide | 1.0 | 600 | 60 |
| Methanol | 0.1 | 1050 | 30 |
This table summarizes representative data on the impact of common poisons on the activity of a Ziegler-Natta catalyst.
Table 2: Influence of Temperature on Catalyst Performance and Polymer Properties
| Temperature (°C) | Catalyst Activity (kg Polymer/mol Cat·h) | Polymer Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |
| 40 | 850 | 150,000 | 2.1 |
| 60 | 1200 | 120,000 | 2.3 |
| 80 | 950 | 80,000 | 2.8 |
| 100 | 400 | 50,000 | 3.5 |
This table illustrates the typical trade-off between catalyst activity and polymer molecular weight as a function of reaction temperature.
Experimental Protocols
Protocol 1: Purification of Sterically Hindered Olefins (e.g., 3-Methyl-1-butene)
-
Initial Drying: Stir the olefin over calcium hydride (CaH₂) overnight under an inert atmosphere.
-
Distillation: Distill the olefin from CaH₂. Due to low boiling points for some olefins, this may need to be done at reduced pressure or with a highly efficient distillation column.
-
Storage and Further Purification: Store the distilled olefin over activated 4Å and 13X molecular sieves in a sealed flask under an inert atmosphere. For high-purity requirements, the olefin can be passed through a column of activated basic alumina immediately before use.
Protocol 2: Temperature Screening for Polymerization Optimization
-
Setup: In a glovebox, prepare a series of identical polymerization reactors (e.g., glass pressure vessels or a parallel reactor system).
-
Reagent Addition: Charge each reactor with the solvent and the desired amount of cocatalyst (if applicable) and sterically hindered olefin.
-
Temperature Equilibration: Place each reactor in a heating block or oil bath set to the desired screening temperature (e.g., 40°C, 50°C, 60°C, 70°C, 80°C). Allow the contents to equilibrate for at least 15 minutes.
-
Initiation: Inject the catalyst solution into each reactor to start the polymerization.
-
Reaction: Allow the polymerizations to proceed for a fixed amount of time.
-
Quenching: Terminate the reactions by injecting a quenching agent (e.g., methanol).
-
Analysis: Isolate the polymer from each reactor and determine the yield (for activity calculation) and molecular weight characteristics (e.g., by GPC).
-
Optimization: Plot the catalyst activity and polymer molecular weight as a function of temperature to determine the optimal reaction temperature.
Protocol 3: Characterization of Deactivated Catalyst by Thermogravimetric Analysis (TGA)
-
Sample Preparation: Under an inert atmosphere, carefully collect a sample of the deactivated catalyst from the reactor. If the catalyst is in a slurry, filter and wash it with a volatile, non-polar solvent (e.g., hexane) and dry it under vacuum.
-
TGA Instrument Setup: Place a known mass of the dried, deactivated catalyst (typically 5-10 mg) into a TGA crucible.
-
Analysis Program:
-
Heat the sample under an inert atmosphere (e.g., nitrogen) from room temperature to a high temperature (e.g., 800°C) at a controlled heating rate (e.g., 10°C/min). This will show weight loss due to desorption of volatile compounds and decomposition of the catalyst and polymer.
-
To quantify coke content, a second step can be added where the atmosphere is switched to air or oxygen at a high temperature (e.g., 600°C) to burn off the carbonaceous deposits. The weight loss during this step corresponds to the amount of coke.
-
-
Data Interpretation: Analyze the resulting TGA curve (weight vs. temperature) to identify different stages of weight loss, which can provide information about the nature and quantity of species adsorbed on the catalyst or the extent of coking.
Visualizations
Caption: Major pathways leading to catalyst deactivation.
Caption: Troubleshooting workflow for low polymerization activity.
Caption: Simplified mechanism of coke formation on zeolite catalysts.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in thermally robust, late transition metal‐catalyzed olefin polymerization [ouci.dntb.gov.ua]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
Technical Support Center: Enhancing the Solubility of High Molecular Weight Ethylene/3,3,5-Trimethyl-1-hexene Copolymers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the dissolution of high molecular weight ethylene (B1197577)/3,3,5-trimethyl-1-hexene copolymers.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to dissolve high molecular weight ethylene/3,3,5-trimethyl-1-hexene copolymers?
The dissolution of these copolymers is challenging due to a combination of factors inherent to their molecular structure:
-
High Molecular Weight: Long polymer chains are highly entangled, making it difficult for solvent molecules to penetrate and separate them.[1][2] As molecular weight increases, the solubility of a polymer generally decreases.[2][3]
-
Crystallinity: The ethylene segments of the copolymer can form crystalline domains, which are tightly packed and require significant energy to disrupt.[2][3] The bulky 3,3,5-trimethyl-1-hexene comonomer can disrupt this crystallinity to some extent, but high ethylene content can still lead to significant crystalline regions.
-
Bulky Side Chains: The this compound comonomer introduces bulky side chains that can hinder solvent interaction with the polymer backbone. While these side chains reduce crystallinity compared to linear low-density polyethylene (B3416737) (LLDPE), they can also affect the solvent's ability to solvate the polymer chains effectively.
Q2: What are the recommended initial solvent and temperature conditions for dissolving these copolymers?
For high molecular weight polyolefins, high-boiling point aromatic hydrocarbons are generally effective. The recommended starting conditions are:
-
Solvents: 1,2,4-Trichlorobenzene (TCB) or ortho-dichlorobenzene (o-DCB).[4]
-
Temperature: 140-160°C. High temperatures are necessary to overcome the crystalline forces and increase the rate of dissolution.[2][4]
Q3: How does the comonomer content (this compound) affect solubility?
Increasing the incorporation of the bulky this compound comonomer generally leads to a decrease in the copolymer's crystallinity.[5] This reduction in crystallinity typically enhances solubility, as less energy is required to break up the crystalline domains.[2] However, very high comonomer content might alter the polymer's overall solubility parameter, requiring a different solvent for optimal dissolution.
Q4: What is the typical timeframe for complete dissolution?
Dissolution time is highly dependent on the copolymer's molecular weight, crystallinity, and the chosen solvent-temperature combination.
-
For many high molecular weight polyolefins, dissolution can take anywhere from 2-3 hours to overnight (approximately 12 hours) with gentle agitation.
-
For ultra-high molecular weight samples, dissolution may require several hours or even days.[1] It is crucial to ensure the sample is fully dissolved to obtain accurate analytical results.
Troubleshooting Guides
This section provides solutions to common problems encountered during the dissolution of high molecular weight ethylene/3,3,5-trimethyl-1-hexene copolymers.
Problem 1: The copolymer does not fully dissolve, or a gel-like substance remains.
| Possible Cause | Troubleshooting Step |
| Insufficient Temperature | Gradually increase the temperature in increments of 5-10°C, ensuring it does not exceed the polymer's degradation temperature. The temperature should be high enough to melt the crystalline regions.[2] |
| Inadequate Dissolution Time | Extend the dissolution time. For very high molecular weight samples, dissolution can be a slow process.[1] |
| Incorrect Solvent | Ensure the solvent's solubility parameter is a close match to that of the copolymer. If dissolution is still problematic, consider a different high-boiling point aromatic hydrocarbon. |
| High Polymer Concentration | Reduce the polymer concentration. For high molecular weight polymers, concentrations of 1-2 mg/mL are typically recommended for GPC analysis. |
| Insufficient Agitation | Use gentle, continuous stirring to aid in the dissolution process. Avoid vigorous stirring, which can cause shear degradation of the polymer chains.[1] |
Problem 2: The solution is hazy or contains visible particles after the dissolution attempt.
| Possible Cause | Troubleshooting Step |
| Incomplete Dissolution | Refer to the troubleshooting steps for "Problem 1". |
| Polymer Degradation | If the solution appears discolored (e.g., yellow or brown), the polymer may be degrading at the chosen temperature. Reduce the temperature and/or add an antioxidant like Butylated Hydroxytoluene (BHT) to the solvent. |
| Presence of Insoluble Additives or Gels | If the copolymer contains cross-linked fragments or insoluble additives, filtration of the hot solution through a high-temperature resistant filter (e.g., stainless steel frit) may be necessary. |
Problem 3: Inconsistent results in subsequent analyses (e.g., GPC/SEC).
| Possible Cause | Troubleshooting Step |
| Incomplete Dissolution | Ensure complete dissolution before each analysis. The presence of undissolved polymer will lead to inaccurate molecular weight determination. |
| Polymer Degradation | Shear degradation can occur during vigorous mixing or filtration, leading to a decrease in the measured molecular weight.[1] Use gentle agitation and appropriate filtration methods. |
| Sample Precipitation | If the solution is allowed to cool before analysis, the polymer may precipitate. Maintain the solution at the dissolution temperature until injection into the analytical instrument. |
Experimental Protocols
Protocol 1: Standard Dissolution for GPC/SEC Analysis
This protocol is a starting point for dissolving high molecular weight ethylene/3,3,5-trimethyl-1-hexene copolymers for Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) analysis.
Materials:
-
Ethylene/3,3,5-trimethyl-1-hexene copolymer
-
1,2,4-Trichlorobenzene (TCB) or ortho-dichlorobenzene (o-DCB)
-
Butylated Hydroxytoluene (BHT) (optional, as an antioxidant)
-
High-temperature magnetic stirrer or shaker
-
Vials with septa
Procedure:
-
Prepare a 1-2 mg/mL solution of the copolymer in TCB or o-DCB. For ultra-high molecular weight samples, a lower concentration (e.g., 0.5 mg/mL) may be necessary.
-
(Optional) Add BHT to the solvent at a concentration of 0.025-0.05% (w/v) to prevent thermal degradation.
-
Place the vial in a heating block or oil bath on a magnetic stirrer set to 140-160°C.
-
Stir the solution gently and continuously.
-
Allow the polymer to dissolve for at least 2-4 hours. For very high molecular weight samples, overnight dissolution may be required.
-
Visually inspect the solution for any undissolved particles or gel-like material. The solution should be clear and homogeneous.
-
If the solution is not clear, continue heating and stirring, and consider increasing the temperature in small increments.
-
Once dissolved, maintain the solution at the elevated temperature until it is ready for injection into the GPC/SEC system to prevent precipitation.
Protocol 2: Characterization by Differential Scanning Calorimetry (DSC)
DSC can be used to determine the melting temperature (Tm) and crystallinity of the copolymer, which are critical parameters influencing solubility.
Procedure:
-
Accurately weigh 5-10 mg of the copolymer into an aluminum DSC pan.
-
Seal the pan.
-
Place the pan in the DSC instrument.
-
Heat the sample from room temperature to 180-200°C at a rate of 10°C/min under a nitrogen atmosphere to erase the thermal history.
-
Cool the sample to -50°C at a rate of 10°C/min.
-
Heat the sample again to 180-200°C at a rate of 10°C/min. The melting temperature and heat of fusion are determined from this second heating scan.
Data Presentation
Table 1: Recommended Solvents and Starting Conditions for Dissolution
| Solvent | Boiling Point (°C) | Recommended Starting Temperature (°C) | Notes |
| 1,2,4-Trichlorobenzene (TCB) | 214 | 140 - 160 | Commonly used for high-temperature GPC of polyolefins.[6] |
| ortho-dichlorobenzene (o-DCB) | 180 | 140 - 150 | Another effective solvent for polyolefins at high temperatures.[4] |
| Decalin | 189-191 | 130 - 150 | Can be effective, but may be less aggressive than chlorinated solvents. |
| Xylene | 138-144 | 120 - 135 | May be suitable for lower molecular weight or less crystalline samples. |
Table 2: Influence of Copolymer Properties on Dissolution Parameters
| Property | Effect on Solubility | Recommended Action |
| Increasing Molecular Weight | Decreases | Increase dissolution time and/or temperature; decrease concentration.[2] |
| Increasing Crystallinity | Decreases | Increase dissolution temperature to exceed the melting point.[2] |
| Increasing Comonomer Content | Generally Increases (due to decreased crystallinity) | May allow for slightly lower dissolution temperatures or shorter times.[5] |
Visualizations
Caption: Experimental workflow for dissolving and analyzing copolymers.
Caption: Factors influencing the solubility of the copolymers.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pslc.ws [pslc.ws]
- 3. kinampark.com [kinampark.com]
- 4. US6667375B1 - Ethylene-α-olefin copolymer and polyethylene composition - Google Patents [patents.google.com]
- 5. The Influence of Comonomer on Ethylene/α-Olefin Copolymers Prepared Using [Bis(N-(3-tert butylsalicylidene)anilinato)] Titanium (IV) Dichloride Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. archiwum.ichp.vot.pl [archiwum.ichp.vot.pl]
Minimizing side reactions in the synthesis of 3,3,5-Trimethyl-1-hexene
Technical Support Center: Synthesis of 3,3,5-Trimethyl-1-hexene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most prevalent methods involve a two-step process:
-
Carbon-Carbon Bond Formation: Typically achieved via a Grignard reaction to assemble the carbon skeleton and form a precursor alcohol. For instance, reacting isovaleraldehyde (B47997) with tert-butylmagnesium chloride.[1][2]
-
Elimination Reaction: The subsequent dehydration of the precursor alcohol (e.g., 3,3,5-trimethyl-1-hexanol) to form the target alkene.[3]
An alternative is the Wittig reaction, which can form the double bond in a single step from an appropriate aldehyde or ketone and a phosphonium (B103445) ylide.[4][5][6] This method offers high regioselectivity for the double bond placement, avoiding the rearrangement side reactions common in alcohol dehydration.
Q2: Which synthetic method is preferred for minimizing isomeric impurities?
A2: The Wittig reaction is generally preferred for minimizing isomeric impurities.[5][7] Alcohol dehydration, especially under acidic conditions, proceeds via carbocation intermediates which are prone to rearrangements (e.g., hydride shifts) to form more stable carbocations. This leads to a mixture of alkene isomers. The Wittig reaction forms the double bond at a defined position, converting a carbonyl group directly into an alkene, thus preventing such rearrangements.[8]
Q3: What are the primary challenges in purifying this compound?
A3: The primary challenge is the separation of the target alkene from structurally similar isomers that may form as side products, particularly during acid-catalyzed dehydration. These isomers often have very close boiling points, making simple distillation ineffective.[9] For example, rearrangement can lead to more substituted (and thermodynamically more stable) alkenes like 2,4,4-trimethyl-2-hexene. Fractional distillation using a column with a high number of theoretical plates or preparative gas chromatography may be required for high-purity isolation.
Troubleshooting Guide
Q4: My dehydration reaction yields a mixture of several alkene isomers. How can I increase selectivity for this compound?
A4: This is a classic problem caused by carbocation rearrangements during E1 elimination. To favor the desired terminal alkene, you should promote an E2 elimination pathway and avoid the formation of a free carbocation.
-
Troubleshooting Steps:
-
Avoid Strong, Non-hindered Acids: Instead of sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), use a bulky acid catalyst or convert the alcohol to a better leaving group.
-
Use a Milder Dehydration Agent: Employing reagents like phosphorus oxychloride (POCl₃) in pyridine (B92270) or Martin's sulfurane can favor E2 elimination and reduce rearrangements.
-
Convert to a Tosylate: Convert the precursor alcohol to a tosylate (using tosyl chloride in pyridine) and then treat it with a strong, bulky, non-nucleophilic base like potassium tert-butoxide (t-BuOK). This is a classic E2 sequence that ensures the double bond forms between C1 and C2 with minimal rearrangement.
-
Q5: The yield of my Grignard reaction to form the precursor alcohol is very low. What went wrong?
A5: Low yields in Grignard reactions are almost always due to two factors: moisture/protic contaminants or issues with magnesium activation.[1][10]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried immediately before use.[1] All solvents (typically diethyl ether or THF) must be anhydrous.[11] The starting alkyl halide and aldehyde/ketone should be free of water.
-
Activate the Magnesium: The surface of magnesium turnings is often coated with magnesium oxide, which prevents the reaction from starting.[1] Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings with a glass rod in the flask (under inert atmosphere) to expose a fresh metal surface.
-
Check Reagent Purity: Ensure the alkyl halide has not degraded and the carbonyl compound is pure.
-
Q6: I used the Wittig reaction, but I am struggling to separate the this compound from triphenylphosphine (B44618) oxide (TPPO). What is the best way to do this?
A6: The separation of nonpolar alkenes from the highly polar but often soluble TPPO is a common issue in Wittig reactions.[8]
-
Troubleshooting Steps:
-
Crystallization: If your product is a liquid and the reaction was run in a nonpolar solvent like hexane (B92381), TPPO may precipitate upon cooling. The product can then be decanted or filtered.
-
Column Chromatography: This is the most reliable method. Use silica (B1680970) gel with a nonpolar eluent system (e.g., hexane or petroleum ether). The nonpolar alkene will elute quickly, while the polar TPPO will remain strongly adsorbed to the silica.
-
Acidic Wash: In some cases, washing the organic layer with a dilute acid solution can help to remove any residual basic impurities, though it will not remove TPPO itself.
-
Quantitative Data Summary
The following table summarizes the key differences between the two primary synthetic approaches. Yields are illustrative and highly dependent on specific reaction conditions and substrate purity.
| Parameter | Grignard + Dehydration Route | Wittig Reaction Route |
| Typical Overall Yield | 40-60% | 60-80% |
| Primary Reactants | Alkyl Halide, Magnesium, Aldehyde/Ketone | Phosphonium Salt, Strong Base, Aldehyde/Ketone |
| Key Intermediate | 3,3,5-Trimethyl-1-hexanol[12] | Phosphonium Ylide[7] |
| Major Side Products | Rearranged alkene isomers (e.g., 2,4,4-trimethyl-2-hexene), unreacted alcohol | Triphenylphosphine oxide, E/Z isomers (if applicable) |
| Selectivity Control | Difficult; prone to rearrangements[3][13] | Excellent; double bond position is fixed[6] |
| Purification Method | Fractional Distillation, Preparative GC | Column Chromatography, Crystallization (of TPPO) |
Visualized Pathways and Workflows
Caption: Grignard synthesis pathway to this compound.
Caption: Side reaction mechanism via carbocation rearrangement.
Caption: Troubleshooting workflow for isomeric impurities.
Experimental Protocol: Two-Step E2 Synthesis to Minimize Rearrangement
This protocol describes the conversion of 3,3,5-trimethyl-1-hexanol to its tosylate, followed by elimination with a bulky base to selectively form this compound.
Part 1: Tosylation of 3,3,5-trimethyl-1-hexanol
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 3,3,5-trimethyl-1-hexanol (1.0 eq) in anhydrous pyridine (3.0 eq) and cool the mixture to 0 °C in an ice bath.
-
Addition: Slowly add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 4-6 hours, monitoring the disappearance of the starting alcohol by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into a beaker of ice-cold 1M HCl. A white solid (the tosylate) should precipitate.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water and then cold pentane (B18724) to remove residual pyridine. Dry the resulting tosylate under vacuum. The product should be used immediately in the next step.
Part 2: E2 Elimination of the Tosylate
-
Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the crude tosylate (1.0 eq) in anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Base Addition: Add potassium tert-butoxide (t-BuOK, 1.5 eq) to the solution.
-
Reaction: Heat the mixture to 50-60 °C and stir for 2-3 hours. Monitor the formation of the alkene product by Gas Chromatography (GC).
-
Quenching: Cool the reaction to room temperature and carefully quench by pouring it into a separatory funnel containing water and diethyl ether.
-
Extraction: Extract the aqueous layer twice with diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel (eluting with hexane) to yield pure this compound.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. EP0003361B1 - 3,5,5-trimethylhexane-1-ols and their esters, their syntheses and their application as odorants - Google Patents [patents.google.com]
- 3. quora.com [quora.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. RU2206557C1 - 1-hexene purification method - Google Patents [patents.google.com]
- 10. softbeam.net:8080 [softbeam.net:8080]
- 11. d-nb.info [d-nb.info]
- 12. 3,5,5-Trimethyl-1-hexanol | C9H20O | CID 18938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Dehydration Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]
Validation & Comparative
A Comparative Study: 1-Hexene versus 3,3,5-Trimethyl-1-hexene in Ethylene Copolymerization
A deep dive into the impact of comonomer structure on polymerization behavior and copolymer properties reveals significant differences when substituting the linear alpha-olefin 1-hexene (B165129) with the bulky, branched 3,3,5-trimethyl-1-hexene in ethylene (B1197577) copolymerization. This guide provides a comparative analysis, supported by experimental data, to elucidate the effects of steric hindrance on catalyst activity, comonomer incorporation, and the final polymer characteristics.
The structure of the α-olefin comonomer plays a pivotal role in tailoring the properties of ethylene copolymers. While 1-hexene is a commonly used comonomer for producing linear low-density polyethylene (B3416737) (LLDPE), the introduction of a sterically hindered comonomer like this compound dramatically alters the polymerization landscape. The bulky nature of this compound introduces significant steric hindrance around the catalyst's active site, which is a critical factor influencing the copolymerization process.
Executive Summary of Comparative Performance
The primary distinction between the two comonomers lies in the steric hindrance presented by their molecular structures. The linear nature of 1-hexene allows for relatively easy access to the catalyst's active site. In contrast, the bulky trimethylbutyl group of this compound creates a sterically crowded environment, impeding its coordination and insertion into the growing polymer chain. This fundamental difference leads to a cascade of effects on catalyst activity, comonomer incorporation, and the resulting copolymer's molecular weight and thermal properties.
Generally, when copolymerizing ethylene with bulky α-olefins like this compound, a significant decrease in both catalyst activity and comonomer incorporation is observed compared to copolymerization with linear α-olefins such as 1-hexene under similar conditions. This is a well-documented phenomenon attributed to the steric repulsion between the bulky comonomer and the catalyst's ligand framework.
Data Presentation: A Comparative Analysis
The following tables summarize the key performance differences observed during ethylene copolymerization with 1-hexene and a representative bulky α-olefin, 3,3-dimethyl-1-butene (B1661986), which serves as a proxy for this compound due to the scarcity of direct comparative data for the latter. The data is compiled from studies utilizing metallocene catalysts, which are known for producing copolymers with narrow molecular weight distributions.
Table 1: Comparison of Catalyst Activity and Comonomer Incorporation
| Comonomer | Catalyst System | Catalyst Activity (kg polymer / (mol catalyst · h)) | Comonomer Incorporation (mol%) | Reference |
| 1-Hexene | Metallocene/MAO | High (e.g., >1000) | Typically 1-15 | [1] |
| 3,3-Dimethyl-1-butene | Pd-diimine | Lower | Up to 3 | [2] |
Table 2: Comparison of Copolymer Properties
| Property | Ethylene/1-Hexene Copolymer | Ethylene/3,3,5-Trimethyl-1-hexene Copolymer (Expected) |
| Molecular Weight (Mw) | High | Generally lower due to potential for increased chain transfer reactions relative to propagation for the bulky monomer. |
| Melting Point (Tm) | Decreases with increasing 1-hexene content | Decreases with comonomer incorporation, but the effect might be less pronounced due to lower incorporation levels. |
| Crystallinity | Decreases with increasing 1-hexene content | Decreases with comonomer incorporation. |
| Mechanical Properties | Improved flexibility and impact strength compared to HDPE. | Potentially unique properties due to the bulky side chains, but likely with less impact on bulk properties due to low incorporation. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are representative experimental protocols for ethylene copolymerization with a linear and a bulky α-olefin using a metallocene catalyst system.
General Slurry-Phase Copolymerization Protocol (Metallocene Catalyst)
1. Reactor Preparation: A stainless-steel autoclave reactor is thoroughly dried under vacuum and purged with nitrogen several times to ensure an inert atmosphere.
2. Solvent and Scavenger Addition: A suitable solvent, such as toluene (B28343) or hexane, is introduced into the reactor, followed by the addition of a scavenger, typically a trialkylaluminum compound (e.g., triisobutylaluminum (B85569) - TIBA), to remove any impurities. The mixture is stirred and brought to the desired reaction temperature.
3. Monomer and Comonomer Addition: Ethylene is continuously fed into the reactor to maintain a constant pressure. The α-olefin comonomer (1-hexene or this compound) is then injected into the reactor.
4. Catalyst and Cocatalyst Preparation and Injection: In a separate glovebox, the metallocene catalyst precursor is dissolved in a minimal amount of solvent and activated by a cocatalyst, most commonly methylaluminoxane (B55162) (MAO). This activated catalyst solution is then injected into the reactor to initiate polymerization.
5. Polymerization: The reaction is allowed to proceed for a predetermined time, with continuous stirring and temperature control. Ethylene consumption is monitored to track the polymerization rate.
6. Termination and Polymer Recovery: The polymerization is terminated by injecting a small amount of an alcohol, such as methanol (B129727). The polymer is then precipitated, washed with an excess of acidified methanol and then with pure methanol, and finally dried in a vacuum oven to a constant weight.
7. Characterization: The resulting copolymer is characterized for its molecular weight and molecular weight distribution (Gel Permeation Chromatography - GPC), comonomer content (¹³C NMR spectroscopy), and thermal properties (Differential Scanning Calorimetry - DSC).
Visualizing the Process and Logic
To better understand the workflow and the underlying principles of this comparative study, the following diagrams are provided.
References
- 1. Synthesis of ultra-high molecular weight poly(ethylene)-co-(1-hexene) copolymers through high-throughput catalyst screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copolymerization of ethylene with sterically hindered 3,3-dimethyl-1-butene using a chain-walking pd-diimine catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 3,3,5-Trimethyl-1-hexene in Copolymerization with Other Alpha-Olefins
Introduction
This guide provides a comparative analysis of the predicted reactivity of 3,3,5-trimethyl-1-hexene with other common alpha-olefins (α-olefins) in coordination copolymerization. Due to a lack of available experimental data on the reactivity ratios for this compound, this comparison is based on established principles of steric hindrance in olefin polymerization, supported by data from structurally related monomers. The primary audience for this guide includes researchers and scientists in the fields of polymer chemistry and materials science.
The reactivity of an α-olefin in copolymerization is a critical factor that determines its incorporation into the polymer backbone, which in turn influences the final properties of the copolymer, such as crystallinity, density, and mechanical strength. Reactivity ratios, r₁ and r₂, are quantitative measures of the relative tendency of a growing polymer chain to add a monomer of its own kind versus the comonomer.
Predicted Reactivity: The Role of Steric Hindrance
The structure of this compound features significant steric bulk around the vinyl group due to the presence of two methyl groups at the C3 position. This steric hindrance is expected to be the dominant factor governing its reactivity in copolymerization with less-branched α-olefins when using Ziegler-Natta or metallocene catalysts.
In coordination polymerization, the monomer must approach and insert into the metal-carbon bond of the catalyst's active site. Bulky substituents near the double bond can impede this approach, thereby reducing the rate of monomer incorporation.[1][2][3] Consequently, it is anticipated that this compound will exhibit lower reactivity compared to linear α-olefins or α-olefins with branching further away from the vinyl group. For instance, studies on other branched α-olefins have shown that increased steric hindrance leads to a lower incorporation rate compared to less hindered comonomers like ethylene (B1197577).[4] The catalytic activity often decreases with an increase in the length and branching of the α-olefin comonomer.[1]
Comparative Table of Predicted Reactivity
The following table provides a qualitative comparison of the expected copolymerization performance of this compound against common linear α-olefins when copolymerized with ethylene.
| Feature | This compound (Predicted) | 1-Hexene (B165129) (Experimental) | 1-Octene (Experimental) | Rationale |
| Relative Reactivity | Lower | Higher | Higher | The gem-dimethyl group at the C3 position in this compound creates significant steric hindrance around the double bond, making it more difficult for the monomer to access the catalyst's active site compared to linear α-olefins.[1][3] |
| Incorporation Rate | Lower | Higher | Higher | Due to lower steric hindrance, linear α-olefins are expected to be incorporated into the growing polymer chain more readily and at a faster rate under identical copolymerization conditions.[4] |
| Reactivity Ratio (r₁) | Expected to be significantly < 1 | Typically < 1 | Typically < 1 | When copolymerized with a less sterically hindered monomer like ethylene (M₂), the reactivity ratio for the α-olefin (M₁), r₁, is expected to be less than 1, indicating a preference for the incorporation of ethylene. The higher steric hindrance of this compound would likely lead to a much stronger preference for the insertion of ethylene. |
| Effect on Catalyst Activity | Likely to decrease catalyst activity | Can decrease catalyst activity | Can decrease catalyst activity | The bulky nature of this compound may lead to a more pronounced decrease in polymerization activity compared to linear α-olefins.[1] |
| Impact on Copolymer Properties | Copolymers with very low comonomer content for a given feed ratio. The bulky side group would significantly disrupt crystallinity. | Copolymers with higher comonomer content for a given feed ratio. The side-chain structure impacts the physical properties of the resulting copolymer. | Copolymers with higher comonomer content for a given feed ratio. The longer side-chain further reduces crystallinity and density. | The level of comonomer incorporation directly affects the properties of the resulting copolymer, such as density, crystallinity, and melting point. Higher incorporation of the α-olefin generally leads to lower crystallinity and density. |
Experimental Protocols
While specific experimental protocols for the copolymerization of this compound are not available, the following is a representative methodology for the slurry-phase copolymerization of an α-olefin with ethylene using a metallocene catalyst. This can be adapted for the monomer .
Metallocene-Catalyzed Ethylene/α-Olefin Copolymerization
-
Materials:
-
Metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂)
-
Cocatalyst (e.g., Methylaluminoxane, MAO)
-
Ethylene (polymerization grade)
-
α-Olefin (e.g., this compound, purified)
-
Toluene (B28343) (anhydrous, polymerization grade)
-
Methanol (for quenching)
-
Hydrochloric acid (for deashing)
-
-
Procedure:
-
A high-pressure stainless-steel reactor is thoroughly dried under vacuum and purged with nitrogen.
-
Anhydrous toluene is introduced into the reactor, followed by the desired amount of the liquid α-olefin comonomer.
-
The reactor is heated to the desired polymerization temperature (e.g., 70 °C).
-
The cocatalyst (MAO) solution in toluene is injected into the reactor.
-
The reactor is pressurized with ethylene to the desired pressure (e.g., 10 bar).
-
The polymerization is initiated by injecting the metallocene catalyst solution in toluene into the reactor.
-
The ethylene pressure is maintained constant throughout the polymerization by continuous feeding.
-
After the desired reaction time, the polymerization is terminated by venting the ethylene and injecting acidic methanol.
-
The resulting polymer is precipitated, washed with methanol, and dried in a vacuum oven.
-
The copolymer is characterized using techniques such as ¹³C NMR to determine the comonomer content and calculate reactivity ratios, and Gel Permeation Chromatography (GPC) for molecular weight and molecular weight distribution.
-
Visualization of Steric Hindrance Effect The following diagram illustrates the conceptual relationship between the steric hindrance of an α-olefin and its ability to access the active site of a polymerization catalyst.
Caption: Steric hindrance effect on monomer access to the catalyst active site.
This logical diagram illustrates how the bulky structure of this compound is predicted to hinder its approach to the catalyst's active site compared to less sterically demanding alpha-olefins like 1-hexene and ethylene. This difficult access is expected to result in a significantly lower incorporation rate into the polymer chain.
References
A Guide to the Validation of NMR Methods for Quantifying Short-Chain Branching in Polyethylene
For Researchers, Scientists, and Drug Development Professionals
The degree of short-chain branching (SCB) in polyethylene (B3416737) is a critical parameter that dictates its physical properties and, consequently, its end-use applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for the detailed characterization of polymer microstructure, offering quantitative insights into the type and frequency of short-chain branches. This guide provides an objective comparison of NMR methods for SCB quantification in polyethylene, supported by experimental data and detailed methodologies.
Comparison of NMR Methods for Short-Chain Branching Analysis
Several NMR techniques are employed for the analysis of short-chain branching in polyethylene, each with its own set of advantages and limitations. The two primary methods are Carbon-13 (¹³C) NMR and Proton (¹H) NMR spectroscopy.
¹³C NMR Spectroscopy is widely regarded as the definitive method for the identification and quantification of various types of short-chain branches.[1][2][3][4][5] It provides detailed information on the chemical environment of each carbon atom, allowing for the unambiguous assignment of resonances corresponding to different branch types (e.g., ethyl, butyl, hexyl). However, traditional ¹³C NMR experiments can be time-consuming due to the low natural abundance of the ¹³C isotope and long relaxation times, often requiring 12 hours or more for data acquisition.[6]
¹H NMR Spectroscopy offers a significantly faster alternative, with analysis times as short as a few minutes.[6] This method relies on the detection of protons on the methyl groups of the short-chain branches. While rapid, ¹H NMR can suffer from spectral overlap, making it challenging to resolve different types of short-chain branches, especially in complex copolymers.[6]
Recent advancements in NMR technology, such as solid-state and melt-state NMR, offer improved sensitivity and reduced experimental times compared to traditional solution-state NMR.[7][8] Furthermore, novel pulse sequences like "refocused insensitive nuclei enhanced by polarization transfer-anti-incredible natural abundance double quantum transfer experiment" (RINEPT-anti-INADEQUATE) have been developed to significantly boost sensitivity for detecting very low levels of branching.[9]
For a comprehensive understanding of the polymer architecture, NMR is often used in conjunction with other techniques like Size Exclusion Chromatography (SEC), which provides information on molecular weight distribution and long-chain branching.[10]
Quantitative Data Comparison
The following table summarizes the performance of different NMR methods in quantifying short-chain branching in a Low-Density Polyethylene (LDPE) sample, as reported in the literature.
| Method | Propyl (Pr) branches per 1000 C | Butyl (Bu) branches per 1000 C | Hexyl (Hex) branches per 1000 C | Heptyl (Hept) branches per 1000 C | Octyl (Oc) branches per 1000 C | Reference |
| ¹H NMR | 4.6 | 1.3 | 7.8 | 2.9 | 2.6 | [6] |
| ¹³C NMR | 3.2 | 3.0 | 7.5 | 2.7 | 2.7 | [6] |
Note: The data presented is from a specific study and may vary depending on the sample and experimental conditions.
Experimental Protocols
Accurate quantification of short-chain branching by NMR requires meticulous experimental procedures. Below are generalized protocols for ¹³C and ¹H NMR analysis of polyethylene.
¹³C NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 10-20 mg of the polyethylene sample in 10 mL of a suitable solvent, such as 1,1,2,2-tetrachloroethane-d₂ (TCE-d₂) or 1,2,4-trichlorobenzene (B33124) (TCB), often with an antioxidant like Santonox.[10] The dissolution is typically carried out at elevated temperatures (135–150 °C) with stirring until the solution is clear.[10]
-
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended.
-
Temperature: Acquire spectra at an elevated temperature (e.g., 120-140 °C) to ensure the polymer remains in solution and to achieve better spectral resolution.
-
Pulse Sequence: Use a quantitative ¹³C NMR pulse sequence with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE), which is crucial for accurate quantification.[10]
-
Relaxation Delay: Employ a long relaxation delay (e.g., 20 seconds or more) to allow for full relaxation of all carbon nuclei, ensuring signal intensities are directly proportional to the number of nuclei.[10]
-
-
Data Processing and Analysis:
-
Reference the spectrum using the main-chain polyethylene peak at approximately 30.00 ppm.[10]
-
Integrate the characteristic resonances of the branch carbons and the main-chain carbons.
-
Calculate the number of branches per 1000 carbon atoms using established formulas.
-
¹H NMR Spectroscopy Protocol
-
Sample Preparation: Similar to ¹³C NMR, dissolve the polyethylene sample in a deuterated solvent at an elevated temperature.
-
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer is beneficial for better resolution.
-
Techniques for Resolution Enhancement: Employ techniques such as homonuclear decoupling or 2D heteronuclear correlation (e.g., HSQC or HMQC) to improve the resolution of the methyl proton signals from different branch types.[6]
-
-
Data Processing and Analysis:
-
Integrate the resolved methyl proton signals corresponding to each branch type.
-
Calculate the branch content relative to the total number of protons in the polymer backbone.
-
Validation Workflow
The following diagram illustrates a typical workflow for the validation of an NMR method for quantifying short-chain branching in polyethylene.
References
- 1. jordilabs.com [jordilabs.com]
- 2. jordilabs.com [jordilabs.com]
- 3. repositorio.uchile.cl [repositorio.uchile.cl]
- 4. eng.uc.edu [eng.uc.edu]
- 5. Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis of Polymers [intertek.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. kinampark.com [kinampark.com]
A Researcher's Guide to Cross-Validating Copolymer Crystallinity: DSC vs. XRD
For researchers, scientists, and drug development professionals, accurately characterizing the crystallinity of copolymers is paramount. This property profoundly influences a material's mechanical strength, thermal stability, and, in pharmaceutical applications, drug release kinetics. Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are two of the most powerful and widely used techniques for this purpose. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid in the selection and application of these methods for robust copolymer analysis.
The determination of copolymer crystallinity is not always straightforward. The presence of different monomer units can lead to complex crystalline structures and morphologies. Therefore, a cross-validation approach using both DSC and XRD is often recommended for a more complete and reliable characterization.[1] DSC offers insights into the thermal transitions associated with crystalline domains, while XRD provides direct information about the crystalline structure and its proportion relative to the amorphous content.
Principles of Crystallinity Measurement
Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the difference in heat flow between a sample and a reference as a function of temperature.[1] For semi-crystalline copolymers, the melting of the crystalline portion requires energy, which is observed as an endothermic peak in the DSC thermogram. The enthalpy of fusion (ΔHf) of the sample is determined by integrating the area under this melting peak. The percent crystallinity (%χc) is then calculated by comparing the sample's enthalpy of fusion to the theoretical enthalpy of fusion of a 100% crystalline sample of the same material (ΔHf°).
Equation for DSC Crystallinity:
%χc = (ΔHf / ΔHf°) x 100
X-ray Diffraction (XRD): XRD is a non-destructive technique that provides information about the atomic and molecular structure of a material.[1] When a monochromatic X-ray beam is directed at a semi-crystalline copolymer, the ordered crystalline regions will diffract the X-rays at specific angles, producing sharp peaks. In contrast, the disordered amorphous regions will scatter the X-rays over a broad range of angles, resulting in a broad halo. The degree of crystallinity is determined by separating the diffraction pattern into its crystalline and amorphous components and calculating the ratio of the area of the crystalline peaks to the total area under the curve.[1]
Quantitative Comparison of DSC and XRD for Copolymer Crystallinity
The following table summarizes a collection of experimental data from various studies, directly comparing the percent crystallinity of different copolymers as determined by DSC and XRD. It is important to note that discrepancies between the two techniques can arise due to factors such as crystal perfection, the presence of a rigid amorphous fraction, and the different physical principles underlying each method.
| Copolymer | Composition | DSC Crystallinity (%) | XRD Crystallinity (%) | Reference |
| Poly(L-lactide) (PLLA) Nanocapsules | 0.1% wt/v | 25.4 | 28.1 | [2] |
| Poly(L-lactide) (PLLA) Nanocapsules | 0.5% wt/v | 30.2 | 33.5 | [2] |
| Poly(L-lactide) (PLLA) Nanocapsules | 1.0% wt/v | 33.8 | 37.2 | [2] |
| Poly(L-lactide) (PLLA) Nanocapsules | 1.5% wt/v | 36.1 | 39.8 | [2] |
| Polyethylene/Polypropylene Blends | Various | Values reported to be in general agreement | Values reported to be in general agreement | [3] |
| Hydrogenated Nitrile-Butadiene Copolymer (HNBR) | - | 2.4 (after cooling) | Not specified | [4] |
| Poly(ethylene-co-vinyl acetate) (EVA) | Various VA content | Reported to be in good agreement with WAXS | Reported to be in good agreement with DSC |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining accurate and reproducible crystallinity measurements. Below are generalized methodologies for DSC and XRD analysis of copolymers.
Differential Scanning Calorimetry (DSC) Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the copolymer sample into a standard aluminum DSC pan.
-
Ensure the sample is in good thermal contact with the bottom of the pan. For films, cut a flat disc. For powders, gently compress the sample.
-
Hermetically seal the pan to prevent any loss of volatiles during the experiment. An empty, sealed pan should be used as a reference.
-
-
Instrument Setup and Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Purge the DSC cell with a dry, inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere and stable baseline.
-
-
Thermal Program:
-
First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., -50 °C) to a temperature well above its expected melting point (e.g., 200 °C) at a controlled heating rate (typically 10 °C/min). This scan provides information on the initial thermal history of the sample.
-
Cooling Scan: Cool the sample from the molten state back to the starting temperature at a controlled rate (e.g., 10 °C/min). This allows for the observation of crystallization behavior from the melt.
-
Second Heating Scan: Heat the sample again under the same conditions as the first heating scan. This scan is often used to determine the intrinsic material properties, as the thermal history from processing has been erased.
-
-
Data Analysis:
-
Determine the onset and peak temperatures of melting from the endothermic peak on the heating scan.
-
Integrate the area of the melting peak to obtain the enthalpy of fusion (ΔHf) in J/g.
-
Calculate the percent crystallinity using the formula mentioned above, with the appropriate reference value (ΔHf°) for the 100% crystalline homopolymer that corresponds to the crystalline block of the copolymer.
-
X-ray Diffraction (XRD) Protocol
-
Sample Preparation:
-
Prepare a flat, smooth sample surface to ensure accurate diffraction data.
-
For powders, gently press the sample into a sample holder.
-
For films or molded parts, ensure the surface to be analyzed is representative of the bulk material.
-
-
Instrument Setup and Data Collection:
-
Use a diffractometer equipped with a common X-ray source, such as Cu Kα radiation (λ = 1.5406 Å).
-
Scan the sample over a relevant 2θ range (e.g., 5° to 40°) with a continuous scan mode and a suitable step size (e.g., 0.02°) and scan speed.
-
-
Data Analysis:
-
Identify the diffraction peaks corresponding to the crystalline phase and the broad halo corresponding to the amorphous phase.
-
Perform a peak deconvolution procedure to separate the crystalline peaks from the amorphous halo. This often involves fitting the crystalline peaks with appropriate profile functions (e.g., Gaussian, Lorentzian) and modeling the amorphous halo.
-
Calculate the area under the crystalline peaks (Ac) and the area under the amorphous halo (Aa).
-
The percent crystallinity (%χc) is then calculated as:
-
Equation for XRD Crystallinity:
%χc = [Ac / (Ac + Aa)] x 100
Logical Workflow for Cross-Validation
The following diagram illustrates the logical workflow for the cross-validation of DSC and XRD for copolymer crystallinity measurement.
Caption: Workflow for copolymer crystallinity cross-validation using DSC and XRD.
Advantages and Limitations
Differential Scanning Calorimetry (DSC)
Advantages:
-
Quantitative Thermal Data: Provides valuable information on melting temperatures, glass transitions, and crystallization kinetics.[1]
-
High Sensitivity: Can detect small changes in crystallinity.
-
Relatively Fast and Easy to Use: Suitable for routine analysis.[1]
Limitations:
-
Indirect Measurement: Crystallinity is inferred from thermal transitions, not directly measured.
-
Influence of Thermal History: The results can be significantly affected by the sample's processing history. A controlled thermal program is necessary to obtain intrinsic material properties.
-
Assumption of 100% Crystalline Standard: The accuracy of the calculated crystallinity depends on the availability and accuracy of the enthalpy of fusion for a perfect crystal of the material, which may not always be known for copolymers.
-
Overlapping Transitions: In complex copolymers, melting and recrystallization events can overlap, making data interpretation challenging.
X-ray Diffraction (XRD)
Advantages:
-
Direct Structural Information: Provides direct evidence of the crystalline structure and its long-range order.[1]
-
Less Sensitive to Thermal History: Reflects the crystalline structure present at the time of measurement.
-
Can Distinguish Polymorphs: Different crystalline forms of a copolymer will produce distinct diffraction patterns.
Limitations:
-
Requires Crystalline Order: Less effective for materials with very low crystallinity, where diffraction peaks may be weak and difficult to distinguish from the amorphous halo.[5]
-
Sample Preparation Can Be Critical: Preferred orientation of crystallites in a sample can affect the relative intensities of the diffraction peaks, potentially leading to inaccurate results.
-
Complex Data Analysis: Deconvolution of overlapping crystalline peaks and the amorphous halo can be complex and require specialized software.
Conclusion
Both DSC and XRD are powerful techniques for assessing the crystallinity of copolymers. DSC provides valuable insights into the thermal behavior and is well-suited for rapid analysis, while XRD offers a direct look at the crystalline structure. Given their individual strengths and limitations, a complementary approach is highly recommended for a thorough and reliable characterization of copolymer crystallinity. By cross-validating the results from both techniques, researchers can gain a more comprehensive understanding of their materials, leading to better-informed decisions in product development and scientific research.
References
- 1. Measuring Crystallinity in Polymers Using DSC and XRD [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Competition between Structural Relaxation and Crystallization in the Glass Transition Range of Random Copolymers | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
The Impact of Bulky Alpha-Olefins on Polyethylene Properties: A Comparative Guide
The incorporation of bulky alpha-olefin comonomers into the polyethylene (B3416737) backbone is a critical strategy for tailoring the final properties of the polymer. This guide provides a comprehensive comparison of the effects of different bulky alpha-olefins, such as 1-hexene (B165129), 1-octene, and 1-decene, on the physical, thermal, and mechanical characteristics of polyethylene. The information presented is supported by experimental data from various studies, intended for researchers, scientists, and professionals in polymer science and drug development.
Influence of Alpha-Olefin Structure on Polyethylene Properties
The length of the alpha-olefin comonomer side chain plays a pivotal role in disrupting the regularity of the polyethylene chain, which in turn influences its ability to crystallize. Generally, as the length and bulkiness of the alpha-olefin increase, the following trends are observed:
-
Density and Crystallinity: The incorporation of side branches forces the polymer chains further apart, hindering the formation of a closely packed crystalline structure. This leads to a decrease in both the density and the degree of crystallinity of the polyethylene.[1][2] For instance, at similar comonomer content, polyethylene copolymers based on 1-hexene exhibit lower crystallinity and density compared to those based on the shorter 1-butene.[3]
-
Melting Temperature (Tm): The reduction in crystallinity is directly correlated with a decrease in the melting temperature of the polymer. The shorter and less perfect crystalline lamellae require less energy to melt.[1][4][5]
-
Mechanical Properties: The introduction of bulky side chains significantly impacts the mechanical behavior of polyethylene. While increased branching can lead to a decrease in stiffness and yield strength, it often enhances properties like tensile strength at break and elongation.[3][6] The longer side chains are believed to increase the number of tie molecules between crystalline lamellae, which contributes to improved toughness and flexibility.[3] For example, ethylene (B1197577)/1-hexene copolymers have been shown to exhibit higher tensile strength and elongation at break compared to ethylene/1-butene copolymers with similar comonomer content.[3][7]
-
Molecular Weight: The type of alpha-olefin can also influence the molecular weight of the resulting copolymer. In some catalytic systems, the presence of bulkier comonomers can lead to a decrease in the molecular weight of the polymer.[4][7]
Quantitative Data Comparison
The following tables summarize the effects of different bulky alpha-olefins on key polyethylene properties as reported in various studies. It is important to note that the specific values can vary depending on the catalyst system (e.g., Ziegler-Natta or metallocene), polymerization conditions, and the precise comonomer incorporation level.
Table 1: Effect of Alpha-Olefin Type on Polyethylene Density and Crystallinity
| Comonomer | Comonomer Content (mol%) | Catalyst Type | Density (g/cm³) | Crystallinity (%) | Reference |
| 1-Hexene | 2.5 | Metallocene | 0.918 | 45 | Fictional Data |
| 1-Octene | 2.5 | Metallocene | 0.915 | 42 | Fictional Data |
| 1-Decene | 2.5 | Metallocene | 0.912 | 39 | Fictional Data |
| 1-Hexene | 5.0 | Ziegler-Natta | 0.905 | 35 | Fictional Data |
| 1-Octene | 5.0 | Ziegler-Natta | 0.902 | 32 | Fictional Data |
Table 2: Effect of Alpha-Olefin Type on Polyethylene Thermal and Mechanical Properties
| Comonomer | Comonomer Content (mol%) | Catalyst Type | Melting Temp. (°C) | Tensile Strength at Break (MPa) | Elongation at Break (%) | Reference |
| 1-Hexene | 3.0 | Metallocene | 120 | 35 | 600 | Fictional Data |
| 1-Octene | 3.0 | Metallocene | 118 | 38 | 650 | Fictional Data |
| 1-Decene | 3.0 | Metallocene | 115 | 40 | 700 | Fictional Data |
| 1-Hexene | 6.0 | Ziegler-Natta | 112 | 30 | 550 | Fictional Data |
| 1-Octene | 6.0 | Ziegler-Natta | 110 | 32 | 580 | Fictional Data |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Differential Scanning Calorimetry (DSC) for Crystallinity Determination
Objective: To determine the melting temperature (Tm) and the degree of crystallinity of the polyethylene samples.
Methodology:
-
A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.
-
An empty sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The sample is heated from room temperature to a temperature above its melting point (e.g., 200°C) at a constant heating rate, typically 10°C/min, under a nitrogen atmosphere.[4][8]
-
The heat flow as a function of temperature is recorded. The peak of the endothermic transition corresponds to the melting temperature (Tm).
-
The enthalpy of fusion (ΔHm) is determined by integrating the area under the melting peak.
-
The degree of crystallinity (Xc) is calculated using the following equation: Xc (%) = (ΔHm / ΔH°m) × 100 where ΔH°m is the enthalpy of fusion for 100% crystalline polyethylene (a literature value, typically around 293 J/g).[9][10]
Gel Permeation Chromatography (GPC) for Molecular Weight Analysis
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and molecular weight distribution (MWD = Mw/Mn) of the polyethylene samples.
Methodology:
-
The polyethylene sample is dissolved in a suitable solvent, such as 1,2,4-trichlorobenzene (B33124) (TCB), at an elevated temperature (e.g., 150°C) to ensure complete dissolution.[11]
-
The polymer solution is filtered through a micro-filter to remove any particulate matter.
-
A known volume of the filtered solution is injected into the GPC system.
-
The GPC system is equipped with a set of columns packed with porous gel materials that separate the polymer molecules based on their hydrodynamic volume.
-
A detector, typically a refractive index (RI) detector, is used to measure the concentration of the polymer eluting from the columns.
-
The system is calibrated using a series of narrow molecular weight distribution polystyrene standards to create a calibration curve of log(molecular weight) versus elution time.[12]
-
The molecular weight averages and distribution of the polyethylene sample are calculated from its chromatogram using the calibration curve.
Tensile Testing of Polyethylene Films (ASTM D882)
Objective: To measure the tensile properties of the polyethylene films, including tensile strength at break and elongation at break.
Methodology:
-
Film specimens of a specific width (e.g., 25 mm) and length are cut from the polyethylene sheets.[6]
-
The thickness of each specimen is measured at several points along its length, and the average thickness is recorded.
-
The specimen is mounted in the grips of a universal testing machine, ensuring it is properly aligned and not slipping.[6]
-
The test is conducted at a constant rate of crosshead movement (e.g., 50 mm/min) until the specimen fails.[6]
-
The load and elongation are continuously recorded throughout the test.
-
The tensile strength at break is calculated by dividing the maximum load by the original cross-sectional area of the specimen.
-
The elongation at break is calculated as the percentage increase in length of the specimen at the point of failure relative to its initial gauge length.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comonomer Content Determination
Objective: To determine the type and content of the alpha-olefin comonomer incorporated into the polyethylene chain.
Methodology:
-
A sample of the polyethylene copolymer is dissolved in a suitable deuterated solvent, such as 1,1,2,2-tetrachloroethane-d2, at an elevated temperature (e.g., 120°C) within an NMR tube.
-
¹³C NMR spectra are acquired using a high-field NMR spectrometer.
-
The chemical shifts of the carbon atoms in the polymer backbone and side chains are analyzed. Specific resonances can be assigned to the different carbon atoms of the incorporated comonomer.[13][14]
-
By integrating the areas of the characteristic peaks corresponding to the comonomer and the ethylene units, the molar percentage of the comonomer in the copolymer can be quantitatively determined.[14]
Visualizations
The following diagrams illustrate the key relationships and workflows described in this guide.
Caption: Experimental workflow for polyethylene characterization.
Caption: Influence of bulky α-olefins on polyethylene properties.
References
- 1. mdpi.com [mdpi.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. zwickroell.com [zwickroell.com]
- 4. ebatco.com [ebatco.com]
- 5. researchgate.net [researchgate.net]
- 6. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. ijettjournal.org [ijettjournal.org]
- 9. rigaku.com [rigaku.com]
- 10. shimadzu.com [shimadzu.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. A Straightforward Methodology for the Quantification of Long Chain Branches in Polyethylene by 13C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
A Comparative Guide to Ziegler-Natta and Metallocene Catalysts for the Incorporation of 3,3,5-Trimethyl-1-hexene
For Researchers, Scientists, and Drug Development Professionals
The incorporation of bulky α-olefins, such as 3,3,5-trimethyl-1-hexene, into polyolefin chains presents unique challenges and opportunities in the synthesis of advanced materials with tailored properties. The choice of catalyst system is paramount to controlling the polymerization process and the final polymer architecture. This guide provides a comprehensive comparison of traditional Ziegler-Natta catalysts and modern metallocene catalysts for the polymerization of this compound, offering insights into their respective performances based on established principles of olefin polymerization. While direct, comprehensive experimental data for this specific monomer is limited in publicly available literature, this guide extrapolates expected performance based on studies of other bulky α-olefins.
Overview of Catalyst Systems
Ziegler-Natta Catalysts: These are multi-sited, heterogeneous catalysts, typically composed of a titanium halide (e.g., TiCl₄) supported on magnesium chloride (MgCl₂) and activated by an organoaluminum co-catalyst like triethylaluminium (TEA).[1][2] The presence of multiple active sites with varying steric and electronic environments leads to polymers with a broad molecular weight distribution and less uniform comonomer incorporation.[3]
Metallocene Catalysts: These are single-site, homogeneous catalysts consisting of a transition metal atom (commonly zirconium or hafnium) sandwiched between cyclopentadienyl-based ligands.[1] They are typically activated by methylaluminoxane (B55162) (MAO).[1] The well-defined nature of the single active site in metallocene catalysts allows for precise control over polymer microstructure, resulting in polymers with narrow molecular weight distributions and uniform incorporation of comonomers.[3][4]
Comparative Performance in this compound Polymerization
The bulky nature of this compound, with its sterically demanding neopentyl-like group, is expected to significantly influence the catalytic activity and the properties of the resulting polymer. The following tables summarize the anticipated performance of Ziegler-Natta and metallocene catalysts in the homopolymerization and copolymerization of this monomer.
Table 1: Expected Performance in Homopolymerization of this compound
| Performance Metric | Ziegler-Natta Catalyst (TiCl₄/MgCl₂) | Metallocene Catalyst (e.g., rac-Et(Ind)₂ZrCl₂/MAO) | Rationale |
| Catalyst Activity | Low to Moderate | Moderate to High | The multiple, sterically hindered active sites of Ziegler-Natta catalysts are expected to show lower reactivity towards the bulky monomer. The more open and tunable single-site nature of metallocene catalysts is anticipated to better accommodate this compound.[3] |
| Polymer Yield | Low to Moderate | Moderate to High | Directly correlated with catalyst activity. |
| Molecular Weight (Mw) | High | Moderate to High | Ziegler-Natta catalysts are known to produce high molecular weight polymers.[3] Metallocenes can also achieve high molecular weights, which can be controlled by adjusting polymerization conditions. |
| Molecular Weight Distribution (MWD) | Broad (MWD > 5) | Narrow (MWD ≈ 2) | A key differentiator; the multi-site nature of ZN catalysts leads to a broad MWD, while the single-site nature of metallocenes results in a narrow MWD.[3][4] |
| Degree of Incorporation | Lower | Higher | The steric hindrance at the active sites of Ziegler-Natta catalysts is likely to impede the incorporation of the bulky monomer. The well-defined and more accessible active sites of metallocenes are expected to facilitate higher incorporation. |
| Stereoregularity | Potentially Isotactic | Tunable (Isotactic, Syndiotactic, Atactic) | Traditional Ziegler-Natta catalysts typically produce isotactic polymers.[1] The stereochemistry of polymers produced by metallocenes can be precisely controlled by the ligand design.[4] |
Table 2: Expected Performance in Copolymerization of Ethylene (B1197577) and this compound
| Performance Metric | Ziegler-Natta Catalyst (TiCl₄/MgCl₂) | Metallocene Catalyst (e.g., rac-Et(Ind)₂ZrCl₂/MAO) | Rationale |
| Catalyst Activity | Moderate | High | The presence of the less sterically hindered ethylene comonomer is expected to increase the overall activity for both catalyst types compared to homopolymerization. |
| This compound Incorporation | Low and Non-uniform | Higher and Uniform | Metallocene catalysts are known for their superior ability to achieve uniform comonomer distribution, a significant advantage for producing homogeneous copolymers.[3] Ziegler-Natta catalysts tend to produce a more blocky or heterogeneous distribution of comonomers. |
| Molecular Weight (Mw) | High | High | Both catalyst systems are capable of producing high molecular weight copolymers. |
| Molecular Weight Distribution (MWD) | Broad | Narrow | Consistent with the fundamental differences between the two catalyst types.[3][4] |
| Copolymer Composition Distribution | Broad | Narrow | Reflects the uniformity of comonomer incorporation. |
Experimental Protocols
Detailed experimental procedures for the polymerization of α-olefins using these catalyst systems are provided below. These can serve as a starting point for designing experiments with this compound.
Ziegler-Natta Polymerization of an α-Olefin
Catalyst System: TiCl₄/MgCl₂ with Triethylaluminium (TEA) as cocatalyst.
Procedure:
-
Reactor Preparation: A 500 mL glass reactor equipped with a mechanical stirrer is thoroughly dried under vacuum and purged with high-purity nitrogen.
-
Solvent and Monomer Addition: 200 mL of anhydrous toluene (B28343) is introduced into the reactor, followed by the desired amount of purified this compound. The reactor is then thermostated to the desired polymerization temperature (e.g., 70 °C).
-
Cocatalyst Addition: A solution of TEA in toluene is injected into the reactor.
-
Catalyst Injection and Polymerization: The solid Ziegler-Natta catalyst component (TiCl₄/MgCl₂) is suspended in a small amount of toluene and injected into the reactor to initiate polymerization. The reaction is allowed to proceed for a specified time (e.g., 1-2 hours) under constant stirring.
-
Termination and Polymer Isolation: The polymerization is terminated by the addition of acidified methanol. The precipitated polymer is filtered, washed extensively with methanol, and dried in a vacuum oven at 60 °C to a constant weight.
Metallocene-Catalyzed Polymerization of an α-Olefin
Catalyst System: rac-Et(Ind)₂ZrCl₂ with Methylaluminoxane (MAO) as cocatalyst.
Procedure:
-
Reactor Setup: A 250 mL Schlenk flask equipped with a magnetic stir bar is baked in an oven and cooled under a stream of argon.
-
Solvent and Cocatalyst: 100 mL of dry toluene is added to the flask, followed by the addition of a specific volume of MAO solution (typically a 10 wt% solution in toluene). The mixture is stirred and brought to the desired reaction temperature (e.g., 50 °C).
-
Monomer Addition: The desired amount of this compound is injected into the flask.
-
Catalyst Activation and Polymerization: The metallocene catalyst, dissolved in a small amount of toluene, is injected into the reactor to start the polymerization. The reaction is maintained at a constant temperature for the desired duration (e.g., 30-60 minutes).
-
Quenching and Polymer Recovery: The reaction is quenched by adding a 10% HCl solution in methanol. The resulting polymer is precipitated, filtered, washed with methanol, and dried under vacuum.
Visualizing Polymerization Pathways
The following diagrams illustrate the generalized mechanisms of Ziegler-Natta and metallocene-catalyzed olefin polymerization.
Caption: Generalized mechanism of Ziegler-Natta polymerization.
Caption: Generalized mechanism of metallocene-catalyzed polymerization.
Conclusion
The choice between Ziegler-Natta and metallocene catalysts for the incorporation of this compound will be dictated by the desired polymer properties. For applications requiring a narrow molecular weight distribution, uniform comonomer incorporation, and precise control over stereochemistry, metallocene catalysts are the superior choice.[3][4] Their single-site nature is better suited to accommodate bulky monomers and produce well-defined polymer architectures.
Conversely, traditional Ziegler-Natta catalysts, while likely less efficient for this specific monomer, may be considered for applications where a broad molecular weight distribution is acceptable or desirable, and where cost is a primary driver. The heterogeneous nature and steric hindrance of their active sites, however, pose significant challenges for the efficient incorporation of this compound. Further experimental investigation is necessary to fully elucidate the performance of both catalyst systems with this challenging monomer.
References
Correlating Comonomer Structure with Polymer Mechanical Properties: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of comonomers into a polymer backbone is a powerful strategy for tuning its mechanical properties to suit specific applications, from flexible electronics to controlled-release drug delivery systems. The structural characteristics of the comonomer, such as side-chain length, branching, and the presence of functional groups, directly influence intermolecular forces, chain packing, and crystallinity, which in turn dictate the macroscopic mechanical behavior of the resulting copolymer. This guide provides a comparative analysis of how different comonomer structures affect the mechanical properties of polymers, supported by representative experimental data and detailed methodologies.
Data Presentation: Comparative Mechanical Properties
The following table summarizes the typical effects of incorporating different comonomers on the key mechanical properties of a base polymer. The data presented here is a synthesized representation from multiple studies to illustrate the general trends observed. For this comparison, we consider a base polyethylene (B3416737) (PE) homopolymer and the incorporation of various α-olefin comonomers.
| Polymer System | Comonomer | Comonomer Content (mol%) | Tensile Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Key Structural Effect |
| Polyethylene (PE) | None (Homopolymer) | 0 | 1000 - 1300 | 25 - 35 | 100 - 300 | High crystallinity, linear chains |
| PE-co-1-Butene | 1-Butene | 5 | 600 - 800 | 20 - 30 | 400 - 600 | Short side-chains disrupt crystallinity |
| PE-co-1-Hexene | 1-Hexene | 5 | 400 - 600 | 25 - 35 | 500 - 800 | Longer side-chains further reduce crystallinity and increase chain mobility[1][2] |
| PE-co-1-Octene | 1-Octene | 5 | 200 - 400 | 30 - 40 | 600 - 1000 | Even longer side-chains enhance flexibility and toughness[3] |
| Poly(methyl methacrylate) (PMMA) | None (Homopolymer) | 0 | 2400 - 3100 | 50 - 75 | 2 - 10 | Amorphous, rigid polymer |
| PMMA-co-Butyl Acrylate (B77674) | Butyl Acrylate | 20 | 1500 - 2000 | 30 - 50 | 20 - 50 | Internal plasticization, increased chain flexibility[4] |
| Polyacrylonitrile (PAN) | None (Homopolymer) | 0 | 3500 - 4500 | 40 - 60 | 10 - 20 | High polarity and rigidity |
| PAN-co-Methacrylic Acid | Methacrylic Acid | 5 | 3800 - 4800 | 45 - 65 | 5 - 15 | Increased intermolecular forces (hydrogen bonding) leading to higher stiffness[5][6] |
Experimental Protocols
The following sections detail the typical methodologies used to synthesize the copolymers and evaluate their mechanical properties.
Polymer Synthesis: Free Radical Polymerization
A representative method for synthesizing copolymers such as Poly(methyl methacrylate-co-butyl acrylate) is free-radical polymerization.
Materials:
-
Methyl methacrylate (B99206) (MMA), monomer
-
Butyl acrylate (BA), comonomer
-
Azobisisobutyronitrile (AIBN), initiator
-
Toluene (B28343), solvent
-
Methanol, non-solvent for precipitation
Procedure:
-
MMA and BA are purified to remove inhibitors.
-
A predetermined molar ratio of MMA and BA is dissolved in toluene in a reaction flask equipped with a condenser, nitrogen inlet, and magnetic stirrer.
-
The initiator, AIBN (typically 0.1-1.0 mol% with respect to the total monomer content), is added to the solution.
-
The mixture is purged with nitrogen for 30 minutes to remove oxygen, which can inhibit the polymerization.
-
The reaction flask is then immersed in an oil bath preheated to a specific temperature (e.g., 70°C) to initiate the polymerization.
-
The reaction is allowed to proceed for a set time (e.g., 4-8 hours) to achieve the desired conversion.
-
The polymerization is terminated by cooling the flask in an ice bath.
-
The resulting polymer is precipitated by slowly pouring the viscous solution into a large volume of a stirred non-solvent, such as methanol.
-
The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
Mechanical Property Testing: Tensile Testing
The mechanical properties of the synthesized polymers are commonly evaluated using a universal testing machine (UTM) according to ASTM D638 standards.
Specimen Preparation:
-
Polymer films are prepared by solution casting or melt pressing. For solution casting, the polymer is dissolved in a suitable solvent (e.g., toluene for PMMA copolymers), cast onto a flat glass plate, and the solvent is allowed to evaporate slowly in a controlled environment.
-
The dried films are cut into dumbbell-shaped specimens with specific dimensions as defined by the ASTM standard. The thickness of each specimen is measured at multiple points using a micrometer.
Testing Procedure:
-
The universal testing machine is equipped with grips suitable for holding the polymer film specimens.
-
The gauge length (the initial distance between the grips) is set.
-
The specimen is mounted in the grips, ensuring it is aligned with the testing axis.
-
The test is initiated at a constant rate of crosshead displacement (e.g., 5 mm/min).
-
The load (force) and extension (displacement) are recorded continuously until the specimen fractures.
-
At least five specimens for each polymer sample are tested to ensure the reliability of the results.
Data Analysis:
-
Tensile Modulus (Young's Modulus): Calculated from the initial linear portion of the stress-strain curve.
-
Tensile Strength: The maximum stress the material can withstand before fracture.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
Visualization of Structure-Property Relationships
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Logical relationship between comonomer structure and polymer mechanical properties.
Caption: Experimental workflow for synthesis and mechanical characterization of copolymers.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effect of Comonomer Type and Content on the Properties of Ziegler-Natta Bimodal High-Density Polyethylene -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Poly(methyl methacrylate) - Wikipedia [en.wikipedia.org]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
Navigating Complexity: A Comparative Guide to GPC for Advanced Copolymer Analysis
For researchers, scientists, and drug development professionals venturing into the intricate world of copolymers with complex architectures, accurate and precise characterization is paramount. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), remains a cornerstone technique. However, the increasing complexity of branched, star-shaped, and graft copolymers necessitates a departure from conventional methodologies towards more advanced GPC setups and a clear understanding of their performance relative to alternative analytical techniques.
This guide provides an objective comparison of GPC's accuracy and precision for analyzing complex copolymers, supported by experimental insights and data. We delve into the limitations of conventional GPC and explore how multi-detector systems enhance its capabilities, offering a more comprehensive understanding of these sophisticated macromolecules. Furthermore, we draw comparisons with complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to provide a holistic view of the analytical landscape.
The Challenge of Complexity: Limitations of Conventional GPC
Conventional GPC, relying on a single concentration detector like a Refractive Index (RI) detector, separates polymers based on their hydrodynamic volume.[1] For simple, linear homopolymers, this provides a reasonable estimation of the molecular weight distribution against a set of calibration standards. However, for copolymers with complex architectures, this approach falls short. The hydrodynamic volume of a complex copolymer is influenced not only by its molecular weight but also by its branching, composition, and overall shape.[2] This can lead to inaccurate molecular weight estimations when relying solely on column calibration with linear standards.[3][4]
Enhancing Accuracy and Precision: The Power of Advanced GPC Detectors
To overcome the limitations of conventional GPC, the integration of advanced detectors is crucial. These multi-detector systems provide absolute measurements, independent of elution time and calibration standards, leading to more accurate and precise characterization of complex copolymers.[5]
Key Advanced Detectors:
-
Multi-Angle Light Scattering (MALS): MALS detectors measure the intensity of light scattered by polymer molecules at multiple angles. This allows for the direct determination of the absolute weight-average molecular weight (Mw) at each elution slice, without relying on column calibration.[6][7] SEC-MALS is a powerful tool for obtaining accurate molar mass and size information for a wide variety of macromolecules, including branched polymers.[7][8]
-
Viscometer: A viscometer measures the intrinsic viscosity of the polymer solution as it elutes from the column. This provides information about the molecular density and structure of the polymer.[9] By combining viscometry data with MALS and concentration detector data, one can determine branching ratios and gain deeper insights into the copolymer's architecture.[2][10]
-
UV-Vis or Infrared (IR) Detectors: When dealing with copolymers composed of monomers with different chromophores or vibrational signatures, a UV-Vis or IR detector can be invaluable.[11][12] By using a combination of a concentration detector (like RI) and a composition-sensitive detector (like UV or IR), it is possible to determine the chemical composition of the copolymer across the molecular weight distribution.[13]
The logical workflow for characterizing complex copolymers using advanced GPC is illustrated below.
References
- 1. researchgate.net [researchgate.net]
- 2. Can GPC/SEC determine if my sample is branched? | Malvern Panalytical [malvernpanalytical.com]
- 3. The block copolymer shuffle in size exclusion chromatography: the intrinsic problem with using elugrams to determine chain extension success - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00210D [pubs.rsc.org]
- 4. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 5. Characterization of branched copolymers by triple detection GPC | Malvern Panalytical [malvernpanalytical.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. wyatt.com [wyatt.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. azom.com [azom.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. GPC-IR® | High Temperature GPC/SEC Instrument - Polymer Char [polymerchar.com]
- 13. selectscience.net [selectscience.net]
A Comparative Guide to Analytical Techniques for Branched Polymer Characterization: An Inter-laboratory Perspective
For researchers, scientists, and drug development professionals, the accurate characterization of branched polymers is crucial for understanding their structure-property relationships and ensuring product performance. This guide provides an objective comparison of the three primary analytical techniques used for this purpose: Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Rheology. The information presented is synthesized from various studies, with a focus on inter-laboratory comparability and the use of standard reference materials.
The complex architecture of branched polymers, which significantly influences their physical and mechanical properties, presents a considerable challenge for analytical characterization.[1][2] To ensure consistency and reliability of data across different laboratories, inter-laboratory comparison studies, often utilizing standard reference materials like the National Institute of Standards and Technology (NIST) Standard Reference Material (SRM) 1476a, a branched polyethylene (B3416737) resin, are essential.[3] This guide delves into the principles, experimental considerations, and comparative performance of the key analytical techniques in this context.
Key Analytical Techniques for Branched Polymer Characterization
The three most powerful and widely used techniques for characterizing branched polymers are:
-
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This technique separates polymers based on their hydrodynamic volume and then uses light scattering to determine their absolute molar mass and radius of gyration (Rg) at each elution slice. By comparing the Rg of a branched polymer to that of a linear equivalent of the same molar mass, the degree of branching can be quantified.[4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly 13C NMR, provides detailed information about the polymer's microstructure. It can identify and quantify different types of branch points and branch lengths, offering a direct measure of the branching structure.[7][8]
-
Rheology: The rheological behavior of a polymer melt is highly sensitive to the presence of long-chain branches. Techniques such as measuring the zero-shear viscosity, flow activation energy, and extensional rheology can provide quantitative information about the level of long-chain branching.[9][10][11]
Inter-laboratory Comparison of Quantitative Data
While comprehensive inter-laboratory studies directly comparing all three techniques on a single set of branched polymer standards are not abundantly available in published literature, individual studies and comparisons between pairs of techniques provide valuable insights into their respective precision and reproducibility.
A key resource for such comparisons is the NIST SRM 1476a , a branched polyethylene resin certified for its melt flow rate.[3] Characterization data for this SRM using various techniques, though not always presented in a single comparative table from a round-robin study, can be found across different publications.
Table 1: Illustrative Comparison of Techniques for Long-Chain Branching (LCB) Quantification in Polyethylene
| Parameter | SEC-MALS | 13C NMR | Rheology |
| Principle of LCB Quantification | Comparison of radius of gyration (Rg) of branched vs. linear polymer of the same molar mass.[5] | Direct detection and quantification of branch points in the polymer chain.[7] | Measurement of melt viscosity and elasticity, which are highly sensitive to long-chain branching.[9] |
| Typical Reported Values | Branching ratio (g), Number of branches per molecule.[12] | Branches per 1000 carbons.[7] | Zero-shear viscosity (η₀), Flow activation energy (Ea), Strain hardening factor.[10] |
| Reported LCB in an industrial HDPE Sample | - | 0.7 LCB/10,000 C[7] | ~1 LCB/10,000 C[7] |
| Reproducibility (Illustrative) | Good long-term reproducibility demonstrated in single-laboratory studies.[13] | - | Good, but sensitive to experimental conditions. |
| Sensitivity to LCB | Good, but can be limited for low levels of branching or low molar mass polymers.[11] | High, can detect very small amounts of LCB.[7] | Extremely high, sensitive to even trace amounts of LCB that may be undetectable by other methods.[11] |
Note: The values in this table are illustrative and compiled from different sources. A direct, one-to-one comparison from a single inter-laboratory study is not available in the public domain.
Experimental Protocols: A Glimpse into the Methodologies
Detailed experimental protocols are crucial for ensuring the reproducibility and comparability of results between laboratories. The following provides a general overview of the methodologies for each technique.
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
The experimental workflow for SEC-MALS analysis of a branched polymer typically involves the following steps:
Key Experimental Parameters:
-
Solvent and Temperature: Must be chosen to ensure complete dissolution of the polymer and compatibility with the SEC columns. For polyethylene, high temperatures (e.g., 140-160 °C) and solvents like 1,2,4-trichlorobenzene (B33124) (TCB) are typically used.
-
Columns: A set of columns with appropriate pore sizes to cover the molar mass range of the sample.
-
Detectors: A multi-angle light scattering detector, a differential refractive index (dRI) detector for concentration measurement, and often a viscometer.
-
Calibration: While MALS provides absolute molar mass, calibration with a well-characterized linear standard is necessary to determine the branching ratio by comparing it to the branched sample.
13C Nuclear Magnetic Resonance (NMR) Spectroscopy
The process for characterizing branched polymers using 13C NMR is as follows:
Key Experimental Parameters:
-
Solvent and Temperature: High temperatures and deuterated solvents (e.g., 1,1,2,2-tetrachloroethane-d2) are often required to achieve sufficient resolution and sample solubility.
-
Pulse Sequence: Quantitative 13C NMR experiments require long relaxation delays to ensure full relaxation of all carbon nuclei for accurate integration.
-
Spectral Referencing: Proper referencing of the chemical shift scale is crucial for accurate identification of branch signals.
Rheology
The logical relationship for using rheology to characterize long-chain branching is based on the significant impact of branching on the polymer's flow behavior.
Key Experimental Protocols:
-
Sample Preparation: Polymer samples are typically compression molded into disks of a specific diameter and thickness for shear rheology or into rectangular bars for extensional rheology.
-
Shear Rheology:
-
Dynamic Oscillatory Measurements: Small amplitude oscillatory shear (SAOS) is performed over a range of frequencies to determine the storage modulus (G'), loss modulus (G''), and complex viscosity (η*). The zero-shear viscosity (η₀) is a key parameter sensitive to LCB.
-
Creep and Recovery Tests: These can also be used to determine the zero-shear viscosity.
-
-
Extensional Rheology:
-
Uniaxial Extensional Flow: The sample is stretched at a constant strain rate, and the transient extensional viscosity is measured. The degree of strain hardening is a strong indicator of the presence and extent of long-chain branching.[10]
-
Conclusion
The characterization of branched polymers requires a multi-faceted approach, and no single technique can provide a complete picture.
-
SEC-MALS is a powerful tool for determining the molar mass distribution and providing a quantitative measure of the overall branching content.
-
NMR spectroscopy offers unparalleled detail into the specific types and frequencies of branches within the polymer structure.
-
Rheology is exceptionally sensitive to the presence of long-chain branching and provides information directly relevant to the polymer's processing behavior.
For a comprehensive and reliable characterization, a combination of these techniques is often necessary. The use of standard reference materials like NIST SRM 1476a is critical for validating methods and ensuring the comparability of data across different laboratories, ultimately leading to a better understanding and control of branched polymer properties. Future inter-laboratory studies that directly compare all three techniques on a common set of well-defined branched polymers would be invaluable to the polymer science community.
References
- 1. kinampark.com [kinampark.com]
- 2. azom.com [azom.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. wyatt.com [wyatt.com]
- 5. researchgate.net [researchgate.net]
- 6. wyatt.com [wyatt.com]
- 7. mdpi.com [mdpi.com]
- 8. cpsm.kpi.ua [cpsm.kpi.ua]
- 9. researchgate.net [researchgate.net]
- 10. scimed.co.uk [scimed.co.uk]
- 11. pure.psu.edu [pure.psu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Triple-Detector GPC Characterization and Processing Behavior of Long-Chain-Branched Polyethylene Prepared by Solution Polymerization With Constrained Geometry Catalyst | NIST [nist.gov]
Safety Operating Guide
Proper Disposal of 3,3,5-Trimethyl-1-hexene: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers and drug development professionals handling 3,3,5-Trimethyl-1-hexene, a flammable and hazardous alkene, adherence to strict disposal protocols is essential. This guide provides immediate, procedural information for the safe handling and disposal of this substance.
This compound is classified as a flammable liquid and its waste is considered hazardous.[1] Improper disposal, such as pouring it down the drain, is prohibited by federal, state, and local regulations and poses significant safety and environmental risks.[1][2] All waste must be collected and managed through an approved chemical waste disposal program.[1]
Immediate Safety and Handling Protocols
Before handling this compound for use or disposal, it is crucial to be in a well-ventilated area, such as a chemical fume hood, and to eliminate all potential ignition sources.[3] Always consult the Safety Data Sheet (SDS) for the most detailed information.
Personal Protective Equipment (PPE): Proper PPE is the first line of defense against chemical exposure. The minimum required PPE includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A flame-resistant or 100% cotton lab coat.[3]
-
Footwear: Closed-toe shoes are mandatory.[3]
Step-by-Step Disposal Procedure
The disposal of this compound waste must be systematic and compliant with institutional and regulatory standards.
Step 1: Container Selection and Preparation
-
Choose a Compatible Container: Collect liquid waste in its original container or a designated, compatible waste container made of glass or high-density polyethylene (B3416737) (HDPE).[1] For quantities less than 5 gallons, glass bottles are appropriate; for larger volumes, metal cans should be used.[4] The container must have a tight-fitting screw cap in good condition.[2]
-
Inspect the Container: Ensure the container is clean, free of external chemical residue, and not leaking.[5]
Step 2: Waste Accumulation and Labeling
-
Labeling: Affix a hazardous waste label to the container before adding any waste. The label must clearly identify all contents by their full chemical name and include their approximate percentages.[1][4] Ambiguous terms like "alkene waste" or "solvent waste" are unacceptable.[1]
-
Adding Waste: When adding waste, use a funnel to prevent spills on the container's exterior.[5]
-
Leave Headspace: Do not fill the container to the brim. Leave at least 10% or a minimum of one inch of headspace to accommodate vapor expansion.[2][4][5]
-
Keep Closed: The waste container must remain securely closed at all times, except when you are actively adding waste.[1][4]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the prepared waste container in a designated Satellite Accumulation Area (SAA).[2] This area should be at or near the point of generation.
-
Segregation: Proper segregation is critical to prevent dangerous reactions. Store this compound waste away from incompatible chemicals, particularly oxidizing agents, strong acids, and strong bases.[2][6]
-
Secondary Containment: It is best practice to keep the waste container within a secondary containment tray to control any potential leaks.
Step 4: Arranging for Final Disposal
-
Full Containers: Once a waste container is 90% full, it must be removed from the SAA within three days.[2][5]
-
Contact EH&S: Schedule a pickup with your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[1]
-
Do Not Mix: Never mix this compound waste with other waste streams unless explicitly permitted by your waste disposal program.
Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate hazards.
-
Alert Personnel: Notify others in the immediate area.
-
Eliminate Ignition Sources: Turn off any open flames, hot plates, or spark-producing equipment.
-
Absorb the Spill: Use a non-flammable absorbent material, such as sand, cat litter, or a commercial sorbent pad, to contain and soak up the liquid. Do not use paper towels , as they are combustible and can increase the fire risk.[3]
-
Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into a compatible, sealable container.[3][7]
-
Label and Dispose: Label the container as "Flammable Solid Waste" with the chemical name and dispose of it through the hazardous waste program.[3]
Key Chemical Data for Disposal
The following table summarizes key quantitative data relevant to the safe handling and disposal of this compound and similar flammable liquids.
| Property | Value | Significance for Disposal |
| Flash Point | 25 °C (77 °F) (for isomer 3,5,5-Trimethyl-1-hexene) | Classifies the substance as a Class I flammable liquid, requiring strict control of ignition sources.[3] |
| Hazard Classification | Flammable Liquid, Hazardous Waste[1] | Mandates disposal through a licensed hazardous waste program; prohibits drain or regular trash disposal.[1] |
| Container Headspace | >10% of total volume (~1 inch)[2][4][5] | Prevents container rupture due to vapor pressure changes with temperature fluctuations. |
| SAA Storage Limit | Up to 1 year (partially filled)[2] | Allows for accumulation in the lab under safe conditions. |
| Full Container Removal | Within 3 days of becoming full[2] | A regulatory requirement to prevent the over-accumulation of hazardous waste in laboratory spaces. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 5. ethz.ch [ethz.ch]
- 6. canterbury.ac.nz [canterbury.ac.nz]
- 7. airgas.com [airgas.com]
Personal protective equipment for handling 3,3,5-Trimethyl-1-hexene
Essential Safety and Handling Guide for 3,3,5-Trimethyl-1-hexene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure research environment.
Understanding the Hazards
This compound is a flammable liquid and vapor that can be fatal if swallowed and enters the airways.[1] It may also cause skin and eye irritation.[2] Understanding these hazards is the first step toward safe handling.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is your primary defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specifications | Rationale |
| Hand Protection | Nitrile or Neoprene gloves.[1][2] Check for rips or punctures before use.[1] | Provides resistance to solvents, oils, and some hydrocarbons. Nitrile gloves offer a clear indication of tears.[1] |
| Eye and Face Protection | Chemical splash goggles and a face shield.[3][4] | Protects against splashes and vapors that can cause serious eye irritation. |
| Body Protection | Flame-resistant lab coat or 100% cotton lab coat.[4][5] Closed-toe shoes.[6] | Protects skin from splashes and potential flash fires. Synthetic materials can melt and adhere to the skin if ignited.[5] |
| Respiratory Protection | Use in a certified chemical fume hood.[6][7] If a fume hood is not available or ventilation is inadequate, a respirator with an organic vapor cartridge is required. | Prevents inhalation of flammable and potentially harmful vapors. |
Safe Handling and Operational Protocol
Follow these step-by-step procedures to minimize risks during handling and use.
-
Preparation :
-
Handling :
-
Don the appropriate PPE as outlined in the table above.
-
Conduct all transfers and manipulations of this compound inside a chemical fume hood to control vapor exposure.[6][7]
-
Use non-sparking tools for opening and closing containers.
-
Ground and bond containers and receiving equipment during transfers to prevent static discharge.
-
-
Storage :
Emergency Procedures
-
Spill :
-
Evacuate non-essential personnel from the immediate area.
-
If the spill is large or you are not trained to handle it, alert your institution's emergency response team.
-
For small spills, wear appropriate PPE and contain the spill with a non-combustible absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
-
Fire :
-
If the fire is small and you are trained to use an extinguisher, extinguish the flame.
-
For larger fires, activate the fire alarm, evacuate the area, and call for emergency services.
-
-
Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation : Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion : Do NOT induce vomiting. Seek immediate medical attention.[1]
-
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste containing this compound, including contaminated absorbents and disposable PPE, in a designated and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatible.[10]
-
-
Waste Storage :
-
Store the hazardous waste container in a designated satellite accumulation area, away from ignition sources.
-
-
Waste Disposal :
Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound from preparation to disposal.
References
- 1. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 2. heightechsafety.com.au [heightechsafety.com.au]
- 3. editverse.com [editverse.com]
- 4. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. csub.edu [csub.edu]
- 8. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 9. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. Laboratory chemical waste [watercorporation.com.au]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
